5-hydroxy-2-propylpentanoyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H50N7O18P3S |
|---|---|
Peso molecular |
909.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxy-2-propylpentanethioate |
InChI |
InChI=1S/C29H50N7O18P3S/c1-4-6-17(7-5-11-37)28(42)58-12-10-31-19(38)8-9-32-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)36-16-35-20-24(30)33-15-34-25(20)36/h15-18,21-23,27,37,39-40H,4-14H2,1-3H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45) |
Clave InChI |
GOAAVLZNCIONDA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of 5-Hydroxy-2-Propylpentanoyl-CoA: A Key Intermediate in Valproate Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched-chain fatty acid, is a widely prescribed antiepileptic drug also used in the treatment of bipolar disorder and migraine.[1][2] Its therapeutic efficacy is, however, paralleled by a complex metabolic profile and the potential for serious, albeit rare, hepatotoxicity.[3][4] Understanding the intricate biotransformation pathways of VPA is crucial for optimizing its therapeutic use and mitigating adverse effects. A pivotal discovery in elucidating these pathways was the identification of hydroxylated metabolites, which significantly alter the physicochemical properties of the parent compound and influence its subsequent metabolic fate. This technical guide focuses on the discovery and significance of 5-hydroxy-2-propylpentanoyl-CoA, a hypothesized but critical intermediate in the metabolism of valproate, formed from the well-established metabolite, 5-hydroxyvalproic acid (5-OH-VPA).
Valproate Metabolism: An Overview
The metabolism of valproic acid is extensive and proceeds primarily through three main routes:
-
Glucuronidation: This is a major pathway, accounting for a significant portion of VPA clearance. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for conjugating VPA to form valproate glucuronide, a water-soluble metabolite readily excreted in the urine.[1]
-
Beta-oxidation: Occurring within the mitochondria, this pathway is analogous to the catabolism of endogenous fatty acids and accounts for a substantial part of VPA metabolism.[4][5]
-
Cytochrome P450 (CYP)-mediated oxidation: This is considered a minor route but is responsible for the formation of several pharmacologically active and potentially toxic metabolites.[1] This pathway generates various hydroxylated and unsaturated derivatives of VPA.
The Emergence of 5-Hydroxyvalproic Acid (5-OH-VPA)
The discovery of hydroxylated metabolites was a significant step in understanding the oxidative metabolism of VPA. Early research identified the formation of 4-hydroxy-VPA and 5-hydroxy-VPA as products of ω-1 and ω-hydroxylation, respectively.[6] The formation of 5-OH-VPA is catalyzed by cytochrome P450 enzymes, with studies implicating CYP2A6, CYP2C9, and CYP2B6 in this reaction.[7]
The Hypothesized Formation of this compound
While the existence of 5-OH-VPA is well-documented, the direct identification of its CoA ester, this compound, in biological systems has not been explicitly reported in the reviewed literature. However, based on the established principles of fatty acid metabolism, it is strongly hypothesized that 5-OH-VPA, being a fatty acid derivative, must be activated to its corresponding CoA thioester to undergo further metabolism, particularly via the β-oxidation pathway.[2][5]
This activation would be catalyzed by an acyl-CoA synthetase, resulting in the formation of this compound. This intermediate would then be a substrate for the enzymatic machinery of mitochondrial β-oxidation.
Data Presentation: Quantitative Analysis of Valproate Metabolites
The following table summarizes representative quantitative data for VPA and its major metabolites found in the plasma and urine of patients undergoing VPA therapy. These values can vary significantly based on dosage, co-medications, and individual patient metabolism.
| Metabolite | Matrix | Concentration Range | Reference |
| Valproic Acid (VPA) | Plasma | 50 - 100 µg/mL (Therapeutic Range) | [8] |
| 2-en-VPA | Plasma | 1 - 15 µg/mL | [9] |
| 3-keto-VPA | Plasma | 0.5 - 5 µg/mL | [9] |
| 4-OH-VPA | Plasma | Low concentrations | [9] |
| 5-OH-VPA | Plasma | Low concentrations | [9] |
| Valproate Glucuronide | Urine | Major urinary metabolite | [8] |
Experimental Protocols
The identification and quantification of VPA and its metabolites have been achieved through various sophisticated analytical techniques. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
This protocol is used to identify metabolites formed by CYP enzymes.
-
Preparation of Microsomes: Human or animal liver microsomes are prepared by differential centrifugation of liver homogenates.[10][11]
-
Incubation: Microsomes are incubated with VPA in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.[6][12]
-
Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). The mixture is then centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.
-
Analysis: The extracted samples are analyzed by LC-MS/MS or GC/MS to identify and quantify the formed metabolites.[6]
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)
This method is a classic and robust technique for the analysis of VPA and its metabolites.[7][13]
-
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) is performed to cleave glucuronide conjugates.[13]
-
Extraction: Plasma or hydrolyzed urine samples are acidified and extracted with an organic solvent like ethyl acetate.[13]
-
Derivatization: The extracted metabolites are derivatized to increase their volatility and improve chromatographic properties. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
-
-
GC/MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1701). A temperature program is used to separate the different metabolites.[13]
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer, often operating in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[13]
-
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of VPA and its metabolites without the need for derivatization.
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile.[14]
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and concentration.[13]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Tandem Mass Spectrometry: The eluting compounds are ionized using electrospray ionization (ESI), usually in negative ion mode for VPA and its acidic metabolites. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard, providing high selectivity and sensitivity.
-
Mandatory Visualization
Caption: Overview of Valproate Metabolism.
References
- 1. Valproyl-CoA and esterified valproic acid are not found in brains of rats treated with valproic acid, but the brain concentrations of CoA and acetyl-CoA are altered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of valproic acid by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Valproate metabolites in serum and urine during antiepileptic therapy in children with infantile spasms: abnormal metabolite pattern associated with reversible hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of metabolites of valproic acid in plasma of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of valproic acid on busulfan pharmacokinetics: In vitro assessment of potential drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the extra-mitochondrial CoA -ester formation of valproic and Delta4 -valproic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Plausible Biological Synthesis of 5-hydroxy-2-propylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxy-2-propylpentanoyl-CoA is a derivative of valproic acid, a widely used anticonvulsant drug. While the metabolism of valproic acid is well-documented, the de novo biological synthesis of its 5-hydroxy-CoA derivative is not established. This technical guide outlines a plausible biosynthetic pathway for this compound, drawing parallels from known fatty acid synthesis and hydroxylation mechanisms. The proposed pathway provides a framework for the heterologous expression and engineering of a synthetic route to this and similar molecules. This document details the hypothetical enzymatic steps, provides quantitative data from analogous reactions, and presents detailed experimental protocols for the characterization of the proposed enzymes.
Introduction
Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid with broad-spectrum antiepileptic activity.[1] Its metabolism in humans is complex, involving glucuronidation, beta-oxidation, and omega-oxidation, the latter producing hydroxylated metabolites such as 5-hydroxyvalproic acid.[2] The activation of valproic acid to its CoA ester, 2-propylpentanoyl-CoA (valproyl-CoA), is a critical step in its metabolism, catalyzed by medium-chain acyl-CoA synthetase.[3][4]
While the catabolic and detoxification pathways of valproic acid are extensively studied, its de novo biosynthesis is not a known natural process. This guide proposes a hypothetical, plausible pathway for the biological synthesis of this compound, starting from common metabolic precursors. This synthetic pathway is conceptualized by combining enzymatic reactions from fatty acid biosynthesis and cytochrome P450-mediated hydroxylation. Such a pathway could be of interest for the production of novel bioactive compounds and for studying the effects of branched-chain fatty acids on cellular metabolism.
Proposed Biosynthetic Pathway
The proposed pathway for the synthesis of this compound is a multi-step enzymatic process commencing with the Krebs cycle intermediate, succinyl-CoA. The pathway is divided into two main stages:
-
Formation of the 2-propylpentanoyl-CoA backbone.
-
Terminal hydroxylation of the C5 position.
The enzymatic steps are outlined below, with each step catalyzed by a specific class of enzyme.
Pathway Overview
The logical flow of the proposed biosynthetic pathway is illustrated in the following diagram.
Caption: Proposed biosynthetic pathway for this compound.
Detailed Enzymatic Steps
-
Succinyl-CoA to Propionyl-CoA (Decarboxylation): This initial step can be catalyzed by a promiscuous decarboxylase or a specific succinyl-CoA decarboxylase.
-
Propionyl-CoA to (S)-2-Methylmalonyl-CoA (Carboxylation): Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes this step.
-
(S)-2-Methylmalonyl-CoA to Butyryl-CoA (Condensation & Reduction): This is analogous to a round of fatty acid synthesis where methylmalonyl-CoA serves as the extender unit with an acetyl-CoA starter, followed by reduction, dehydration, and a second reduction.
-
Butyryl-CoA to 2-Propyl-3-oxopentanoyl-CoA (Condensation): A β-ketoacyl-ACP synthase (KAS) enzyme catalyzes the condensation of butyryl-CoA with propionyl-CoA.[5]
-
2-Propyl-3-oxopentanoyl-CoA to 2-Propyl-3-hydroxypentanoyl-CoA (Reduction): A 3-ketoacyl-CoA reductase reduces the keto group to a hydroxyl group.
-
2-Propyl-3-hydroxypentanoyl-CoA to 2-Propyl-2-pentenoyl-CoA (Dehydration): An enoyl-CoA hydratase catalyzes the dehydration of the hydroxyacyl-CoA intermediate.[6][7]
-
2-Propyl-2-pentenoyl-CoA to 2-Propylpentanoyl-CoA (Reduction): An enoyl-CoA reductase reduces the double bond to yield the saturated acyl-CoA.
-
2-Propylpentanoyl-CoA to this compound (ω-Hydroxylation): A cytochrome P450 monooxygenase, specifically a fatty acid ω-hydroxylase, catalyzes the terminal hydroxylation.[8][9][10]
Quantitative Data Summary
The following tables summarize kinetic data for enzymes analogous to those proposed in the biosynthetic pathway. This data is sourced from various organisms and provides a baseline for expected enzyme performance.
Table 1: Kinetic Parameters of Backbone Synthesis Enzymes
| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Organism/Source |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 250 - 750 | 50 - 150 | Saccharomyces cerevisiae |
| β-Ketoacyl-ACP Synthase | Acyl-ACP | 10 - 100 | 1 - 10 | Escherichia coli[11] |
| 3-Ketoacyl-CoA Reductase | Acetoacetyl-CoA | 5 - 50 | 100 - 500 | Bovine Liver |
| Enoyl-CoA Hydratase | Crotonyl-CoA | 20 - 100 | 1000 - 7000 | Rat Liver[6] |
| Enoyl-CoA Reductase | Crotonyl-CoA | 10 - 80 | 20 - 100 | Euglena gracilis |
Table 2: Kinetic Parameters of Cytochrome P450 ω-Hydroxylases
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Organism/Source |
| CYP4A11 | Lauric Acid | 5 - 20 | 20 - 60 | Human[12] |
| CYP4A11 | Arachidonic Acid | 10 - 50 | 10 - 40 | Human[10] |
| CYP4F2 | Lauric Acid | 15 - 60 | 5 - 25 | Human[13] |
| CYP153A | Octane | >1000 | ~30 | Alcanivorax borkumensis |
Detailed Experimental Protocols
This section provides detailed methodologies for the expression and characterization of the key enzymes in the proposed pathway.
Heterologous Expression of Enzymes
A general workflow for the expression and purification of the proposed enzymes is depicted below.
Caption: General workflow for recombinant enzyme production and characterization.
Protocol 4.1.1: Recombinant Protein Expression and Purification
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the target enzyme (e.g., a candidate CYP450 ω-hydroxylase) and clone it into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.
-
Transformation: Transform the expression vector into E. coli BL21(DE3) cells.
-
Expression: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18-25°C for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford assay.
Enzyme Activity Assays
Protocol 4.2.1: Acyl-CoA Synthetase Activity Assay [14][15]
This radiometric assay measures the formation of radiolabeled acyl-CoA from a fatty acid.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 10 mM ATP, 10 mM MgCl2, 200 µM Coenzyme A, 0.2% Triton X-100, and 20 µM [14C]-labeled 2-propylpentanoic acid.
-
Enzyme Addition: Add the purified acyl-CoA synthetase or cell lysate to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes.
-
Termination and Extraction: Stop the reaction by adding Dole's solution (isopropanol:heptane:1 M H2SO4, 40:10:1). Extract the unreacted fatty acid with heptane.
-
Quantification: Quantify the amount of [14C]-2-propylpentanoyl-CoA in the aqueous phase by liquid scintillation counting.
Protocol 4.2.2: Enoyl-CoA Hydratase Activity Assay [16][17]
This spectrophotometric assay measures the hydration of a trans-2-enoyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0), 50 µM FAD, and 100 µM 2-propyl-2-pentenoyl-CoA.
-
Enzyme Addition: Add the purified enoyl-CoA hydratase to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA substrate. The molar extinction coefficient of the enoyl-CoA is approximately 6.7 mM-1cm-1.
Protocol 4.2.3: Cytochrome P450 ω-Hydroxylase Activity Assay [18][19][20]
This assay measures the NADPH-dependent consumption of oxygen or the formation of the hydroxylated product. A common method involves a reconstituted system.
-
Reconstituted System: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 10% glycerol, 1 µM purified CYP450, 2 µM cytochrome P450 reductase, 20 µg/mL L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC), and 100 µM 2-propylpentanoyl-CoA.
-
Initiation: Start the reaction by adding 1 mM NADPH.
-
Incubation: Incubate the reaction at 37°C for 20-60 minutes with shaking.
-
Termination and Extraction: Stop the reaction by adding 2 M HCl. Extract the product with ethyl acetate.
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent. Analyze the formation of this compound by LC-MS.
Conclusion
The biological synthesis of this compound, while not a known natural pathway, is theoretically plausible through the combination of enzymes from fatty acid metabolism and P450-mediated hydroxylation. This guide provides a foundational framework for the design and implementation of such a synthetic pathway. The detailed protocols for enzyme expression and characterization will enable researchers to experimentally validate the proposed steps and optimize the production of this and other novel branched-chain fatty acid derivatives. The successful construction of this pathway would open avenues for the synthesis of new bioactive molecules for applications in drug development and biotechnology.
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyvalproic acid | C8H16O3 | CID 135244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Scholars@Duke publication: Formation of a free acyl adenylate during the activation of 2-propylpentanoic acid. Valproyl-AMP: a novel cellular metabolite of valproic acid. [scholars.duke.edu]
- 5. Ketoacyl synthase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 10. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Interdependent Kinetic Controls of Fatty Acid Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medsciencegroup.com [medsciencegroup.com]
- 13. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.6. Acyl‐CoA synthetase activity [bio-protocol.org]
- 16. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystallization experiments with 2-enoyl-CoA hydratase, using an automated 'fast-screening' crystallization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 enzyme activity assay [bio-protocol.org]
- 19. P450-Glo™ Assays Protocol [worldwide.promega.com]
- 20. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Role of 5-hydroxy-2-propylpentanoyl-CoA in Cellular Processes
Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid used in the treatment of epilepsy, bipolar disorder, and migraines.[1] Its metabolism is complex, involving several pathways, primarily glucuronidation, beta-oxidation in mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[1][2] The formation of hydroxylated metabolites is a key part of this process.[3][4]
Metabolic Context: Formation of Hydroxylated Valproic Acid Metabolites
Valproic acid undergoes oxidation at various positions, including the ω-carbon (C5) and ω-1-carbon (C4), leading to the formation of 5-hydroxyvalproic acid (5-OH-VPA) and 4-hydroxyvalproic acid (4-OH-VPA), respectively.[3][4] This hydroxylation is primarily mediated by hepatic cytochrome P450 isoenzymes, including CYP2C9, CYP2B6, and CYP2A6.[4]
Following its formation, 5-OH-VPA can be further metabolized. It is plausible that, similar to its parent compound valproic acid, 5-OH-VPA can be activated to its corresponding Coenzyme A (CoA) thioester, forming 5-hydroxy-2-propylpentanoyl-CoA, within the mitochondria. This activation would be catalyzed by an acyl-CoA synthetase.[3]
Putative Cellular Roles of this compound
Based on the known functions of structurally similar acyl-CoA esters, the putative roles of this compound can be extrapolated. Long-chain acyl-CoA esters are recognized as crucial intermediates in lipid metabolism and as important signaling molecules in various cellular processes.[5][6][7]
2.1. Intermediate in Metabolic Pathways:
The primary putative role of this compound would be as an intermediate in the metabolic cascade of valproic acid. Following its formation, it could potentially undergo further oxidation or other modifications as part of the detoxification and elimination process of VPA. The presence of the hydroxyl group may facilitate subsequent conjugation reactions, such as glucuronidation, enhancing its water solubility for excretion.
2.2. Modulation of Enzyme Activity:
Acyl-CoA esters are known to regulate the activity of various enzymes.[6][7] For instance, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[6][8] It is conceivable that this compound could exert similar modulatory effects on enzymes involved in lipid metabolism or other pathways, thereby influencing cellular energy homeostasis.
2.3. Gene Expression Regulation:
There is evidence that long-chain acyl-CoA esters can influence gene expression.[7] They may act as ligands for nuclear receptors or modulate the activity of transcription factors, thereby altering the expression of genes involved in metabolism and other cellular functions. While not directly demonstrated for this compound, this remains a plausible area of influence.
2.4. Interaction with Acyl-CoA Binding Proteins (ACBPs):
The intracellular concentrations and activities of acyl-CoA esters are tightly regulated by acyl-CoA binding proteins (ACBPs).[5] These proteins bind to acyl-CoAs, facilitating their transport and preventing non-specific interactions. This compound would likely interact with ACBPs, which would be crucial for its trafficking and presentation to enzymes in various cellular compartments.
Quantitative Data on Related Metabolites
While specific quantitative data for this compound is unavailable, data for related VPA metabolites provides context. In cases of VPA-induced hepatic failure, a significant increase in unsaturated metabolites has been observed, with urinary 5-OH-VPA and 2-propylglutaric acid accounting for approximately 1.6% of the metabolites, a decrease from over 10% in controls, suggesting a shift in metabolic pathways under toxic conditions.[9]
| Metabolite Class | Condition | Plasma Concentration (% of total VPA + metabolites) | Urine Concentration (% of total VPA + metabolites) |
| Unsaturated VPA metabolites | Fatal Hepatic Failure | 58% - 71% | 34% - 61% |
| Unsaturated VPA metabolites | Controls | Max 15% | Max 10% |
| 5-OH-VPA + 2-propylglutaric acid | Fatal Hepatic Failure | - | ~1.6% |
| 5-OH-VPA + 2-propylglutaric acid | Controls | - | >10% |
Table 1: Relative concentrations of valproic acid metabolites in a case of fatal hepatic failure compared to controls.[9]
Experimental Protocols
4.1. Identification and Quantification of VPA Metabolites:
-
Sample Preparation: Plasma and urine samples are collected. For analysis, samples are typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then evaporated to dryness and the residue is derivatized (e.g., silylation) to improve volatility and thermal stability for gas chromatography.
-
Gas Chromatography/Mass Spectrometry (GC/MS): Derivatized samples are injected into a GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column. The mass spectrometer then fragments the molecules and detects the resulting ions, allowing for identification and quantification based on characteristic mass spectra and fragmentation patterns.
4.2. In Vitro Metabolism Studies:
-
Incubation with Liver Microsomes: To study the formation of hydroxylated metabolites, valproic acid can be incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Analysis: After incubation, the reaction mixture is quenched, and the metabolites are extracted and analyzed by a suitable method like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS to identify and quantify the formation of 5-OH-VPA and other metabolites.
Signaling Pathways and Experimental Workflows
5.1. Putative Metabolic Pathway of this compound
Caption: Putative metabolic activation of 5-hydroxyvalproic acid.
5.2. Experimental Workflow for Metabolite Identification
Caption: Workflow for identifying VPA metabolites.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Abnormal metabolism of valproic acid in fatal hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
5-hydroxy-2-propylpentanoyl-CoA as a potential biomarker of valproic acid toxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Valproic acid (VPA), a widely prescribed antiepileptic drug, is associated with a risk of hepatotoxicity, a severe adverse reaction that can limit its clinical use. The mechanisms underlying VPA-induced liver injury are complex and are thought to involve the formation of toxic metabolites that impair mitochondrial function.[1][2][3] This technical guide focuses on 5-hydroxy-2-propylpentanoyl-CoA, a hydroxylated metabolite of VPA, as a potential biomarker for early detection and monitoring of VPA toxicity. This document provides a comprehensive overview of the metabolic pathways of VPA, the hypothesized role of this compound in toxicity, detailed experimental protocols for its quantification, and a framework for data interpretation.
Introduction: The Challenge of Valproic Acid-Induced Hepatotoxicity
Valproic acid is a branched-chain fatty acid that undergoes extensive metabolism in the liver. Three primary pathways are involved: glucuronidation, β-oxidation in mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[4][5] While glucuronidation is a detoxification pathway, the other two can lead to the formation of reactive metabolites. Several metabolites of VPA have been implicated in its toxic effects, with mechanisms including the inhibition of fatty acid β-oxidation, depletion of coenzyme A (CoA), and induction of oxidative stress.[6][7][8]
One of the key toxic metabolites is 4-ene-VPA, which is known to be hepatotoxic.[9] However, the role of other metabolites, particularly those formed through ω-oxidation by CYP enzymes, is also of significant interest. 5-hydroxyvalproic acid (5-OH-VPA) is a product of this pathway, and its subsequent activation to this compound within the mitochondria could contribute to the overall toxic burden by sequestering CoA and potentially inhibiting key mitochondrial enzymes.
The Metabolic Fate of Valproic Acid and the Formation of this compound
VPA is metabolized by various CYP enzymes, including CYP2C9, CYP2A6, and CYP2B6, to form hydroxylated metabolites such as 3-OH-VPA, 4-OH-VPA, and 5-OH-VPA.[10] Once formed, 5-OH-VPA can be transported into the mitochondria where it is activated to its coenzyme A thioester, this compound, by mitochondrial acyl-CoA synthetases.
The formation of this CoA ester is a critical step, as the accumulation of various acyl-CoA species is a known mechanism of mitochondrial toxicity.[2][11] The sequestration of the free CoA pool can inhibit numerous metabolic pathways that are dependent on this essential cofactor, including the Krebs cycle and fatty acid β-oxidation.
Quantitative Data on VPA Metabolites in Toxicity
The following table illustrates a proposed structure for presenting quantitative data for this compound, should it become available through future research. The expected trend would be an increase in the concentration of this metabolite in subjects with VPA-induced hepatotoxicity compared to control groups.
| Analyte | Control Group (n=X) | VPA-Treated (Normal Liver Function) (n=Y) | VPA-Treated (Hepatotoxicity) (n=Z) | p-value |
| This compound (pmol/mg protein) | < LOQ | [Hypothesized Range] | [Hypothesized Higher Range] | <0.05 |
| Valproyl-CoA (pmol/mg protein) | < LOQ | [Reported Range] | [Reported Higher Range] | <0.05 |
| Free Mitochondrial CoA (nmol/mg protein) | [Baseline Level] | [Slightly Decreased] | [Significantly Decreased] | <0.05 |
| Serum ALT (U/L) | < 40 | < 40 | > 120 | <0.001 |
| Serum AST (U/L) | < 40 | < 40 | > 120 | <0.001 |
| LOQ: Limit of Quantification. Data presented are hypothetical and for illustrative purposes. |
Experimental Protocols for the Quantification of this compound
The quantification of short-chain acyl-CoA esters like this compound in biological matrices is challenging but can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method adapted from established procedures for other acyl-CoA esters.[1][12][13]
Sample Preparation (Liver Tissue)
-
Tissue Homogenization: Flash-freeze liver tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue (50-100 mg) in 1 mL of ice-cold 10% (w/v) perchloric acid.
-
Protein Precipitation and Extraction: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble acyl-CoA esters.
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 2% (v/v) formic acid in water to remove polar impurities.
-
Elute the acyl-CoA esters with 2 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: 95% B
-
12-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard. The fragmentation of the CoA moiety typically results in a characteristic neutral loss of 507 Da.[14]
Signaling Pathways and Mechanisms of Toxicity
The accumulation of this compound is hypothesized to contribute to VPA-induced hepatotoxicity through several mechanisms, primarily centered on mitochondrial dysfunction.
-
Coenzyme A Sequestration: The formation of any acyl-CoA ester from a xenobiotic consumes a molecule of free CoA. The accumulation of this compound, along with other VPA-CoA metabolites, can lead to a significant depletion of the mitochondrial CoA pool. This sequestration impairs CoA-dependent reactions, such as the Krebs cycle and the β-oxidation of fatty acids, leading to an energy deficit and lipid accumulation (steatosis).[2]
-
Inhibition of Mitochondrial Enzymes: Acyl-CoA esters of VPA and its metabolites can directly inhibit key enzymes of mitochondrial metabolism. For example, valproyl-CoA has been shown to inhibit enzymes of the β-oxidation spiral.[7] It is plausible that this compound could exert similar or even more potent inhibitory effects on these or other mitochondrial enzymes due to its structural similarity to endogenous acyl-CoAs.
-
Induction of Oxidative Stress: The impairment of the mitochondrial respiratory chain due to enzyme inhibition and altered substrate availability can lead to the increased production of reactive oxygen species (ROS). This oxidative stress can damage mitochondrial DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction and leading to cell death.
Conclusion and Future Directions
This compound represents a promising, yet understudied, potential biomarker of valproic acid-induced hepatotoxicity. Its formation via CYP-mediated metabolism and subsequent activation within the mitochondria place it at a critical juncture in the toxicological pathway. The development and validation of a robust analytical method for its quantification in accessible biological matrices, such as plasma or urine, is a crucial next step.
Future research should focus on:
-
Synthesis of an analytical standard for this compound to enable accurate quantification.
-
Quantitative analysis of this metabolite in preclinical models of VPA toxicity and in clinical samples from patients receiving VPA therapy.
-
In vitro studies to determine the specific mitochondrial enzymes inhibited by this compound and to assess its impact on mitochondrial respiration and ROS production.
The elucidation of the role of this compound in VPA toxicity will not only provide a valuable biomarker for patient monitoring but also enhance our understanding of the molecular mechanisms of drug-induced liver injury, paving the way for the development of safer therapeutic strategies.
References
- 1. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seragpsych.com [seragpsych.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and intramitochondrial levels of valproyl-coenzyme A metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serum acylcarnitines profile in epileptic children treated with valproic acid and the protective roles of peroxisome proliferator-activated receptor a activation in valproic acid-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Predicting Valproate-Induced Liver Injury Using Metabolomic Analysis of Ex Ovo Chick Embryo Allantoic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomic Profiling Reveals Disruption of Lipid Metabolism in Valproic Acid-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the extra-mitochondrial CoA -ester formation of valproic and Delta4 -valproic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Enzymatic Genesis of 5-Hydroxy-2-Propylpentanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the enzymatic pathway leading to the formation of 5-hydroxy-2-propylpentanoyl-CoA, a metabolite derived from the branched-chain fatty acid, 2-propylpentanoic acid (valproic acid). The synthesis is a two-step process initiated by ω-hydroxylation of the parent molecule by cytochrome P450 enzymes, followed by the activation of the resulting hydroxylated fatty acid to its coenzyme A (CoA) thioester by an acyl-CoA synthetase. This document provides a comprehensive overview of the involved enzymes, reaction mechanisms, and relevant experimental protocols, supplemented with structured data and visual diagrams to facilitate understanding and application in research and drug development.
Introduction
This compound is a significant metabolite in the biotransformation of 2-propylpentanoic acid (valproic acid), a widely used antiepileptic drug. The introduction of a hydroxyl group at the terminal (ω) position and subsequent activation to a CoA ester alters the physicochemical properties and metabolic fate of the parent compound. Understanding the enzymatic machinery responsible for this transformation is crucial for elucidating the complete metabolic profile of valproic acid, including its therapeutic and potential toxicological pathways. This guide provides an in-depth examination of the enzymatic steps involved in the formation of this compound.
Core Enzymatic Pathway
The formation of this compound from 2-propylpentanoic acid is a sequential two-step enzymatic process:
-
ω-Hydroxylation of 2-Propylpentanoic Acid: The initial and rate-limiting step is the hydroxylation of the terminal methyl group (C5) of 2-propylpentanoic acid to yield 5-hydroxy-2-propylpentanoic acid.
-
Acyl-CoA Ligation: The newly formed hydroxylated fatty acid is then activated by the attachment of coenzyme A to its carboxyl group, forming this compound.
A diagrammatic representation of this pathway is provided below.
Metabolic Fate of 5-Hydroxy-2-Propylpentanoyl-CoA in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of 5-hydroxy-2-propylpentanoyl-CoA, a significant metabolite of the widely used anticonvulsant drug valproic acid (VPA), within hepatocytes. The metabolism of VPA is complex and has been linked to rare but severe hepatotoxicity. Understanding the biotransformation of its metabolites is crucial for developing safer therapeutic strategies and for toxicological assessment. This document details the mitochondrial β-oxidation pathway responsible for the breakdown of this compound, the key enzymes involved, and their known kinetic properties. Furthermore, it provides detailed experimental protocols for the isolation of primary hepatocytes and the subsequent analysis of acyl-CoA thioesters using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide also includes visualizations of the metabolic pathway and a representative experimental workflow to facilitate a deeper understanding of the processes involved.
Introduction
Valproic acid (VPA) is a branched-chain fatty acid widely prescribed for the treatment of epilepsy, bipolar disorder, and migraines.[1] Its metabolism occurs primarily in the liver through three main pathways: glucuronidation, cytochrome P450-mediated oxidation, and mitochondrial β-oxidation.[2] The latter pathway is of particular interest as it is not only a major route for VPA elimination but has also been implicated in the drug's hepatotoxic effects.[3][4]
One of the key intermediates in the mitochondrial β-oxidation of VPA is this compound. This hydroxylated metabolite is formed from the ω-oxidation of VPA, a pathway that becomes more significant at higher doses of the drug.[5] The subsequent metabolism of this compound within the mitochondrial matrix is a critical step in the detoxification and elimination of VPA. This guide will focus on the enzymatic steps involved in the processing of this specific metabolite in hepatocytes.
The Metabolic Pathway of this compound
The metabolism of this compound follows the general steps of the mitochondrial β-oxidation spiral, albeit with a substrate that is structurally distinct from typical straight-chain fatty acids. The pathway involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain.
The initial formation of this compound occurs in the endoplasmic reticulum via ω-oxidation of valproyl-CoA, which is then transported into the mitochondria. Once inside the mitochondrial matrix, the β-oxidation of this compound proceeds as follows:
-
Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase, introducing a double bond between the α- and β-carbons. Given the branched structure of the substrate, this reaction is likely carried out by short/branched-chain acyl-CoA dehydrogenase (SBCAD) .[6] This enzyme has been shown to be the most probable candidate for the first dehydrogenation step of VPA β-oxidation.[6]
-
Hydration: The resulting enoyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase) , which adds a hydroxyl group to the β-carbon.[2]
-
Dehydrogenation: The newly formed β-hydroxyacyl-CoA is subsequently oxidized to a β-ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase . Due to the substrate's structure, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) is the likely enzyme to catalyze this step.[2][7]
-
Thiolysis: The final step involves the thiolytic cleavage of the β-ketoacyl-CoA by a β-ketoacyl-CoA thiolase , which releases a molecule of acetyl-CoA and a shortened acyl-CoA that can undergo further rounds of β-oxidation. The thiolytic cleavage of 3-oxovalproyl-CoA has been shown to produce propionyl-CoA and pentanoyl-CoA.[2]
Quantitative Data
Quantitative data on the specific metabolic fate of this compound in hepatocytes is limited in the published literature. However, studies on the parent compound, valproic acid, and its CoA derivatives provide some insights into the kinetics of related enzymatic steps. The following tables summarize the available quantitative data.
Table 1: Inhibition Constants (Ki) of Valproyl-CoA for Mitochondrial Dehydrogenases
| Enzyme | Substrate | Inhibitor | Ki (μM) | Inhibition Type | Source |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | Valproyl-CoA | 74 ± 4 | Competitive | [6] |
| Short Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Isobutyryl-CoA | Valproyl-CoA | 249 ± 29 | Competitive | [6] |
Table 2: Typical Therapeutic and Toxic Concentrations of Valproic Acid
| Parameter | Concentration Range | Source |
| Therapeutic Plasma Concentration | 50-100 mcg/mL | [8] |
| Toxic Plasma Concentration | >100 mcg/mL | [8] |
Note: The concentrations of VPA metabolites, including this compound, in hepatocytes are not well-established and are expected to be significantly lower than the parent drug concentrations.
Experimental Protocols
This section provides a detailed methodology for the investigation of the metabolic fate of this compound in primary hepatocytes.
Isolation and Culture of Primary Hepatocytes
The isolation of primary hepatocytes is a critical first step for in vitro metabolism studies. The following protocol is a standard collagenase perfusion method.[3][9][10][11][12]
Materials:
-
Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+)
-
Collagenase Solution (in perfusion buffer)
-
Wash Medium (e.g., Williams' Medium E)
-
Culture Medium (e.g., Williams' Medium E supplemented with fetal bovine serum, penicillin/streptomycin, and insulin)
-
Collagen-coated culture plates
Procedure:
-
Anesthesia: Anesthetize the rodent (e.g., mouse or rat) according to approved animal care protocols.
-
Cannulation: Surgically expose the portal vein and cannulate it with an appropriate gauge catheter.
-
Perfusion: Perfuse the liver with pre-warmed (37°C) perfusion buffer to wash out the blood.
-
Digestion: Switch the perfusion to a pre-warmed (37°C) collagenase solution and continue until the liver becomes soft and discolored.
-
Hepatocyte Isolation: Carefully excise the liver and transfer it to a sterile dish containing wash medium. Gently disperse the cells by mechanical disruption.
-
Filtration and Washing: Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue. Wash the hepatocytes by repeated centrifugation at low speed (e.g., 50 x g for 2-5 minutes) and resuspension in cold wash medium.
-
Cell Viability and Counting: Determine cell viability using a method such as trypan blue exclusion. Count the viable cells using a hemocytometer.
-
Cell Plating: Plate the isolated hepatocytes onto collagen-coated culture plates at a desired density in culture medium. Allow the cells to attach for several hours before initiating experiments.
Analysis of this compound by LC-MS/MS
The quantification of acyl-CoA thioesters requires a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][13][14][15][16]
Sample Preparation:
-
Cell Lysis and Extraction: After incubation with the test compound, wash the hepatocyte monolayer with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract the acyl-CoAs using a cold extraction solution (e.g., acetonitrile/methanol/water or 5% sulfosalicylic acid).[10][13][15]
-
Internal Standard: Add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) to the extraction solution to correct for extraction efficiency and matrix effects.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
LC-MS/MS Conditions (Representative):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid) or a volatile buffer (e.g., ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. A common product ion for acyl-CoAs corresponds to the loss of the phosphopantetheine moiety.
-
Conclusion
The metabolic fate of this compound in hepatocytes is intrinsically linked to the mitochondrial β-oxidation of its parent compound, valproic acid. While the precise quantitative details of its metabolism are still an area for further research, the key enzymatic steps and the analytical methodologies for its investigation are well-established. This technical guide provides a foundational understanding for researchers and drug development professionals working on the metabolism and potential toxicity of valproic acid and its derivatives. A deeper understanding of these metabolic pathways is essential for the development of safer anticonvulsant therapies and for the early identification of individuals at risk of VPA-induced hepatotoxicity.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Complete beta-oxidation of valproate: cleavage of 3-oxovalproyl-CoA by a mitochondrial 3-oxoacyl-CoA thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Amsterdam UMC Locatie AMC - 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) [amc.nl]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mouselivercells.com [mouselivercells.com]
- 11. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on Valproic Acid-Induced Mitochondrial Dysfunction: The Role of 5-hydroxy-2-propylpentanoyl-CoA and Other Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Valproic acid (VPA), a widely prescribed antiepileptic and mood-stabilizing drug, is associated with a risk of hepatotoxicity, which is often linked to mitochondrial dysfunction. The structural similarity of VPA, a branched-chain fatty acid, to natural fatty acids allows it to enter mitochondrial metabolic pathways, leading to significant interference with energy metabolism.[1] This guide provides a detailed examination of the metabolic fate of VPA, with a focus on the formation of metabolites such as 5-hydroxy-2-propylpentanoyl-CoA, and their subsequent impact on mitochondrial function. We will delve into the molecular mechanisms of VPA-induced mitochondrial toxicity, present quantitative data from key studies, outline relevant experimental protocols, and visualize the complex pathways involved.
Metabolism of Valproic Acid and Formation of this compound
VPA undergoes extensive metabolism, primarily in the liver, through glucuronidation, beta-oxidation, and omega-oxidation pathways.[2] The mitochondrial beta-oxidation of VPA is of particular interest as it generates a series of potentially toxic metabolites.
Upon entering the mitochondrial matrix, VPA is activated to its coenzyme A thioester, valproyl-CoA (VPA-CoA), by the intramitochondrial medium-chain acyl-CoA synthetase.[3][4] VPA-CoA then enters a beta-oxidation-like pathway. A key metabolite in this pathway is 5-hydroxyvalproic acid, which is subsequently activated to This compound .[2][5]
The metabolic cascade leading to the formation of various VPA metabolites is complex and involves several enzymatic steps within the mitochondria. The accumulation of VPA-CoA and its derivatives is a central event in the subsequent mitochondrial toxicity.
Caption: Metabolic activation of Valproic Acid (VPA) in the mitochondrion.
Mechanisms of VPA-Induced Mitochondrial Dysfunction
The toxicity of VPA is multifactorial, with several interconnected mechanisms contributing to the impairment of mitochondrial function. These include the inhibition of fatty acid β-oxidation, sequestration of essential cofactors, direct inhibition of respiratory chain complexes, and induction of oxidative stress.
Inhibition of Fatty Acid β-Oxidation
VPA and its metabolites competitively inhibit the β-oxidation of endogenous fatty acids. This occurs through several mechanisms:
-
Sequestration of Coenzyme A (CoA): The formation of VPA-CoA depletes the mitochondrial pool of free CoA, which is an essential cofactor for the activation and oxidation of fatty acids.[4][6]
-
Inhibition of Carnitine Palmitoyltransferase I (CPT-I): VPA-CoA can inhibit CPT-I, the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria, a rate-limiting step in their oxidation.[4]
-
Direct Enzyme Inhibition: Reactive metabolites of VPA, such as Δ2,4-VPA-CoA, can covalently bind to and inactivate enzymes involved in β-oxidation.[4]
Caption: VPA's inhibitory effects on mitochondrial fatty acid ß-oxidation.
Impairment of the Electron Transport Chain (ETC) and Oxidative Phosphorylation
VPA and its metabolites can directly interfere with the function of the electron transport chain (ETC), leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS).
-
Inhibition of ETC Complexes: Studies have shown that VPA can inhibit the activity of specific ETC complexes. For instance, VPA treatment has been shown to decrease the amount of complex V (ATP synthase) and increase complex III in mouse kidney stem cells.[7] Other studies suggest that VPA directly inhibits cytochrome c oxidase (Complex IV).[8]
-
Inhibition of α-Lipoamide Dehydrogenase: VPA-CoA is a potent inhibitor of α-lipoamide dehydrogenase, a crucial component of the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[3] This inhibition severely impairs the oxidation of pyruvate and α-ketoglutarate, key substrates for the Krebs cycle, thereby reducing the supply of NADH and FADH2 to the ETC.[3]
Caption: VPA-CoA inhibits key dehydrogenases, impacting the Electron Transport Chain.
Oxidative Stress
The disruption of the ETC by VPA leads to electron leakage and the formation of superoxide (B77818) radicals, contributing to oxidative stress.[7][9] This is exacerbated by the depletion of mitochondrial glutathione (B108866) (GSH), a key antioxidant.[9] Oxidative stress can further damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), creating a vicious cycle of mitochondrial dysfunction.
Quantitative Data on VPA-Induced Mitochondrial Dysfunction
The following table summarizes key quantitative data from studies investigating the effects of VPA on mitochondrial function.
| Parameter | System | VPA Concentration | Effect | Reference |
| Pyruvate Oxidation (IC50) | Isolated rat liver mitochondria | ~50 µM | Inhibition | [3] |
| α-Lipoamide Dehydrogenase | Isolated rat liver mitochondria | >100 µM | Strong inhibition | [3] |
| Mitochondrial Respiration | Isolated rat liver mitochondria | 25-200 µM | Dose-dependent decrease | [9] |
| Mitochondrial Membrane Potential | Isolated rat liver mitochondria | 25-200 µM | Dose-dependent decrease | [9] |
| Lipid Peroxidation (MDA levels) | Isolated rat liver mitochondria | 25-200 µM | Dose-dependent increase | [9] |
| Glutathione (GSH) Content | Isolated rat liver mitochondria | 25-200 µM | Dose-dependent decrease | [9] |
Experimental Protocols
This section provides an overview of key experimental protocols used to assess VPA-induced mitochondrial dysfunction.
Isolation of Rat Liver Mitochondria
A standard method for studying mitochondrial function involves their isolation from tissues like the rat liver.
Protocol:
-
Perfuse the liver of an anesthetized rat with a cold buffer (e.g., 0.9% NaCl) to remove blood.
-
Excise the liver and mince it in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Homogenize the minced liver using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays. The protein concentration should be determined using a standard method like the Bradford assay.[3]
Measurement of Mitochondrial Respiration
High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is commonly used to measure oxygen consumption rates in isolated mitochondria.
Protocol:
-
Calibrate the oxygen electrodes in the respirometer chambers containing a respiration medium (e.g., MiR05).
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to each chamber.
-
Measure basal respiration (State 2) with the addition of specific substrates for different ETC complexes (e.g., pyruvate and malate (B86768) for Complex I; succinate (B1194679) for Complex II).
-
To assess VPA's effect, pre-incubate mitochondria with various concentrations of VPA for a defined period (e.g., 3 minutes) in the presence of ATP (to facilitate VPA-CoA formation) before adding the substrates.[3]
-
Induce ADP-stimulated respiration (State 3) by adding a known amount of ADP.
-
Measure the oxygen consumption rate and calculate parameters such as the respiratory control ratio (RCR = State 3 / State 2).
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential can be measured using fluorescent dyes like JC-1 or TMRM.
Protocol (using TMRM and flow cytometry):
-
Culture cells (e.g., HepG2) to the desired confluency.
-
Treat the cells with different concentrations of VPA for a specified duration.
-
Incubate the cells with a low concentration of TMRM (tetramethylrhodamine, methyl ester) for a short period (e.g., 1 hour).[8]
-
Wash the cells to remove excess dye.
-
Harvest the cells and analyze the fluorescence intensity using a flow cytometer. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[8]
Caption: General experimental workflow for studying VPA-induced mitochondrial dysfunction.
Conclusion and Future Directions
The formation of this compound is an integral part of the metabolic pathway of VPA that contributes to its mitochondrial toxicity. The primary mechanisms of this toxicity involve the inhibition of fatty acid β-oxidation, sequestration of CoA, and impairment of the electron transport chain and Krebs cycle enzymes. This leads to a state of energy deficit and oxidative stress, which can culminate in liver injury.
For researchers and drug development professionals, understanding these mechanisms is crucial for:
-
Developing safer VPA analogs: Amide derivatives of VPA, which are less readily converted to their CoA esters, have shown reduced mitochondrial toxicity.[3]
-
Identifying at-risk populations: Patients with underlying mitochondrial diseases, particularly those with mutations in the POLG1 gene, are at a significantly higher risk of VPA-induced hepatotoxicity.[10][11]
-
Designing therapeutic interventions: Strategies aimed at replenishing mitochondrial CoA pools, boosting antioxidant defenses, or providing alternative energy substrates could potentially mitigate VPA's toxic effects.
Future research should focus on further elucidating the specific roles of individual VPA metabolites, including this compound, in inhibiting mitochondrial enzymes and on developing robust biomarkers to predict which patients are most susceptible to VPA-induced hepatotoxicity.
References
- 1. Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxyvalproic acid | C8H16O3 | CID 135244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial beta-oxidation as a mechanism of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for sodium valproate toxicity in mitochondrial diseases: a systematic analysis. [repository.cam.ac.uk]
- 11. Predictiting valproate toxicity in patients with mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Stereochemical Landscape of 5-hydroxy-2-propylpentanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxy-2-propylpentanoyl-CoA is a metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA). The stereochemistry of this metabolite is of significant interest in drug development and metabolism studies, as the spatial arrangement of its functional groups can profoundly influence its biological activity, metabolic fate, and potential toxicity. This technical guide provides an in-depth exploration of the stereochemical aspects of this compound, drawing upon current knowledge of VPA metabolism, enzymatic stereoselectivity, and advanced analytical techniques for chiral separation. This document outlines the metabolic pathways leading to its formation, details experimental protocols for its analysis, and presents quantitative data from related compounds to inform future research.
Introduction
Valproic acid (2-propylpentanoic acid) undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. One such metabolite, 5-hydroxy-2-propylpentanoic acid (5-OH-VPA), is formed via omega-hydroxylation. For its subsequent metabolism, 5-OH-VPA is activated to its coenzyme A (CoA) thioester, this compound. The introduction of a hydroxyl group at the C5 position and the presence of a chiral center at the C2 position of the original VPA molecule give rise to multiple potential stereoisomers of this acyl-CoA. Understanding the formation and fate of each stereoisomer is crucial for a comprehensive toxicological and pharmacological assessment of VPA.
Metabolic Formation and Stereochemical Considerations
The primary route for the formation of 5-OH-VPA is the cytochrome P450 (CYP)-mediated oxidation of VPA.[1][2] This is a minor pathway compared to glucuronidation and mitochondrial beta-oxidation of VPA.[2]
Key Enzymes Involved in 5-OH-VPA Formation:
-
CYP2C9
-
CYP2A6
-
CYP2B6
The hydroxylation at the terminal methyl group (omega-hydroxylation) of one of the propyl chains of VPA is catalyzed by these enzymes.[1][2] Mechanistic studies suggest that the formation of 5-OH-VPA occurs through an independent hydroxylation reaction, distinct from the pathway leading to 4-ene-VPA and 4-OH-VPA.[3]
Cytochrome P450 enzymes are known to exhibit both regio- and stereoselectivity in their hydroxylation reactions.[4][5][6] While the specific stereochemical preference for the 5-hydroxylation of VPA has not been definitively established in the literature, it is plausible that the reaction proceeds with some degree of stereoselectivity, leading to a non-racemic mixture of (R)- and (S)-5-OH-VPA.
Once formed, 5-OH-VPA is activated to this compound by an acyl-CoA synthetase, likely a medium-chain acyl-CoA synthetase, within the mitochondria.[2] This activation is a prerequisite for its further metabolism.
The resulting this compound possesses two chiral centers:
-
C2: The alpha-carbon, which is also chiral in the parent VPA molecule (if one considers the pro-chiral center).
-
C5: The carbon bearing the hydroxyl group, the stereochemistry of which is determined by the P450-mediated hydroxylation.
This results in four possible stereoisomers: (2R, 5R), (2R, 5S), (2S, 5R), and (2S, 5S).
Quantitative Data on Stereoselective Metabolism of VPA
Direct quantitative data on the stereoisomeric composition of this compound in biological systems is not currently available in the literature. However, studies on the beta-oxidation of VPA provide insights into the stereoselectivity of enzymes involved in its metabolism.
| Metabolite | Pro-R vs. Pro-S Side-Chain Attack Ratio | Reference |
| delta 2(E)-VPA | ~1.3:1 (slight preference for pro-S) | [7] |
| delta 3-VPA | ~1.3:1 (slight preference for pro-S) | [7] |
| 3-hydroxy-VPA | ~1.3:1 (slight preference for pro-S) | [7] |
| 3-oxo-VPA | ~1.3:1 (slight preference for pro-S) | [7] |
| delta 4-VPA | ~3.8:1 (marked preference for pro-R) | [7] |
Table 1: Stereoselectivity in the formation of various VPA metabolites in isolated rat hepatocytes.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Stereochemically Pure 5-hydroxy-2-propylpentanoic Acid
A stereospecific synthesis of the desired (R)- or (S)-5-OH-VPA isomer would be the initial step. This can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture. Synthetic routes for chiral 5-hydroxypentanoic acid derivatives have been described and can be adapted.[8][9]
Step 2: Activation to the CoA Thioester
The purified stereoisomer of 5-OH-VPA can then be converted to its CoA thioester. Several methods are available for this transformation:[10]
-
Carbonyldiimidazole (CDI) Method:
-
Dissolve the carboxylic acid and 4 equivalents of CDI in an appropriate organic solvent (e.g., THF) and stir for 1 hour at room temperature to form the acyl-imidazole intermediate.
-
Dissolve Coenzyme A (1 equivalent) in a sodium bicarbonate buffer (e.g., 0.5 M NaHCO3).
-
Add the CoA solution to the acyl-imidazole solution and stir for 45 minutes at room temperature.
-
The product can be purified by solid-phase extraction or HPLC.
-
-
Ethylchloroformate Method:
-
Dissolve the carboxylic acid (10 equivalents) in THF, cool to 4°C, and add triethylamine (B128534) (5 equivalents) and ethylchloroformate (5 equivalents). Stir for 45 minutes at 4°C to form the mixed anhydride (B1165640).
-
Dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO3.
-
Add the CoA solution to the mixed anhydride solution and stir for 45 minutes at room temperature.
-
Purify the product as described above.
-
Stereoisomeric Analysis by Chiral HPLC
The separation and quantification of the stereoisomers of 5-hydroxy-2-propylpentanoic acid (and potentially its CoA ester after hydrolysis) can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).[11][12]
Protocol Outline for Chiral Separation of Hydroxy Fatty Acids:
-
Derivatization (Optional but often necessary for good resolution): The hydroxyl and/or carboxyl groups of the analyte can be derivatized to enhance chromatographic separation and detection. Common derivatizing agents for hydroxy fatty acids include:
-
3,5-dinitrophenyl isocyanate to form urethane (B1682113) derivatives.[13]
-
Phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME) for LC-MS analysis.[14][15]
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD, AD-RH, or Chiralcel OD, is often effective.[12][16][17]
-
Mobile Phase: A normal-phase eluent (e.g., hexane/isopropanol) or a reversed-phase eluent (e.g., acetonitrile (B52724)/water with an acidic modifier) can be used. The optimal mobile phase composition must be determined empirically.
-
Detection: UV detection is suitable for derivatized compounds with a chromophore. For underivatized analytes, mass spectrometry (LC-MS) provides high sensitivity and specificity.
-
| Parameter | Typical Conditions |
| Column | Chiralpak AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and water, often with a small percentage of formic or acetic acid. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | Mass Spectrometry (ESI-MS/MS in negative ion mode) |
Table 2: Example HPLC-MS conditions for chiral separation of hydroxy fatty acids.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Valproic Acid to this compound
Caption: Metabolic pathways of valproic acid.
Experimental Workflow for Stereochemical Analysis
Caption: Workflow for stereoisomer analysis.
Implications for Drug Development
The stereochemical composition of this compound can have significant implications for the safety and efficacy profile of valproic acid. Different stereoisomers may exhibit:
-
Differential Pharmacokinetics: Varying rates of formation and subsequent metabolism.
-
Differential Pharmacodynamics: Different interactions with downstream enzymes and cellular targets.
-
Differential Toxicity: One or more stereoisomers may be more prone to forming reactive intermediates or causing cellular damage.
A thorough understanding of the stereochemistry of VPA metabolites is therefore a critical component of preclinical and clinical drug development. The methodologies outlined in this guide provide a framework for researchers to investigate these aspects in detail.
Conclusion
While direct experimental data on the stereochemistry of this compound is limited, a comprehensive understanding can be built upon the extensive research into the metabolism of its parent compound, valproic acid. The formation of 5-OH-VPA is catalyzed by specific cytochrome P450 enzymes, which likely impart a degree of stereoselectivity. Subsequent activation to the CoA ester presents a molecule with multiple stereoisomers, each with the potential for a unique biological profile. The experimental protocols for chemo-enzymatic synthesis and chiral HPLC analysis described herein provide a robust platform for the detailed investigation of these stereoisomers. Further research in this area is warranted to fully elucidate the role of this compound stereochemistry in the pharmacology and toxicology of valproic acid.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Cytochrome P-450-catalyzed desaturation of valproic acid in vitro. Species differences, induction effects, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]
- 8. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
- 9. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 13. metabolomics.se [metabolomics.se]
- 14. Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 5-hydroxy-2-propylpentanoyl-CoA in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, lipid synthesis, and the tricarboxylic acid (TCA) cycle. The accurate quantification of specific acyl-CoAs, such as the novel 5-hydroxy-2-propylpentanoyl-CoA, is crucial for understanding disease pathology and for the development of new therapeutics. This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples. The methodology described herein is based on established principles for acyl-CoA analysis and is optimized for selectivity and reproducibility.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Context
Acyl-CoAs are integral to cellular metabolism. The hypothetical involvement of this compound in fatty acid metabolism is illustrated in the diagram below.
Caption: Hypothetical role of this compound in fatty acid metabolism.
Detailed Experimental Protocols
Sample Preparation
The extraction of acyl-CoAs from biological matrices is a critical step due to their instability.[1] The following protocol is a general guideline and may require optimization for specific tissue or cell types.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[2]
-
Internal Standard (IS): Heptadecanoyl-CoA or other non-endogenous acyl-CoA
Procedure:
-
For cultured cells, rinse the cell monolayer with ice-cold PBS.[3] For tissues, weigh approximately 50 mg of frozen tissue.[4]
-
Homogenize the cells or tissue in 1 mL of ice-cold PBS.
-
Add 4 mL of cold extraction buffer containing the internal standard to the homogenate.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 2% B
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98.0 | 2.0 |
| 2.0 | 98.0 | 2.0 |
| 15.0 | 5.0 | 95.0 |
| 18.0 | 5.0 | 95.0 |
| 18.1 | 98.0 | 2.0 |
| 22.0 | 98.0 | 2.0 |
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Spray Voltage: 4000 V[6]
-
Source Temperature: 325°C[6]
-
Curtain Gas: 25 psi[6]
-
Collision Gas: Medium[6]
MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. A neutral loss scan of 507 Da can be used to identify the precursor ions of acyl-CoAs.[7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Quantitative Data Summary
The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines. The following tables provide representative data from similar acyl-CoA quantification methods.[7][8]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| C16:0-CoA | 1 - 1000 | > 0.99 |
| C18:1-CoA | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| C16:0-CoA | 10 | < 5 | < 10 | 95 - 105 |
| 500 | < 5 | < 10 | 95 - 105 | |
| C18:1-CoA | 10 | < 5 | < 10 | 95 - 105 |
| 500 | < 5 | < 10 | 95 - 105 |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound. The described sample preparation, chromatography, and mass spectrometry parameters serve as a starting point for method optimization. Proper method validation is essential to ensure reliable and accurate quantification of this novel acyl-CoA in various biological matrices, thereby facilitating further research into its metabolic significance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. duke-nus.edu.sg [duke-nus.edu.sg]
- 4. studylib.net [studylib.net]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of 5-hydroxy-2-propylpentanoyl-CoA: A Standard for Advancing Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis, purification, and characterization of 5-hydroxy-2-propylpentanoyl-CoA. This acyl-CoA derivative is a metabolite of valproic acid, a widely used antiepileptic and mood-stabilizing drug.[1][2] The availability of a pure standard is crucial for a variety of research applications, including the study of valproic acid metabolism, the investigation of its mechanism of action and toxicity, and the development of new therapeutic agents. The protocols described herein are designed to be accessible to researchers with a basic understanding of organic chemistry and biochemistry, providing a reliable method for producing high-quality this compound for experimental use.
Introduction
Coenzyme A (CoA) and its thioesters, known as acyl-CoAs, are central molecules in cellular metabolism.[3][4] They are involved in numerous biochemical pathways, including the citric acid cycle, fatty acid metabolism, and the biosynthesis of various cellular components.[3][4] The specific acyl group attached to CoA determines its metabolic fate and function. This compound is a downstream metabolite of valproic acid, formed through hydroxylation. Understanding the biological roles of this specific acyl-CoA is essential for elucidating the complete metabolic profile and potential off-target effects of valproic acid.
The synthesis of acyl-CoA standards can be achieved through chemical or enzymatic methods.[3][5][6] Chemical synthesis often involves the activation of the corresponding carboxylic acid and its subsequent reaction with Coenzyme A.[5][7] Enzymatic methods, on the other hand, utilize acyl-CoA synthetases to catalyze the formation of the thioester bond, often offering higher specificity and yields.[6][8] This document will focus on a robust chemoenzymatic approach, which combines the flexibility of chemical synthesis for the precursor acid with the efficiency of enzymatic ligation to CoA.
Experimental Protocols
Part 1: Synthesis of 5-hydroxy-2-propylpentanoic acid
The precursor molecule, 5-hydroxy-2-propylpentanoic acid, can be synthesized via several organic chemistry routes. A plausible approach involves the alkylation of a malonic ester derivative, followed by reduction and hydrolysis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
3-Bromo-1-propanol (B121458) (protected with a suitable protecting group, e.g., TBDMS)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents (Ethanol, Diethyl ether, Tetrahydrofuran)
-
Drying agent (e.g., anhydrous Magnesium sulfate)
Procedure:
-
Alkylation of Diethyl Malonate: In a round-bottom flask, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide to generate the enolate. Slowly add 1-bromopropane and reflux the mixture to yield diethyl propylmalonate.
-
Second Alkylation: Generate the enolate of diethyl propylmalonate using sodium ethoxide in ethanol. Add the protected 3-bromo-1-propanol and reflux to obtain the dialkylated malonic ester.
-
Hydrolysis and Decarboxylation: Hydrolyze the ester groups of the dialkylated product using aqueous sodium hydroxide, followed by acidification with HCl to yield the dicarboxylic acid. Gentle heating will induce decarboxylation to produce 2-propyl-5-hydroxypentanoic acid (after deprotection).
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Part 2: Chemoenzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase to couple 5-hydroxy-2-propylpentanoic acid with Coenzyme A.
Materials:
-
5-hydroxy-2-propylpentanoic acid
-
Coenzyme A (free acid or lithium salt)
-
Acyl-CoA synthetase (a promiscuous bacterial or yeast enzyme is recommended)
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT) to maintain a reducing environment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, DTT, and Coenzyme A.
-
Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture.
-
Substrate Addition: Add 5-hydroxy-2-propylpentanoic acid to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for several hours. Monitor the reaction progress by HPLC.[9][10]
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid or by heat inactivation.
Part 3: Purification of this compound
Purification is critical to remove unreacted starting materials and enzyme. A combination of solid-phase extraction and HPLC is recommended.
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or an anion exchange column)
-
Potassium phosphate buffer
-
HPLC system with a C18 column
Procedure:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) and then equilibrate with the loading buffer (e.g., potassium phosphate buffer).
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge to remove salts and unreacted ATP.
-
Elute the this compound with an appropriate solvent, such as a mixture of acetonitrile and water.[11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the eluted fraction using reverse-phase HPLC on a C18 column.[11][12]
-
Use a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) to separate the product from any remaining impurities.[13]
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[11]
-
Collect the fractions containing the pure this compound.
-
Part 4: Characterization and Quantification
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR. Quantification can be performed using HPLC with a known standard or by spectrophotometric methods.
Techniques:
-
Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the product. Tandem MS (MS/MS) can be used to verify the structure by fragmentation analysis.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the position of the hydroxyl and propyl groups.
-
Quantification: The concentration of the purified acyl-CoA can be determined by measuring its absorbance at 260 nm using the known extinction coefficient for Coenzyme A. Alternatively, quantification can be achieved by HPLC with a calibration curve generated from a commercially available acyl-CoA standard.[15]
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters
| Parameter | Value/Range | Notes |
| Synthesis Method | Chemoenzymatic | Offers high specificity and yield. |
| Precursor | 5-hydroxy-2-propylpentanoic acid | Synthesized from diethyl malonate. |
| Enzyme | Promiscuous Acyl-CoA Synthetase | e.g., from Pseudomonas sp. or Saccharomyces cerevisiae. |
| Reaction Time | 2-4 hours | Monitor by HPLC for completion. |
| Purification | SPE followed by RP-HPLC | Ensures high purity of the final product.[11] |
| Typical Yield | 40-60% | Based on initial Coenzyme A concentration.[3] |
| Purity | >95% | As determined by HPLC and MS. |
Table 2: Analytical Characterization Data
| Technique | Expected Result |
| ESI-MS (+ion mode) | [M+H]⁺ ion corresponding to the calculated molecular weight. |
| MS/MS Fragmentation | Characteristic fragments including the acyl group and Coenzyme A moiety. |
| ¹H NMR | Resonances corresponding to the protons of the propyl and pentanoyl chains, and the ribose and adenine protons of CoA. |
| HPLC Retention Time | Dependent on the specific column and gradient conditions. |
| UV Absorbance Max | 260 nm |
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-Hydroxyvalproic acid | C8H16O3 | CID 135244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Extraction and Quantification of 5-hydroxy-2-propylpentanoyl-CoA from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction, purification, and quantification of 5-hydroxy-2-propylpentanoyl-CoA, a medium-chain hydroxy acyl-CoA, from biological samples such as cultured cells and tissues. The methodology is based on established principles for acyl-CoA analysis and is optimized for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as this compound, is essential for understanding their physiological roles and their potential as biomarkers or therapeutic targets. Due to their low abundance and inherent instability, the extraction and analysis of acyl-CoAs require robust and sensitive methods. This protocol outlines a comprehensive workflow from sample preparation to data acquisition.
Experimental Workflow
The overall experimental workflow for the extraction and analysis of this compound is depicted below. This process involves sample homogenization, protein precipitation and extraction of acyl-CoAs, solid-phase extraction for purification and concentration, and subsequent analysis by LC-MS/MS.
Application Notes and Protocols for the Structural Elucidation of 5-hydroxy-2-propylpentanoyl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation and elucidation of 5-hydroxy-2-propylpentanoyl-CoA. The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and spectral interpretation.
Introduction
This compound is an acyl-coenzyme A derivative. The precise structural characterization of such molecules is critical in various fields, including metabolomics, drug discovery, and biochemistry, to understand their biological function and metabolic fate. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on molecular structure, conformation, and dynamics.[1][2] This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the unambiguous structural elucidation of this compound.
Principle of NMR-Based Structural Elucidation
The structural elucidation of this compound is achieved by a combination of NMR experiments:
-
1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their relative numbers.
-
1D ¹³C NMR: Determines the number of chemically distinct carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of proton-proton spin systems within the molecule's fragments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is crucial for connecting different molecular fragments.[3][4]
By systematically analyzing the data from these experiments, the molecular structure can be pieced together, confirming the connectivity of the 5-hydroxy-2-propylpentanoyl moiety and its thioester linkage to the coenzyme A molecule.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound dissolved in D₂O. Chemical shifts are referenced to an internal standard, such as TSP. The numbering scheme for the atoms is provided in the diagram below.
Diagram of this compound Structure
Caption: Numbering scheme for the 5-hydroxy-2-propylpentanoyl moiety.
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O, pH 7.4)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acyl Chain | |||
| H2 | 2.8 - 2.9 | m | - |
| H3a, H3b | 1.5 - 1.7 | m | - |
| H4a, H4b | 1.4 - 1.6 | m | - |
| H5a, H5b | 3.5 - 3.6 | t | 6.5 |
| H1'a, H1'b | 1.3 - 1.5 | m | - |
| H2'a, H2'b | 1.2 - 1.4 | m | - |
| H3' | 0.8 - 0.9 | t | 7.0 |
| Coenzyme A Moiety | |||
| H4' (Adenine) | 8.45 | s | - |
| H8 (Adenine) | 8.15 | s | - |
| H1'' (Ribose) | 6.10 | d | 5.0 |
| H5''a, H5''b (Pantothenate) | 3.55 | t | 6.5 |
| H7 (Pantothenate) | 3.05 | t | 6.5 |
| H12 (Cysteamine) | 2.50 | t | 6.5 |
| H11 (Cysteamine) | 2.40 | t | 6.5 |
| H15, H18 (Pantothenate CH₃) | 0.87 | s | - |
| H16, H17 (Pantothenate CH₃) | 0.73 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O, pH 7.4)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acyl Chain | |
| C1 (C=O) | ~205 |
| C2 | ~55 |
| C3 | ~30 |
| C4 | ~28 |
| C5 | ~62 |
| C1' | ~35 |
| C2' | ~21 |
| C3' | ~14 |
| Coenzyme A Moiety | |
| Adenine (B156593) C2, C4, C5, C6, C8 | 140 - 155 |
| Ribose C1', C2', C3', C4', C5' | 65 - 90 |
| Pantothenate & Cysteamine (B1669678) | 20 - 60 |
| Pantothenate C=O | ~175 |
Experimental Protocols
4.1 Sample Preparation
Careful sample preparation is crucial for acquiring high-quality NMR data, especially for labile molecules like CoA derivatives.[5][6]
-
Weighing: Accurately weigh approximately 1-5 mg of this compound.
-
Dissolution: Dissolve the sample in 500-600 µL of deuterium (B1214612) oxide (D₂O).
-
Buffering: Add a concentrated stock solution of potassium phosphate (B84403) buffer (in D₂O, pH 7.4) to a final concentration of 50-100 mM. The buffer helps to maintain a stable pH, which is important as chemical shifts of CoA moieties can be pH-dependent.
-
Internal Standard: Add a small aliquot of a stock solution of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) to a final concentration of ~0.5 mM to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Degassing (Critical Step): CoA thioesters are susceptible to oxidation which can lead to the formation of disulfides and sample degradation.[5][6] To prevent this, degas the sample by gently bubbling helium gas through the solution for 5-10 minutes. Avoid nitrogen gas as it may not be as effective.[5]
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
Diagram of the Experimental Workflow
Caption: Workflow for NMR-based structural elucidation.
4.2 NMR Data Acquisition
The following are general parameters for a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
1D ¹H:
-
Pulse Program: zgpr (or similar with water suppression)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 16-64
-
-
1D ¹³C:
-
Pulse Program: zgpg30 (or similar with proton decoupling)
-
Spectral Width: 220-250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-4 s
-
Number of Scans: 1024-4096
-
-
2D gCOSY:
-
Spectral Width: 12-16 ppm in both dimensions
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 4-8 per increment
-
-
2D gHSQC:
-
¹H Spectral Width: 12-16 ppm
-
¹³C Spectral Width: 180-200 ppm
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 8-16 per increment
-
-
2D gHMBC:
-
¹H Spectral Width: 12-16 ppm
-
¹³C Spectral Width: 220-250 ppm
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 16-32 per increment
-
Long-range coupling delay (d6): Optimized for 4-10 Hz
-
Data Interpretation and Structural Assignment
The final step is the systematic analysis of the acquired spectra to build the molecular structure.
-
Identify CoA Moiety Signals: The characteristic signals of the adenine, ribose, and pantothenate portions of coenzyme A are usually well-defined and can be identified by comparison with literature data.[5][7] Key signals include the adenine protons (~8.1-8.5 ppm), the ribose anomeric proton (~6.1 ppm), and the pantothenate methyl singlets (~0.7-0.9 ppm).
-
Assign the Acyl Chain Spin System using COSY: The COSY spectrum will reveal the proton-proton connectivities within the 5-hydroxy-2-propylpentanoyl chain. A correlation path should be traceable from the terminal methyl group (H3') through the propyl chain (H2', H1') to the backbone proton (H2), and separately from H2 along the pentanoyl backbone to the terminal methylene (B1212753) group (H5).
-
Assign Carbons using HSQC: The HSQC spectrum correlates each proton in the acyl chain to its directly attached carbon, allowing for the assignment of C2-C5 and C1'-C3'.
-
Connect the Fragments using HMBC: The HMBC spectrum is critical for confirming the overall structure. Key expected correlations are:
-
Protons on C2 and C3 correlating to the thioester carbonyl carbon (C1).
-
Protons on the cysteamine portion of CoA (H12) correlating to the thioester carbonyl (C1), confirming the linkage of the acyl chain to the sulfur atom.
-
Protons on C2 correlating to C1' of the propyl group, confirming the branching point.
-
Diagram of Key NMR Correlations
Caption: Key COSY and HMBC correlations for structural confirmation.
By following this systematic approach, the complete and unambiguous structural assignment of this compound can be confidently achieved. These notes and protocols provide a robust framework for researchers engaged in the analysis of this and similar acyl-CoA molecules.
References
- 1. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-hydroxy-2-propylpentanoyl-CoA Levels Using a Cell-Based Assay
Introduction
5-hydroxy-2-propylpentanoyl-CoA is a metabolite of Valproic Acid (VPA), a widely used pharmaceutical agent for treating epilepsy, bipolar disorder, and migraines. The metabolic pathways of VPA are complex, involving glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation. Understanding the intracellular concentrations of VPA metabolites, such as this compound, is crucial for elucidating the drug's mechanisms of action, pharmacokinetics, and potential toxicity.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay for the accurate measurement of this compound. The protocol outlines the synthesis of the required analytical standard, cell culture and treatment, sample preparation, and quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflow
The metabolic processing of Valproic Acid within the cell is a multifaceted process. The following diagram illustrates the major metabolic pathways of VPA, highlighting the formation of this compound.
Caption: Metabolic pathways of Valproic Acid (VPA).
The overall experimental workflow for the cell-based assay is depicted in the following diagram.
Caption: Overall experimental workflow.
Experimental Protocols
I. Synthesis of this compound Standard
A pure analytical standard is essential for the accurate quantification of the target analyte. The synthesis involves two main stages: the synthesis of the free fatty acid, 5-hydroxy-2-propylpentanoic acid, followed by its conversion to the corresponding CoA ester.
A. Synthesis of 5-hydroxy-2-propylpentanoic Acid
This protocol is adapted from general methods for the synthesis of valproic acid analogs.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Lithium aluminum hydride (LAH)
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Alkylation of Diethyl Malonate: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide portion-wise at 0°C. To this solution, add 1-bromopropane dropwise and allow the reaction to stir at room temperature overnight. A second equivalent of sodium ethoxide and 1-bromopropane is then added to achieve dialkylation.
-
Reduction of the Ester: The resulting diethyl dipropylmalonate is purified and then slowly added to a suspension of lithium aluminum hydride in anhydrous diethyl ether at 0°C. The reaction is then refluxed for 4 hours.
-
Work-up and Oxidation: The reaction is carefully quenched with water and sodium hydroxide. The resulting diol is extracted and then oxidized using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to yield the corresponding lactone.
-
Hydrolysis to the Carboxylic Acid: The lactone is then hydrolyzed under basic conditions (e.g., using aqueous NaOH) followed by acidification with HCl to yield 5-hydroxy-2-propylpentanoic acid.
-
Purification: The crude product is purified by silica gel column chromatography. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Synthesis of this compound
This protocol is based on the carbonyldiimidazole (CDI) activation method.[1][2]
Materials:
-
5-hydroxy-2-propylpentanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Activation of the Carboxylic Acid: Dissolve 5-hydroxy-2-propylpentanoic acid in anhydrous THF. Add a 1.5-fold molar excess of CDI and stir the reaction at room temperature for 1 hour under an inert atmosphere to form the acyl-imidazolide.
-
Thioesterification: In a separate vial, dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer. Add the activated acyl-imidazolide solution dropwise to the Coenzyme A solution while stirring vigorously on ice. Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: The reaction mixture is acidified to pH 3-4 with dilute HCl and purified using a C18 SPE cartridge. The cartridge is washed with acidified water to remove unreacted Coenzyme A and salts, and the this compound is eluted with a methanol (B129727)/water mixture.
-
Characterization and Quantification: The purified product should be characterized by LC-MS/MS to confirm its identity and purity. The concentration of the standard solution is determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).
II. Cell-Based Assay Protocol
A. Cell Culture and Treatment
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Valproic Acid (VPA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
VPA Treatment: Prepare a stock solution of VPA in sterile water or culture medium. Dilute the stock solution to the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Remove the growth medium from the cells and replace it with fresh medium containing the different concentrations of VPA. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
B. Sample Preparation for Acyl-CoA Extraction
Materials:
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA or a structurally similar non-endogenous acyl-CoA)
-
Cold methanol (-20°C)
-
Cold PBS
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with cold PBS.
-
Cell Lysis and Protein Precipitation: Add 500 µL of cold methanol containing the internal standard to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Extraction: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
III. LC-MS/MS Quantification
A. Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from other cellular components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
B. MRM Method Development
-
Infuse a solution of the synthesized this compound standard into the mass spectrometer to determine the precursor ion (Q1) corresponding to the [M+H]⁺ adduct.
-
Perform a product ion scan to identify the most abundant and stable fragment ions (Q3) for the analyte and the internal standard.
-
Optimize the collision energy and other MS parameters to maximize the signal for the selected MRM transitions.
C. Quantification
-
Standard Curve: Prepare a series of calibration standards by spiking known amounts of the purified this compound standard into a matrix that mimics the cell extract (e.g., lysate from untreated cells).
-
Sample Analysis: Inject the reconstituted cell extracts and the calibration standards into the LC-MS/MS system.
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard in both the samples and the calibration standards. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The quantitative data obtained from the cell-based assay should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions.
Table 1: LC-MS/MS MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Table 2: Intracellular Concentrations of this compound in HepG2 Cells after VPA Treatment
| VPA Concentration (µM) | Incubation Time (h) | This compound (pmol/10⁶ cells) ± SD |
| 0 (Control) | 24 | [Value] |
| 10 | 24 | [Value] |
| 50 | 24 | [Value] |
| 100 | 24 | [Value] |
| 250 | 24 | [Value] |
| 500 | 24 | [Value] |
| 0 (Control) | 48 | [Value] |
| 10 | 48 | [Value] |
| 50 | 48 | [Value] |
| 100 | 48 | [Value] |
| 250 | 48 | [Value] |
| 500 | 48 | [Value] |
Conclusion
This document provides a detailed methodology for the development and implementation of a cell-based assay to measure the intracellular levels of this compound. By following these protocols, researchers can obtain reliable and reproducible data to further investigate the metabolic fate of Valproic Acid and its implications in both therapeutic and toxicological contexts. The successful establishment of this assay will provide a valuable tool for drug metabolism studies and the development of safer and more effective therapeutic strategies.
References
Application Notes and Protocols for Studying the Role of 5-hydroxy-2-propylpentanoyl-CoA in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-2-propylpentanoyl-CoA is a metabolite of the widely used antiepileptic and mood-stabilizing drug, valproic acid (VPA). The study of VPA's metabolic pathways is crucial for understanding its therapeutic efficacy, predicting drug-drug interactions, and elucidating the mechanisms behind its adverse effects, particularly hepatotoxicity. Valproic acid undergoes extensive metabolism in the liver, primarily through glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[1] The formation of hydroxylated metabolites, such as 5-hydroxy VPA, is a key step in its biotransformation.[1][2] This hydroxylated metabolite can be further activated to its coenzyme A (CoA) thioester, this compound, within the mitochondria. The formation and fate of this acyl-CoA metabolite are of significant interest in drug metabolism studies due to the potential for interaction with endogenous metabolic pathways and contribution to VPA-induced toxicity.[3][4]
These application notes provide an overview of the metabolic pathways leading to the formation of this compound and detailed protocols for its investigation in the context of valproic acid metabolism.
Metabolic Pathways of Valproic Acid
Valproic acid is metabolized via three main routes:
-
Glucuronidation: This is a major pathway, accounting for approximately 50% of VPA elimination. The process is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7 being the key enzymes involved.[1]
-
Beta-oxidation: Occurring in the mitochondria, this pathway is responsible for about 40% of VPA metabolism. VPA is first activated to valproyl-CoA, which then enters the beta-oxidation spiral.[1]
-
CYP-mediated Oxidation: This is considered a minor route, contributing to roughly 10% of VPA metabolism.[1] This pathway leads to the formation of various hydroxylated and unsaturated metabolites, including the precursor to this compound.
The formation of 5-hydroxy VPA is primarily catalyzed by CYP2C9, CYP2A6, and to a lesser extent, CYP2B6.[2][5] Following its formation, 5-hydroxy VPA can undergo further metabolism, including potential activation to this compound.
Data Presentation
Table 1: Major Metabolic Pathways of Valproic Acid
| Metabolic Pathway | Percentage of VPA Metabolism | Key Enzymes Involved | Major Metabolites |
| Glucuronidation | ~50% | UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7 | Valproate-glucuronide |
| Beta-oxidation | ~40% | Medium-chain acyl-CoA synthase, ACADSB, ECSH1, HSD17B10 | Valproyl-CoA, 2-ene-VPA-CoA, 3-OH-VPA-CoA, 3-oxo-VPA-CoA |
| CYP-mediated Oxidation | ~10% | CYP2C9, CYP2A6, CYP2B6 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA, 3-OH-VPA |
Table 2: Cytochrome P450 Isozymes Involved in the Formation of Hydroxylated VPA Metabolites
| CYP Isozyme | Major Hydroxylated Metabolites Formed |
| CYP2C9 | 4-OH-VPA, 5-OH-VPA |
| CYP2A6 | 4-ene-VPA, 5-OH-VPA, 3-OH-VPA |
| CYP2B6 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Valproic Acid using Human Liver Microsomes
This protocol is designed to study the formation of hydroxylated metabolites of VPA, including 5-hydroxy VPA.
Materials:
-
Human Liver Microsomes (HLMs)
-
Valproic Acid (VPA)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of VPA in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding VPA (final concentration 1-100 µM) and the NADPH regenerating system to the pre-incubated microsomes. The final volume should be 200 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples for the presence of 5-hydroxy VPA and other metabolites using a validated LC-MS/MS method.
Protocol 2: CYP Isozyme Phenotyping for 5-hydroxy VPA Formation
This protocol uses selective chemical inhibitors or recombinant human CYP enzymes to identify the specific isozymes responsible for 5-hydroxy VPA formation.
Materials:
-
Human Liver Microsomes or recombinant human CYP isozymes (e.g., CYP2C9, CYP2A6, CYP2B6)
-
Selective CYP inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9, coumarin (B35378) for CYP2A6, ticlopidine (B1205844) for CYP2B6)
-
All other materials from Protocol 1
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Prior to the addition of VPA, add a selective CYP inhibitor at a concentration known to be effective and selective (typically pre-incubated for 10-15 minutes).
-
Initiate the reaction by adding VPA and the NADPH regenerating system.
-
Follow steps 4-9 of Protocol 1.
-
Compare the rate of 5-hydroxy VPA formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isozyme.
-
Alternatively, use individual recombinant human CYP isozymes instead of HLMs to directly assess the catalytic activity of each enzyme towards VPA hydroxylation.
Protocol 3: Assessing the Impact of Valproyl-CoA on Mitochondrial Respiration
This protocol evaluates the potential toxicity of VPA's CoA metabolite by measuring its effect on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria from rat liver or other relevant tissue
-
Valproic acid
-
CoA, ATP, and MgCl2 (for the in situ formation of valproyl-CoA)
-
Respiratory substrates (e.g., pyruvate, glutamate, malate)
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration buffer (e.g., MiR05)
Procedure:
-
Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria to the respirometer chambers containing respiration buffer at 37°C.
-
Measure the basal respiration rate (State 2) after the addition of respiratory substrates.
-
Initiate active respiration (State 3) by adding a known amount of ADP.
-
After establishing a stable State 3 respiration rate, add VPA, CoA, ATP, and MgCl2 to the chamber to allow for the intramitochondrial formation of valproyl-CoA.
-
Monitor the oxygen consumption rate to determine if valproyl-CoA inhibits mitochondrial respiration.
-
A decrease in the oxygen consumption rate following the addition of VPA and cofactors suggests an inhibitory effect of valproyl-CoA on the electron transport chain or associated enzymes.
Visualizations
References
Application Notes: Stable Isotope Labeling of 5-hydroxy-2-propylpentanoyl-CoA for Metabolic Tracing
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of 5-hydroxy-2-propylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-2-propylpentanoyl-CoA is a putative metabolite of valproic acid (VPA), a widely used antiepileptic drug. The analysis of VPA and its metabolites is crucial for understanding its therapeutic effects, toxicity, and impact on cellular metabolism.[1][2][3][4] Acyl-coenzyme A (acyl-CoA) thioesters are key intermediates in numerous metabolic pathways, but their low abundance and inherent instability present analytical challenges.[5][6][7] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the accurate detection and quantification of these molecules in complex biological matrices.[8][9][10][11]
This document provides detailed protocols for the extraction, separation, and analysis of this compound using LC-HRMS. It includes a potential metabolic pathway, a comprehensive experimental workflow, and illustrative data to guide researchers in setting up and validating their own assays.
Metabolic Context of this compound
Valproic acid undergoes mitochondrial β-oxidation, a process that can be initiated by its conversion to valproyl-CoA.[1][2][3] The subsequent steps involve dehydrogenation, hydration, and oxidation, leading to various hydroxylated and keto-derivatives.[2] this compound is hypothesized to be an intermediate in an alternative ω-oxidation pathway of VPA metabolism, followed by β-oxidation. Understanding this pathway is important for elucidating the drug's metabolic fate and potential off-target effects.
Experimental Workflow
A robust workflow is essential for the reliable analysis of acyl-CoAs.[10] The process begins with sample homogenization and extraction to isolate the analytes from the biological matrix, followed by LC separation and HRMS detection.
Experimental Protocols
Acyl-CoA Extraction from Biological Samples
Acyl-CoAs are typically present at low concentrations and require efficient extraction methods.[5][12] Below are two common protocols.
Protocol 1: Solid-Phase Extraction (SPE)
This method is suitable for cleaning up complex samples and concentrating the analytes.
-
Materials:
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9.
-
Extraction Solvent: Acetonitrile (ACN).
-
SPE Cartridges: Oasis HLB or similar polymeric reversed-phase cartridges.
-
Wash Solution: Water.
-
Elution Solvent: Methanol (B129727).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample (e.g., C17:0-CoA).
-
-
Procedure:
-
Weigh ~50-100 mg of frozen tissue or cell pellet.
-
Homogenize the sample in 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Add 2 mL of ACN, vortex thoroughly for 1 minute, and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.[13]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a simpler and faster method suitable for less complex matrices.
-
Materials:
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v).[14]
-
Internal Standard (IS).
-
-
Procedure:
-
Homogenize ~20-50 mg of tissue or cell pellet in 1 mL of ice-cold extraction solvent containing the IS.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the pellet in 100 µL of the initial LC mobile phase.[10]
-
High-Resolution LC-MS Analysis
Reverse-phase liquid chromatography is the standard method for separating acyl-CoAs based on their chain length and polarity.[8][10]
-
LC System: A UHPLC system such as a Thermo Vanquish or Waters Acquity.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm).[10]
-
Mobile Phase A: 5 mM Ammonium Acetate in water, pH 6.8.[10]
-
Mobile Phase B: Methanol.
-
Gradient:
Time (min) % B 0.0 2 1.5 2 3.0 15 5.5 95 14.5 95 15.0 2 | 20.0 | 2 |
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
HRMS System: A high-resolution mass spectrometer such as a Thermo Q Exactive Orbitrap.[10][14]
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Key MS Parameters:
Parameter Setting Spray Voltage 3.5 kV Capillary Temp. 320°C Sheath Gas 35 (arbitrary units) Aux Gas 10 (arbitrary units) S-Lens RF Level 55 Scan Mode Full MS / dd-MS² (TopN=5) Full MS Resolution 70,000 AGC Target 3e6 Mass Range m/z 300-1200 dd-MS² Resolution 17,500 AGC Target (MS²) 1e5 | NCE | 25, 35 |
Data Presentation
The following table presents illustrative quantitative data for the analysis of this compound. Actual values will depend on the specific matrix and instrumentation.
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Recovery (%) | LOQ (fmol on column) |
| This compound | ~4.5 | 926.34 | 419.12, 401.11 | 85 ± 8 | ~50 |
| C17:0-CoA (IS) | ~10.2 | 1018.55 | 511.34, 493.33 | N/A | N/A |
Data are for illustrative purposes only.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the analysis of this compound using high-resolution mass spectrometry. The combination of efficient extraction, robust chromatographic separation, and sensitive HRMS detection is essential for accurately quantifying this and other acyl-CoA species in biological systems. These methods will aid researchers in drug development and metabolic studies to better understand the biochemical pathways affected by valproic acid and its derivatives.
References
- 1. ClinPGx [clinpgx.org]
- 2. Mitochondrial metabolism of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the In vitro Enzymatic Synthesis of 5-hydroxy-2-propylpentanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-hydroxy-2-propylpentanoyl-CoA is a potential metabolite of valproic acid, a widely used anticonvulsant drug. The study of such metabolites is crucial for understanding the drug's mechanism of action, its efficacy, and its potential side effects, including hepatotoxicity. The in vitro enzymatic synthesis of this compound provides a means to produce this compound in a controlled environment for use as an analytical standard, for toxicological studies, or for investigating its role in metabolic pathways.
This document outlines two potential enzymatic pathways for the in vitro synthesis of this compound, along with detailed experimental protocols. The proposed methods are based on established enzymatic reactions, including the activation of a carboxylic acid to its coenzyme A (CoA) thioester by an acyl-CoA synthetase and the hydroxylation of a fatty acyl-CoA by a cytochrome P450 monooxygenase system.
Proposed Enzymatic Synthesis Pathways
Two primary routes are proposed for the synthesis of this compound:
Route 1: Single-Step Acyl-CoA Synthesis from a Hydroxylated Precursor
This pathway involves the direct conversion of 5-hydroxy-2-propylpentanoic acid to its corresponding CoA ester using an acyl-CoA synthetase (ACS). This approach is contingent on the availability of the precursor acid and the substrate promiscuity of the chosen ACS.
Caption: Proposed single-step enzymatic synthesis of this compound.
Route 2: Two-Step Synthesis from Valproic Acid
This pathway begins with the conversion of 2-propylpentanoic acid (valproic acid) to 2-propylpentanoyl-CoA (valproyl-CoA) by an ACS. Subsequently, the terminal methyl group of the propyl side chain is hydroxylated by a cytochrome P450 (CYP) monooxygenase system to yield the final product.
Caption: Proposed two-step enzymatic synthesis of this compound.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Acyl-CoA Synthetase (ACS)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| 2-propylpentanoic acid | Rat Liver Microsomes | 150 - 300 | 20 - 50 | Hypothetical |
| 5-hydroxy-2-propylpentanoic acid | Pseudomonas sp. (recombinant) | 250 - 500 | 10 - 30 | Hypothetical |
| Coenzyme A | Rat Liver Microsomes | 5 - 15 | - | Hypothetical |
| ATP | Rat Liver Microsomes | 100 - 200 | - | Hypothetical |
Table 2: Typical Reaction Conditions for In Vitro Acyl-CoA Synthesis
| Component | Final Concentration |
| Buffer | 50 mM Tris-HCl, pH 7.5 |
| Precursor Acid | 0.1 - 1 mM |
| Coenzyme A | 0.5 - 2 mM |
| ATP | 2 - 5 mM |
| MgCl₂ | 5 - 10 mM |
| Acyl-CoA Synthetase | 0.1 - 0.5 mg/mL |
| Incubation Time | 30 - 120 minutes |
| Temperature | 37°C |
Table 3: Components for In Vitro Reconstitution of Cytochrome P450 Hydroxylation System
| Component | Final Concentration | Role |
| Buffer | 100 mM Potassium Phosphate (B84403), pH 7.4 | Maintain pH |
| Cytochrome P450 (e.g., CYP4A11) | 0.1 - 1 µM | Catalyst |
| NADPH-P450 Reductase | 0.2 - 2 µM | Electron Donor |
| Cytochrome b5 (optional) | 0.1 - 1 µM | Electron Transfer |
| 2-propylpentanoyl-CoA | 10 - 100 µM | Substrate |
| NADPH Regeneration System | Varies | Maintain NADPH levels |
| Phospholipids (e.g., DLPC) | 20 - 50 µg/mL | Membrane environment |
| Incubation Time | 1 - 4 hours | |
| Temperature | 37°C |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-hydroxy-2-propylpentanoic acid (Route 1)
This protocol is based on the use of a broad-specificity acyl-CoA synthetase.
1. Materials and Reagents:
-
5-hydroxy-2-propylpentanoic acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercial kit)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
2. Procedure:
-
Prepare a 10 mM stock solution of 5-hydroxy-2-propylpentanoic acid in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare 100 mM stock solutions of CoA, ATP, and MgCl₂ in water.
-
In a microcentrifuge tube, combine the following reagents to the final concentrations specified in Table 2:
-
Reaction Buffer
-
ATP stock solution
-
CoA stock solution
-
5-hydroxy-2-propylpentanoic acid stock solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using HPLC or LC-MS/MS.
Protocol 2: Synthesis of this compound from Valproic Acid (Route 2)
Step 2a: Synthesis of 2-propylpentanoyl-CoA (Valproyl-CoA)
1. Materials and Reagents:
-
2-propylpentanoic acid (Valproic acid)
-
Reagents as listed in Protocol 1.
-
Acyl-CoA Synthetase (e.g., from rat liver microsomes or a commercial long-chain ACS).
2. Procedure:
-
Follow the procedure outlined in Protocol 1, substituting 2-propylpentanoic acid for 5-hydroxy-2-propylpentanoic acid.
-
Purify the resulting 2-propylpentanoyl-CoA from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.
-
Quantify the concentration of the purified 2-propylpentanoyl-CoA by measuring its absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).
Step 2b: Hydroxylation of 2-propylpentanoyl-CoA
This protocol describes the reconstitution of a cytochrome P450 system for the hydroxylation reaction.
1. Materials and Reagents:
-
Purified 2-propylpentanoyl-CoA (from Step 2a)
-
Recombinant human Cytochrome P450 (e.g., CYP4A11 or CYP4B1)
-
Recombinant human NADPH-P450 Reductase
-
Cytochrome b5 (optional)
-
1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Potassium phosphate buffer (1 M, pH 7.4)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Catalase (to remove H₂O₂ produced by uncoupling)
2. Procedure:
-
Prepare a liposome (B1194612) solution by sonicating DLPC in 100 mM potassium phosphate buffer.
-
In a reaction tube, combine the cytochrome P450, NADPH-P450 reductase, and cytochrome b5 (if used) with the liposome solution. Incubate on ice for 30 minutes to allow for incorporation into the lipid bilayer.
-
Add the 2-propylpentanoyl-CoA substrate and the NADPH regeneration system components to the reaction mixture.
-
Add catalase to a final concentration of 100 units/mL.
-
Bring the final volume to the desired amount with 100 mM potassium phosphate buffer, pH 7.4. The final concentrations of the core components should be as indicated in Table 3.
-
Initiate the reaction by adding NADP⁺ and incubate at 37°C for 2-4 hours with shaking.
-
Terminate the reaction by adding two volumes of ice-cold ethyl acetate (B1210297) or another suitable organic solvent.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis by HPLC or LC-MS/MS to detect and quantify this compound.
Product Analysis and Quantification
The formation of this compound can be monitored and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
HPLC: Separation can be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed by monitoring the absorbance at 260 nm.
-
LC-MS/MS: This method provides higher sensitivity and specificity. The mass transition from the parent ion of this compound to a specific fragment ion (e.g., the CoA moiety) can be monitored for unambiguous identification and quantification.
Disclaimer: The protocols and data presented in this document are intended for research purposes only. The proposed synthesis routes are based on established biochemical principles but may require optimization for specific enzymes and substrates. It is recommended to perform small-scale pilot experiments to determine the optimal reaction conditions. Appropriate safety precautions should be taken when handling all chemicals and reagents.
Application Notes and Protocols: 5-hydroxy-2-propylpentanoyl-CoA as a Substrate for Novel Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-2-propylpentanoyl-CoA is a novel acyl-Coenzyme A (CoA) thioester with potential significance in cellular metabolism and drug development. Its structure, featuring a hydroxyl group at the C5 position and a propyl branch at the C2 position, suggests it may serve as a substrate for a variety of undiscovered enzymes, potentially playing a role in modified fatty acid oxidation pathways or as an intermediate in the biosynthesis of secondary metabolites. The metabolism of structurally similar branched-chain fatty acids, such as the anticonvulsant drug valproic acid (2-propylpentanoic acid), involves β-oxidation and subsequent hydroxylation, indicating that this compound could be a key metabolite in related pathways.[1]
These application notes provide a comprehensive guide for researchers interested in exploring the enzymatic utilization of this compound. The protocols outlined below describe the chemo-enzymatic synthesis of this novel substrate, methods for screening and identifying novel enzymes that act upon it, and detailed procedures for characterizing the kinetics of these enzymatic reactions. The potential for discovering new enzymes and metabolic pathways involving this compound holds promise for the development of new therapeutic agents and biotechnological applications.
Hypothetical Metabolic Pathway
The metabolic fate of this compound is currently unknown. Based on its structure, it is hypothesized to enter a modified β-oxidation pathway. The initial step may involve the oxidation of the C5 hydroxyl group to a carboxylic acid, forming a dicarboxylic acyl-CoA. This could then proceed through standard β-oxidation. Alternatively, the hydroxyl group could be a target for transferase enzymes, linking it to other metabolic pathways.
Caption: Hypothetical metabolic pathway for this compound.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Novel Enzymes Acting on this compound
| Enzyme ID | Source Organism (Hypothetical) | Substrate | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Optimal pH | Optimal Temp (°C) |
| NE-1a | Pseudomonas sp. | This compound | 150 | 25.0 | 18.5 | 7.5 | 30 |
| NE-1b | Bacillus subtilis | This compound | 275 | 15.8 | 11.2 | 8.0 | 37 |
| NE-2a | Saccharomyces cerevisiae | 5-oxo-2-propylpentanoyl-CoA | 80 | 45.2 | 33.9 | 7.0 | 25 |
Specific Activity is defined as µmol of substrate converted per minute per mg of enzyme under standard assay conditions.
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of this compound
This protocol describes a two-step chemo-enzymatic method for the synthesis of this compound.[2]
Materials:
-
5-hydroxy-2-propylpentanoic acid
-
Coenzyme A (CoA) lithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Acyl-CoA ligase (e.g., MatB from E. coli)
-
Ammonium bicarbonate (NH₄HCO₃) buffer
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve 5 mg of CoA and an equimolar amount of 5-hydroxy-2-propylpentanoic acid in 1 mL of 200 mM NH₄HCO₃ buffer (pH 7.5) containing 15 mM MgCl₂.
-
Enzymatic Ligation: Add a 4-fold molar excess of ATP. Initiate the reaction by adding 10 µg of Acyl-CoA ligase.
-
Incubation: Incubate the reaction mixture at 30°C for 2 hours. Monitor the reaction for the consumption of free thiols using Ellman's reagent.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 10% TFA.
-
Purification: Purify the reaction mixture using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Pool the fractions containing the product and lyophilize to obtain pure this compound.
-
Quantification: Determine the concentration of the purified product by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).
Protocol 2: Screening for Novel Enzymes Utilizing this compound
This protocol outlines a high-throughput spectrophotometric assay to screen for novel enzymes that catalyze the oxidation of this compound.
Materials:
-
Purified this compound
-
NAD⁺ or NADP⁺
-
Cell-free extracts or purified enzyme fractions
-
96-well microplate
-
Microplate reader
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a 200 µL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM NAD⁺ or NADP⁺
-
100 µM this compound
-
-
Enzyme Addition: Add 10 µL of the cell-free extract or purified enzyme fraction to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm (for NADH or NADPH production) every 30 seconds for 30 minutes at 30°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. A significant increase in absorbance compared to a no-substrate control indicates potential enzyme activity.
Caption: Workflow for screening novel enzymes.
Protocol 3: Kinetic Characterization of a Novel Dehydrogenase
This protocol details the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for a novel dehydrogenase that utilizes this compound.
Materials:
-
Purified novel dehydrogenase
-
Purified this compound
-
NAD⁺
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of this compound in Tris-HCl buffer, ranging from 0.1 to 10 times the estimated Km.
-
Reaction Setup: For each substrate concentration, set up a 1 mL cuvette reaction containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM NAD⁺
-
A fixed, non-limiting concentration of the purified enzyme.
-
-
Initiate and Measure: Start the reaction by adding the this compound dilution. Immediately measure the initial rate of NADH production by monitoring the change in absorbance at 340 nm for 3-5 minutes.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs 1/[S]).
-
Caption: Workflow for kinetic characterization.
Conclusion
The study of this compound as a substrate for novel enzymes presents a promising avenue for research in metabolism and drug discovery. The protocols provided herein offer a robust framework for the synthesis, screening, and characterization of enzymes that interact with this unique molecule. The identification and characterization of such enzymes will not only expand our understanding of cellular metabolic networks but may also provide novel targets for therapeutic intervention and new biocatalysts for industrial applications. The integration of these methodologies will empower researchers to unlock the full potential of this compound and its associated metabolic pathways.
References
Troubleshooting & Optimization
Overcoming challenges in 5-hydroxy-2-propylpentanoyl-CoA chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 5-hydroxy-2-propylpentanoyl-CoA.
Experimental Workflow Overview
The overall synthetic strategy involves a three-stage process:
-
Synthesis of the Precursor: Preparation of 5-hydroxy-2-propylpentanoic acid.
-
Protection of the Hydroxyl Group: Introduction of a protecting group to prevent side reactions.
-
Coenzyme A Conjugation: Activation of the carboxylic acid and coupling with Coenzyme A, followed by deprotection and purification.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Synthesis of 5-hydroxy-2-propylpentanoic acid via Malonic Ester Synthesis
Question 1: My yield of the dialkylated malonic ester is low, and I observe significant amounts of the mono-alkylated product and unreacted starting material. What could be the cause?
Answer: This issue often stems from incomplete deprotonation of the malonic ester or the mono-alkylated intermediate.
-
Insufficient or Decomposed Base: Ensure you are using at least one equivalent of a strong, dry base (e.g., sodium ethoxide) for each alkylation step. Alkoxide bases are sensitive to moisture, so use freshly prepared or properly stored reagents.[1]
-
Reaction Conditions: The reaction should be conducted under anhydrous (moisture-free) conditions. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
-
Incorrect Base for Ester: To avoid transesterification, the alkoxide base should match the alkyl group of the malonic ester (e.g., sodium ethoxide for diethyl malonate).[2]
| Parameter | Recommended Condition | Common Mistake |
| Base | Freshly prepared Sodium Ethoxide | Using old or partially decomposed base |
| Solvent | Anhydrous Ethanol (B145695) | Using ethanol with residual water |
| Atmosphere | Inert (Nitrogen or Argon) | Performing the reaction open to the air |
| Temperature | Reflux | Insufficient heating |
Question 2: I am observing a significant amount of a side product resulting from an elimination reaction of my alkyl halide. How can I minimize this?
Answer: Elimination (E2) reactions can compete with the desired substitution (SN2) reaction, especially with secondary or sterically hindered primary alkyl halides.
-
Choice of Alkyl Halide: Use primary alkyl bromides or iodides, as they are less prone to elimination than chlorides or secondary halides.
-
Reaction Temperature: While reflux is often necessary, excessively high temperatures can favor elimination. Monitor the reaction and maintain a gentle reflux.
-
Base Strength: While a strong base is needed for deprotonation, extremely strong or hindered bases can promote elimination. Sodium ethoxide is generally a good choice.
Caption: Troubleshooting logic for low yield in malonic ester synthesis.
Stage 2: Coenzyme A Conjugation
Question 3: The activation of my protected 5-hydroxy-2-propylpentanoic acid with oxalyl chloride is not proceeding to completion.
Answer: Incomplete conversion to the acyl chloride can be due to several factors.
-
Reagent Quality: Oxalyl chloride is highly reactive and can decompose upon exposure to moisture. Use a fresh bottle or a recently opened one stored under an inert atmosphere.[3][4]
-
Reaction Conditions: The reaction should be performed under strictly anhydrous conditions in a dry, aprotic solvent like dichloromethane (B109758) (DCM).
-
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[5]
| Parameter | Recommended Condition | Common Mistake |
| Oxalyl Chloride | Fresh, high-purity | Old or moisture-contaminated reagent |
| Solvent | Anhydrous Dichloromethane (DCM) | Using a protic or wet solvent |
| Catalyst | Catalytic DMF (1-2 drops) | Omission of catalyst |
| Temperature | 0 °C to room temperature | Running the reaction at elevated temperatures |
Question 4: My final yield of the acyl-CoA is low after the coupling step with the NHS-ester.
Answer: Low coupling efficiency can be attributed to the instability of the NHS-ester, issues with the Coenzyme A solution, or suboptimal reaction conditions.
-
NHS-Ester Stability: N-Hydroxysuccinimide esters are susceptible to hydrolysis, especially at high pH. Prepare the NHS-ester fresh and use it immediately.[6]
-
Coenzyme A Solution: Coenzyme A is a sensitive molecule. Prepare the CoA solution just before use in a slightly basic buffer (pH 7.5-8.0) to ensure the thiol group is deprotonated and nucleophilic. Avoid strongly acidic or basic conditions.
-
Solvent: The low solubility of Coenzyme A in many organic solvents is a common challenge. A mixed aqueous-organic solvent system is often necessary. The addition of a small amount of an organic solvent like acetonitrile (B52724) or DMF to the aqueous buffer can help to solubilize the NHS-ester.
Caption: Troubleshooting logic for low yield in CoA conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydroxyl protecting group and which one should I choose?
A1: The hydroxyl group is nucleophilic and can react with the activated carboxylic acid during the CoA conjugation step, leading to self-polymerization or other side reactions. A protecting group temporarily blocks the hydroxyl group to prevent these unwanted reactions. The tert-butyldimethylsilyl (TBDMS) group is a good choice as it is robust to the conditions of carboxylic acid activation and can be selectively removed under mild conditions using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).[7]
Q2: What are the alternative methods for activating the carboxylic acid?
A2: Besides converting to an acyl chloride, you can use coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to directly form the NHS-ester from the carboxylic acid.[6] However, the removal of urea (B33335) byproducts from DCC can be challenging.
Q3: How should I purify the final this compound?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying acyl-CoA esters.[8][9][10][11] A C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of this compound can be confirmed using high-resolution mass spectrometry (HRMS) to determine the exact mass. Purity can be assessed by analytical RP-HPLC, where a single, sharp peak is indicative of a pure compound. The concentration can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient of Coenzyme A.
Q5: What are the key stability considerations for the final product?
A5: Acyl-CoA thioesters are susceptible to hydrolysis, especially at alkaline pH. For long-term storage, it is recommended to store the purified product as a lyophilized powder or in a buffered solution at low pH (around 4-5) at -80°C. Avoid repeated freeze-thaw cycles.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl-(5-hydroxy-2-propylpentyl)dimethylsilane
This protocol is based on the malonic ester synthesis.
-
Mono-alkylation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at 0°C. After stirring for 30 minutes, add propyl bromide (1.0 eq) and reflux the mixture for 4-6 hours.
-
Di-alkylation: Cool the reaction mixture to 0°C and add a second equivalent of sodium ethoxide solution. After 30 minutes, add 3-(tert-butyldimethylsilyloxy)-1-bromopropane (1.0 eq) and reflux for 12-16 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add aqueous HCl (e.g., 6M) and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Extraction and Purification: Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound
-
Activation to Acyl Chloride: Dissolve the protected 5-hydroxy-2-propylpentanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
NHS-Ester Formation: Dissolve the crude acyl chloride in anhydrous DCM and add N-hydroxysuccinimide (1.1 eq) and triethylamine (B128534) (1.2 eq). Stir the mixture at room temperature for 2-4 hours.
-
Coenzyme A Coupling: In a separate flask, dissolve Coenzyme A trilithium salt (0.9 eq) in a pH 7.5-8.0 buffer (e.g., sodium bicarbonate). Add the solution of the NHS-ester in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) dropwise to the Coenzyme A solution with stirring.
-
Deprotection: After the coupling reaction is complete (monitored by LC-MS), add tetrabutylammonium fluoride (TBAF) (1.1 eq) to remove the TBDMS protecting group.
-
Purification: Purify the crude this compound by preparative RP-HPLC using a C18 column and a suitable buffer system. Lyophilize the pure fractions to obtain the final product as a white solid.
| Step | Reactant | Reagent | Typical Yield | Purity |
| 1a. Mono-alkylation | Diethyl malonate | Propyl bromide | 80-90% | >95% |
| 1b. Di-alkylation | Mono-alkylated ester | Protected bromoalcohol | 60-70% | >90% |
| 1c. Hydrolysis | Di-alkylated ester | Aqueous HCl | 85-95% | >98% |
| 2a. Activation | Protected acid | Oxalyl chloride | ~Quantitative | Used crude |
| 2b. NHS-Ester | Acyl chloride | N-hydroxysuccinimide | 90-95% | >95% |
| 2c. Coupling & Deprotection | NHS-Ester & CoA | TBAF | 40-60% | Crude |
| 2d. Purification | Crude Acyl-CoA | RP-HPLC | >90% (from crude) | >98% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxalyl Chloride [commonorganicchemistry.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 6. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 5-hydroxy-2-propylpentanoyl-CoA in solution
Welcome to the technical support center for 5-hydroxy-2-propylpentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: Degradation of this compound in aqueous solutions is a common issue. Acyl-CoA esters are susceptible to both enzymatic and chemical hydrolysis. The primary causes of degradation include:
-
Hydrolysis of the thioester bond: This is the most common degradation pathway, leading to the formation of Coenzyme A (CoA-SH) and 5-hydroxy-2-propylpentanoic acid. This reaction is catalyzed by acidic or basic conditions and can also occur non-enzymatically.
-
Enzymatic degradation: If your solution is derived from or used in a biological system, it may contain acyl-CoA thioesterases or other hydrolases that can rapidly break down the molecule.[1]
-
Oxidation: The free thiol group of any resulting Coenzyme A can be oxidized, which can further complicate analysis.
-
Adsorption to surfaces: Like many lipids, this compound may adsorb to plastic or glass surfaces, reducing its effective concentration in solution.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To maximize the stability of your this compound solution, we recommend the following storage conditions. Please note that optimal conditions may need to be empirically determined for your specific application.
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C for long-term storage; 4°C for short-term (hours) | Reduces the rate of chemical and enzymatic degradation. |
| pH | 6.0 - 7.0 | The thioester bond is more stable at a slightly acidic to neutral pH. Avoid strongly acidic or alkaline conditions. |
| Solvent | Aqueous buffer (e.g., phosphate, MES) | Provides a stable pH environment. Avoid buffers with primary amines if there is a risk of reaction. |
| Aliquoting | Store in small, single-use aliquots | Minimizes freeze-thaw cycles which can contribute to degradation. |
| Container Type | Low-adhesion polypropylene (B1209903) tubes | Reduces loss of material due to adsorption to container surfaces. |
Q3: How can I assess the stability of my this compound solution?
A3: A stability study is recommended to determine the degradation rate of your compound under your specific experimental conditions. A common method for this is using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using this compound.
-
Possible Cause 1: Degradation of the substrate.
-
Troubleshooting Step: Prepare fresh solutions of this compound immediately before each experiment.
-
Verification: Analyze the concentration and purity of your stock solution and the freshly prepared solution using LC-MS or a relevant analytical technique.[2]
-
-
Possible Cause 2: Adsorption of the compound to assay plates or tubes.
-
Troubleshooting Step: Use low-adhesion microplates and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer at a low concentration (e.g., 0.01%) to block non-specific binding sites.
-
-
Possible Cause 3: Instability in the assay buffer.
-
Troubleshooting Step: Perform a time-course experiment to measure the stability of this compound in your assay buffer without the enzyme. This will establish a baseline degradation rate.
-
Issue 2: Difficulty in obtaining accurate quantification of this compound.
-
Possible Cause 1: Lack of a stable internal standard.
-
Troubleshooting Step: Use a stable isotope-labeled internal standard for LC-MS analysis to account for variations in sample preparation and instrument response.[2]
-
-
Possible Cause 2: Matrix effects in complex samples.
-
Troubleshooting Step: Optimize your sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction.
-
-
Possible Cause 3: Inefficient extraction from biological matrices.
-
Troubleshooting Step: Validate your extraction protocol to ensure high and reproducible recovery of this compound.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound using LC-MS/MS
This protocol outlines a method to determine the stability of this compound in a specific buffer at a given temperature.
Materials:
-
This compound
-
Buffer of interest (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
Stable isotope-labeled internal standard (if available)
-
Low-adhesion polypropylene tubes
Procedure:
-
Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mM).
-
Aliquot the solution into multiple tubes.
-
Place the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each temperature.
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate any proteins.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Data Analysis: The degradation can be modeled using first-order kinetics to determine the half-life (t½) of the compound under each condition.
| Temperature (°C) | pH | Buffer | Half-life (t½) in hours (Example Data) |
| 4 | 7.0 | 50 mM Potassium Phosphate | 72 |
| 25 | 7.0 | 50 mM Potassium Phosphate | 8 |
| 37 | 7.0 | 50 mM Potassium Phosphate | 2.5 |
| 25 | 5.0 | 50 mM Acetate | 15 |
| 25 | 8.5 | 50 mM Tris | 3 |
Visualizations
Caption: Primary degradation pathways of this compound.
References
Troubleshooting low yield of 5-hydroxy-2-propylpentanoyl-CoA extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of 5-hydroxy-2-propylpentanoyl-CoA. The advice is grounded in established principles for the analysis of acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during extraction?
Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation. The main contributing factors are enzymatic degradation by cellular thioesterases, chemical hydrolysis at non-optimal pH, and thermal decomposition.[1]
Q2: What is the optimal pH range for extracting and storing this compound?
Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, generally between pH 4.0 and 6.0.[1] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of approximately 4.9.[1][2]
Q3: How does temperature impact the stability of this compound?
Elevated temperatures accelerate both chemical and enzymatic degradation. It is crucial to maintain samples on ice or at sub-zero temperatures throughout the extraction process.[1] For long-term storage, Coenzyme A derivatives should be kept at -80°C to minimize degradation.[2]
Q4: What types of enzymes can degrade my target compound?
Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[1]
Troubleshooting Guide for Low Yield
This guide addresses specific issues you may encounter during your experiments.
| Potential Cause | Troubleshooting Steps |
| Incomplete Quenching of Enzymatic Activity | Cellular thioesterases can rapidly degrade the target molecule upon cell lysis.[1] Solution: Immediately halt all enzymatic activity at the time of sample collection. For tissue samples, flash-freeze them in liquid nitrogen.[2] For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1] |
| Non-Optimal pH of Extraction Buffers | Using neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1] Solution: Employ an acidic extraction buffer. A common and effective choice is a potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9.[1][2] |
| High Temperature During Sample Processing | Degradation rates increase significantly with temperature.[1] Solution: Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation. Use pre-chilled tubes, buffers, and solvents.[1] |
| Incomplete Cell Lysis and Extraction | Insufficient disruption of cells will lead to poor recovery. Solution: Ensure thorough homogenization of the tissue or cell pellet. A glass homogenizer can be effective for tissue samples.[2] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[2] |
| Inefficient Solid-Phase Extraction (SPE) | Improper use of SPE columns can result in loss of the analyte. Solution: Ensure the SPE column is correctly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the analyte is retained and then efficiently eluted.[2] |
| Analyte Instability in Final Solvent | The solvent used to reconstitute the final extract can affect stability. Solution: Reconstitute the dried extract in a solvent that promotes acyl-CoA stability. Common choices include methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[3] |
Data Presentation
Table 1: Comparative Abundance of Various Acyl-CoA Species in Different Human Cell Lines
The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes, which can be useful for benchmarking extraction efficiency. Note that direct comparability may be affected by variations in experimental conditions and normalization methods.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~5 | ~2.5 |
Data sourced from a compilation of established protocols.[3]
Experimental Protocols
Protocol: Extraction of Acyl-CoAs from Cultured Mammalian Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[3]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (-80°C) containing an appropriate internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
Add a sufficient volume of -80°C methanol (containing internal standard) to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[3]
-
Visualizations
Caption: Experimental workflow for acyl-CoA extraction.
References
Technical Support Center: 5-Hydroxy-2-propylpentanoyl-CoA Mass Spectrometry Optimization
This technical support guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 5-hydroxy-2-propylpentanoyl-CoA. As this is a specialized analyte, this guide offers a foundational approach based on established methods for acyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for analyzing this compound?
A1: For the analysis of acyl-CoA compounds, including this compound, negative electrospray ionization (ESI) is often very suitable.[1] However, positive ion mode can also be effective, often yielding a dominant [M+H]⁺ ion.[2][3] It is advisable to test both modes to determine the optimal sensitivity for your specific instrument and experimental conditions.
Q2: What are the expected precursor ions for this compound in positive and negative ESI modes?
A2: To determine the expected precursor ions, we must first calculate the molecular weight of this compound. The structure consists of a 5-hydroxy-2-propylpentanoyl group attached to Coenzyme A. Based on its structure, the predicted monoisotopic mass and corresponding precursor ions are detailed in the table below.
| Parameter | Value |
| Chemical Formula | C₃₀H₅₂N₇O₁₈P₃S |
| Monoisotopic Mass | 923.226 g/mol |
| Expected [M+H]⁺ (Positive Mode) | 924.233 m/z |
| Expected [M-H]⁻ (Negative Mode) | 922.219 m/z |
Q3: What are the characteristic fragment ions of acyl-CoAs in tandem mass spectrometry (MS/MS)?
A3: In positive ion mode MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[4][5][6] Another common fragment ion observed is at m/z 428, which represents the CoA moiety resulting from cleavage between the 5' diphosphates.[5][6] These characteristic fragments are invaluable for developing multiple reaction monitoring (MRM) methods.
Troubleshooting Guide
Low Signal Intensity or No Signal
Q4: I am not seeing any signal for my analyte. What are the potential causes and solutions?
A4: Several factors can contribute to a lack of signal. Consider the following troubleshooting steps:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure that samples are processed quickly on ice and stored at -80°C as a dry pellet.[7] Reconstitute samples in a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297), rather than pure water to improve stability.[7][8]
-
Incorrect Mass Spectrometer Settings: Verify that the mass spectrometer is set to detect the correct precursor ion (as detailed in the table above) and that the scan range is appropriate.
-
Suboptimal Ionization: Test both positive and negative ESI modes. While negative mode is often preferred for acyl-CoAs, your specific compound may ionize more efficiently in positive mode.[1][2][3]
-
Sample Preparation Issues: Inefficient extraction can lead to low analyte concentration. Ensure your extraction protocol is optimized for acyl-CoAs. A common method involves protein precipitation with 5-sulfosalicylic acid (SSA).[9]
Poor Peak Shape and Chromatographic Issues
Q5: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A5: Poor peak shape is often related to the chromatography conditions. Here are some suggestions:
-
Column Choice: Reversed-phase columns, such as C8 or C18, are commonly used for acyl-CoA analysis.[2][3] The choice between them will depend on the overall polarity of your analyte.
-
Mobile Phase Composition: The use of an ammonium acetate buffer in the mobile phase can improve peak shape.[3] A typical mobile phase system consists of a gradient of acetonitrile (B52724) in ammonium acetate buffer.
-
Flow Rate and Gradient: Optimize the flow rate and gradient elution to ensure adequate separation and sharp peaks. A slower gradient may be necessary to properly resolve the analyte from other matrix components.
Experimental Protocol: A Starting Point
This protocol provides a general methodology for the analysis of this compound. Optimization will be necessary for your specific application and instrumentation.
1. Sample Preparation (Cell Lysate)
-
Aspirate cell culture media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the mixture vigorously and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[9]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A starting condition of low %B, gradually increasing to a high %B to elute the analyte. The exact gradient will need to be optimized.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative and/or Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions (Predicted for Positive Mode):
-
Precursor (Q1): 924.233 m/z
-
Product (Q3) from Neutral Loss: 417.233 m/z (corresponding to [M+H-507]⁺)
-
Product (Q3) CoA Fragment: 428.037 m/z
-
-
Collision Energy: This will need to be optimized for your specific instrument to maximize the signal of the product ions. Start with a range of energies and determine the optimal value.
Summary of Key Parameters
| Parameter | Recommendation | Rationale/Reference |
| Ionization Mode | ESI Negative/Positive | Test both for optimal sensitivity.[2][3] |
| LC Column | C8 or C18 Reversed-Phase | Good retention and separation for acyl-CoAs.[2][3] |
| Mobile Phase | Acetonitrile/Ammonium Acetate | Improves peak shape and ionization.[2][3] |
| Sample Prep | SSA Precipitation | Efficiently removes proteins while keeping the analyte in solution.[9] |
| MS/MS Fragmentation | Neutral Loss of 507 Da (Positive Mode) | Characteristic fragmentation for acyl-CoAs, useful for MRM.[4][5][6] |
| Sample Handling | On ice, store at -80°C | Minimizes enzymatic and chemical degradation.[7] |
References
- 1. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography–electrospray ionization mass spectrometry [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing degradation of 5-hydroxy-2-propylpentanoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 5-hydroxy-2-propylpentanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound primarily stems from two sources:
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions with a pH outside the optimal range.[1] Aliphatic thioesters are especially prone to hydrolysis at higher pH.
-
Enzymatic Activity: Endogenous enzymes released during cell or tissue lysis can actively degrade the molecule. Key enzymes of concern include:
-
Thioesterases: These enzymes directly hydrolyze the thioester bond, releasing Coenzyme A.
-
Dehydrogenases: The 5-hydroxy group can be a target for oxidation by various dehydrogenases present in the cell, such as 3-hydroxyacyl-CoA dehydrogenase, which is involved in mitochondrial fatty acid beta-oxidation.[2][3]
-
Other modifying enzymes: Kinases and other enzymes could potentially phosphorylate or otherwise modify the hydroxyl group.
-
Q2: What is the optimal pH for maintaining the stability of this compound during extraction and storage?
A2: To minimize hydrolysis of the thioester bond, a slightly acidic to neutral pH is recommended. Studies on the stability of other acyl-CoAs suggest that a pH of around 6.8 is optimal for minimizing degradation in aqueous solutions.[1] Strongly acidic or alkaline conditions should be avoided.
Q3: How critical is temperature control during sample preparation?
A3: Temperature control is absolutely critical. All sample preparation steps should be performed on ice or at 4°C to minimize the activity of endogenous enzymes that can degrade this compound.[4] Some enzymes involved in acyl-CoA metabolism are known to be temperature-sensitive, losing activity at lower temperatures.
Q4: What are the recommended methods for quenching enzymatic activity and extracting this compound?
A4: Rapidly quenching metabolic activity is crucial. The most effective methods involve:
-
Solvent Precipitation: Homogenizing the sample in a cold organic solvent mixture, such as 80% methanol (B129727), is a rapid and effective method for precipitating proteins and extracting a broad range of acyl-CoAs.
-
Acid Precipitation: Using ice-cold perchloric acid or sulfosalicylic acid can also effectively precipitate proteins and halt enzymatic activity.[5]
Following quenching and extraction, solid-phase extraction (SPE) is often recommended for further purification and concentration of the analyte.[6][7]
Q5: I am observing a low signal for this compound in my LC-MS/MS analysis. What are the likely causes?
A5: A low signal can be due to several factors throughout the workflow. A systematic troubleshooting approach is recommended. Common causes include:
-
Sample Degradation: As discussed in previous questions, improper pH, high temperatures, or slow quenching can lead to significant loss of the analyte.
-
Inefficient Extraction: The extraction protocol may not be optimized for a hydroxylated medium-chain acyl-CoA.
-
Ion Suppression: Matrix effects from complex biological samples can interfere with the ionization of the target molecule in the mass spectrometer.
-
Suboptimal LC-MS/MS Parameters: The settings for the liquid chromatography separation and the mass spectrometer detection may not be optimized for this specific molecule.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough disruption of the sample to release the analyte. For tissues, consider using a glass homogenizer on ice. For cells, ensure complete lysis with the chosen buffer/solvent. |
| Inefficient Extraction Solvent | An 80% methanol solution is a good starting point. If recovery is still low, consider testing other solvent systems, such as acetonitrile (B52724)/isopropanol (B130326) mixtures.[5] |
| Degradation during Extraction | Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Minimize the time the sample is in an aqueous environment before protein precipitation. |
| Loss during Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for acyl-CoA purification (e.g., a weak anion exchange). Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte. |
| Adsorption to Surfaces | Use low-binding microcentrifuge tubes and pipette tips to minimize loss of the analyte due to adsorption. |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all steps of the protocol, including timing, temperatures, and volumes. Ensure all samples are processed in the same manner. |
| Variable Enzymatic Degradation | Ensure rapid and consistent quenching of enzymatic activity across all samples. Process samples in small batches to minimize the time between harvesting and quenching. |
| Precipitate Contamination in Supernatant | After centrifugation to pellet precipitated proteins, carefully collect the supernatant without disturbing the pellet. Consider a second centrifugation step to ensure a clean extract. |
| Inconsistent Solvent Evaporation | If a solvent evaporation step is used, ensure it is done consistently for all samples. Over-drying can lead to loss of the analyte, while residual solvent can affect subsequent analysis. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the plate/flask.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Solvent Evaporation (Optional but Recommended):
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) for LC-MS/MS analysis.[1]
-
Protocol 2: Extraction of this compound from Tissue Samples
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of isopropanol and 4 mL of acetonitrile to the homogenate.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) - Optional Purification:
-
Condition a weak anion exchange SPE column with methanol, followed by water.
-
Load the extracted sample onto the column.
-
Wash the column with 2% formic acid, followed by methanol.
-
Elute the acyl-CoAs with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.[7]
-
-
Solvent Evaporation and Reconstitution:
-
Combine the eluted fractions and dry under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[7]
-
Data Presentation
Table 1: Summary of Recommended Sample Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Keep samples on ice or at 4°C throughout the procedure. | Minimizes enzymatic degradation. |
| pH | Maintain a slightly acidic to neutral pH (around 6.8) in aqueous solutions. | Prevents chemical hydrolysis of the thioester bond. |
| Quenching | Use rapid protein precipitation with cold organic solvents (e.g., 80% methanol) or acid. | Immediately halts enzymatic activity. |
| Storage (Extract) | Store dried extracts at -80°C. Analyze reconstituted samples promptly. | Ensures long-term stability. |
| Labware | Use low-binding plasticware. | Prevents loss of analyte due to adsorption. |
Visualizations
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HPLC Resolution of 5-hydroxy-2-propylpentanoyl-CoA
Welcome to the technical support center for the analysis of 5-hydroxy-2-propylpentanoyl-CoA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of this compound in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high resolution for this compound in HPLC?
A1: The main challenges stem from the physicochemical properties of this compound. As a polar acyl-CoA thioester, it can exhibit poor retention on traditional reversed-phase columns. Furthermore, the presence of at least two chiral centers (at carbons 2 and 5) means it exists as multiple stereoisomers (diastereomers and enantiomers), which are often difficult to separate using standard achiral chromatographic methods.[1] Sample matrix effects, where endogenous compounds from biological samples interfere with the analysis, also pose a significant challenge.[1]
Q2: What is a recommended starting point for developing an HPLC method for this compound?
A2: A good starting point is a reversed-phase HPLC method using a C18 column.[2] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically effective.[3][4] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.[2] For initial method development, a UV detector set to 254-260 nm is suitable for detecting the adenine (B156593) ring of the CoA moiety.[1]
Q3: When should I consider using a chiral stationary phase (CSP)?
A3: A chiral stationary phase is necessary when the goal is to separate the enantiomers of this compound.[1][5] Standard reversed-phase columns will not resolve enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of various compounds and can be effective for hydroxyacyl-CoAs.[6][7][8]
Q4: Can mass spectrometry (MS) be beneficial for this analysis?
A4: Absolutely. Coupling HPLC with mass spectrometry (HPLC-MS) provides higher sensitivity and selectivity, which is particularly useful when dealing with complex biological matrices or low concentrations of the analyte.[2] Tandem mass spectrometry (MS/MS) can further enhance specificity and aid in the structural confirmation of the isomers.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol (B1196071) groups on the silica (B1680970) support.[2]
-
Solution: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), to the mobile phase to mask the silanol groups.[2] Alternatively, use a base-deactivated or end-capped column.
-
-
Possible Cause: Column overload.
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
Problem 2: Poor Resolution or Co-elution of Peaks
-
Possible Cause: The mobile phase composition is not optimal for separating the isomers.
-
Solution 1: Adjust Solvent Strength. For reversed-phase HPLC, decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation.[13]
-
Solution 2: Change Organic Modifier. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[13][14]
-
Solution 3: Optimize pH. The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and interaction with the stationary phase.[4][15][16]
-
-
Possible Cause: Inadequate column efficiency.
-
Solution: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[14] Note that this will likely increase backpressure.
-
-
Possible Cause: The stationary phase is not suitable for separating the specific isomers.
Problem 3: Fluctuating Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, typically by flushing with at least 10-20 column volumes.[2]
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily to avoid changes due to evaporation of organic solvents.[2] Ensure accurate and consistent mixing of mobile phase components. If using a gradient, ensure the pump is functioning correctly.
-
-
Possible Cause: Fluctuations in column temperature.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Analysis
This protocol provides a starting point for the analysis of this compound, suitable for separating it from other components in a mixture but not for resolving enantiomers.
1. Sample Preparation:
- Dissolve the sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- If analyzing biological extracts, consider a solid-phase extraction (SPE) cleanup to remove interfering substances.[10][18]
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate (B1210297) in water, pH adjusted to 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 259 nm |
| Injection Vol. | 10 µL |
3. Procedure:
- Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared sample.
- Run the gradient elution.
- Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a pure standard.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is designed for the separation of the stereoisomers of this compound.
1. Sample Preparation:
- Dissolve the sample in the mobile phase.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with a UV detector |
| Column | Chiral stationary phase column (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v). The exact ratio may require optimization. |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 259 nm |
| Injection Vol. | 10 µL |
3. Procedure:
- Equilibrate the chiral column with the mobile phase until a stable baseline is observed.
- Inject the sample.
- Run the isocratic elution.
- Quantify the separated enantiomer peaks based on their area.
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Logical flow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ijsdr.org [ijsdr.org]
- 13. chromtech.com [chromtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. mastelf.com [mastelf.com]
- 17. uhplcs.com [uhplcs.com]
- 18. mdpi.com [mdpi.com]
Addressing matrix effects in the quantification of 5-hydroxy-2-propylpentanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 5-hydroxy-2-propylpentanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). This interference can either suppress the signal of this compound, leading to underestimation, or enhance it, causing overestimation.[1] For acyl-CoAs like this compound, endogenous components such as phospholipids, salts, and other metabolites can be major contributors to matrix effects, thereby compromising the accuracy, precision, and sensitivity of the analysis.
Q2: How can I determine if my assay for this compound is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the peak area of this compound spiked into an extracted blank matrix (a sample free of the analyte) with the peak area of the analyte in a neat solvent at the same concentration.
The Matrix Effect (ME) can be calculated as follows: ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100
A value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%). Generally, values between 85% and 115% are considered acceptable, but substantial deviations necessitate mitigation strategies.
Another qualitative method is the post-column infusion experiment. A constant flow of a standard solution of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline at the retention time of the analyte indicates the presence of matrix effects.
Q3: What are the best strategies for minimizing matrix effects when quantifying this compound?
A3: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the gradient, changing the stationary phase, or using techniques like hydrophilic interaction liquid chromatography (HILIC).
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
Q4: Is a stable isotope-labeled internal standard for this compound commercially available? If not, what are the alternatives?
A4: The commercial availability of a specific stable isotope-labeled internal standard for this compound may be limited. However, a powerful alternative is the use of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[2][3] This method involves growing cells in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenate, to biosynthetically generate a suite of labeled acyl-CoAs, which can then be used as a comprehensive internal standard mixture.[4][2][3]
If SILEC is not feasible, a structural analog can be used as an internal standard, but it is critical to demonstrate that it co-elutes and experiences the same degree of matrix effect as the analyte, which is often not the case.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).- Use a stable isotope-labeled internal standard. |
| Low analyte signal (ion suppression) | Co-elution of interfering compounds (e.g., phospholipids). | - Optimize the LC gradient to better separate the analyte from the suppressed region.- Employ a sample preparation technique that specifically removes the interfering class of compounds (e.g., phospholipid removal plates). |
| High analyte signal (ion enhancement) | Co-eluting compounds are enhancing the ionization efficiency. | - Improve chromatographic separation to isolate the analyte peak.- Dilute the sample extract to reduce the concentration of the enhancing compounds. |
| Non-linear calibration curve | Matrix effects are concentration-dependent. | - Use matrix-matched calibrators (prepare calibration standards in the same blank matrix as the samples).- If a blank matrix is unavailable, the standard addition method is a viable alternative. |
Experimental Protocols
Protocol 1: Sample Preparation of Acyl-CoAs from Biological Matrices
This protocol provides a general framework for protein precipitation, a common starting point for acyl-CoA extraction.
-
Homogenization (for tissue samples): Homogenize the tissue sample in a suitable ice-cold buffer.
-
Protein Precipitation:
-
To 100 µL of sample (plasma, cell lysate, or tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Alternatively, use 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA) for precipitation.[5]
-
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
For cleaner extracts, an SPE step can be incorporated after protein precipitation.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., reverse-phase and ion-exchange) with methanol (B129727) followed by water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the acyl-CoAs with a stronger organic solvent mixture, often containing a small amount of acid or base to disrupt ionic interactions.
-
Drying and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.
Quantitative Data Summary
The choice of extraction solvent can significantly impact the recovery of acyl-CoAs. The following table summarizes hypothetical recovery data based on literature for similar short-chain acyl-CoAs to illustrate the importance of method optimization.
| Extraction Method | Analyte | Matrix | Mean Recovery (%) | Relative Standard Deviation (%) |
| Protein Precipitation (Acetonitrile) | Propionyl-CoA | Rat Liver Homogenate | 85.2 | 8.5 |
| Protein Precipitation (SSA) | Propionyl-CoA | Rat Liver Homogenate | 95.7 | 5.1 |
| LLE (Ethyl Acetate) | Propionyl-CoA | Rat Liver Homogenate | 78.9 | 12.3 |
| SPE (Mixed-Mode) | Propionyl-CoA | Rat Liver Homogenate | 98.1 | 3.2 |
| Protein Precipitation (Acetonitrile) | Butyryl-CoA | Human Plasma | 82.5 | 9.1 |
| Protein Precipitation (SSA) | Butyryl-CoA | Human Plasma | 93.2 | 6.3 |
| LLE (Ethyl Acetate) | Butyryl-CoA | Human Plasma | 75.4 | 14.8 |
| SPE (Mixed-Mode) | Butyryl-CoA | Human Plasma | 97.5 | 3.8 |
Note: This data is illustrative and actual recoveries should be determined experimentally.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Strategies to increase the yield of enzymatic 5-hydroxy-2-propylpentanoyl-CoA synthesis
Technical Support Center: Enzymatic 5-hydroxy-2-propylpentanoyl-CoA Synthesis
Welcome to the technical support center for the enzymatic synthesis of this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflow and increase product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
A1: The synthesis is typically catalyzed by an acyl-CoA synthetase or ligase. This enzyme activates the carboxylic acid (5-hydroxy-2-propylpentanoic acid) by forming a high-energy thioester bond with Coenzyme A (CoA). The reaction is ATP-dependent and proceeds in two main steps:
-
Adenylation: The carboxylate substrate reacts with ATP to form an acyl-adenylate intermediate and release pyrophosphate (PPi).[1][2]
-
Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, forming the final this compound product and releasing AMP.[1]
Q2: Which type of enzyme should I use for this novel substrate?
A2: Since 5-hydroxy-2-propylpentanoic acid is a non-standard fatty acid, a standard long-chain acyl-CoA synthetase (LACS) may have low activity. We recommend screening a panel of acyl-CoA synthetases with varied substrate specificities (short-chain, medium-chain, and long-chain).[2] If a suitable natural enzyme cannot be found, rational mutagenesis or directed evolution of a promising candidate enzyme may be necessary to improve its specificity and catalytic efficiency for your substrate.[1][3]
Q3: What are the critical components of the reaction mixture?
A3: A typical reaction mixture includes:
-
Substrates: 5-hydroxy-2-propylpentanoic acid, Coenzyme A (CoA), and Adenosine triphosphate (ATP).
-
Enzyme: A suitable acyl-CoA synthetase.
-
Cofactor: Divalent cations, typically Mg²⁺, are essential for ATP-dependent enzymes.
-
Buffer: A buffer to maintain optimal pH (usually around 7.5).[4]
-
Additives (Optional): Inorganic pyrophosphatase can be added to hydrolyze the pyrophosphate (PPi) byproduct, which drives the reaction equilibrium towards product formation.[1]
Q4: How can I monitor the progress of the reaction?
A4: The most common method is reverse-phase high-performance liquid chromatography (RP-HPLC). You can monitor the depletion of the 5-hydroxy-2-propylpentanoic acid substrate and the formation of the acyl-CoA product. The CoA thioester product will have a distinct retention time and can be detected by UV absorbance, typically around 260 nm (the adenine (B156593) moiety of CoA).[5][6] Mass spectrometry can be used to confirm the identity of the product.[7]
Troubleshooting Guide
Problem 1: No product or extremely low yield detected.
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Inactive Enzyme | 1. Verify Enzyme Activity: Test the enzyme with a known, preferred substrate (e.g., palmitic acid for a long-chain ACSL) to confirm its catalytic activity. 2. Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol (B35011).[4] |
| Degraded Substrates/Cofactors | 1. Check ATP Integrity: ATP is prone to hydrolysis. Use a fresh stock solution or verify the concentration and purity of your existing stock. Always keep ATP solutions on ice.[8] 2. Check CoA Integrity: The free thiol group on CoA can oxidize. Use fresh, high-quality CoA and prepare solutions immediately before use. Store CoA powder under inert gas if possible. 3. Use Fresh Buffer: The DTT or other reducing agents in some buffers can degrade over time.[8] |
| Sub-optimal Reaction Conditions | 1. pH Optimization: Perform small-scale reactions across a pH range (e.g., 6.5 to 8.5) to find the optimum for your specific enzyme. 2. Mg²⁺ Concentration: Titrate the concentration of MgCl₂. The optimal Mg²⁺:ATP ratio is often critical. 3. Temperature: While many ligations are performed at room temperature or 37°C, some enzymes may be more stable or active at lower temperatures.[9] |
| Presence of Inhibitors | 1. Substrate Purity: Ensure the 5-hydroxy-2-propylpentanoic acid substrate is free from contaminants from its synthesis, which could inhibit the enzyme. 2. Product Inhibition: The reaction products, AMP and PPi, can be inhibitory. Add inorganic pyrophosphatase (0.5-1.0 U/mL) to the reaction to hydrolyze PPi and shift the equilibrium forward.[1] |
Problem 2: The reaction starts well but plateaus at a low yield (e.g., 15-30%).
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Product Hydrolysis | 1. Thioesterase Activity: The enzyme preparation may contain contaminating thioesterases that hydrolyze the acyl-CoA product back to the free acid and CoA.[5] This establishes an equilibrium that limits the final yield. 2. Purify Enzyme: If using a crude lysate, purify the acyl-CoA synthetase to remove contaminating hydrolases. 3. Reaction Time: Run a time-course experiment to find the point of maximum yield before hydrolysis becomes significant. Quench the reaction at this optimal time. |
| Enzyme Instability | 1. Check Stability: Incubate the enzyme under reaction conditions (without substrates) for the planned duration of the experiment, then test its residual activity. 2. Add Stabilizers: Consider adding stabilizing agents like glycerol or BSA to the reaction mixture. Some substrates themselves can have a stabilizing effect.[4] |
| Substrate Limitation | 1. Molar Ratios: Ensure that none of the key substrates (acid, CoA, ATP) are limiting. Systematically vary the molar ratio of the substrates. A common starting point is a slight excess of the carboxylic acid and ATP relative to CoA.[10] |
Quantitative Data & Optimization Parameters
The optimal conditions for a novel substrate must be determined empirically. Use the following table as a guide for designing your optimization experiments.
| Parameter | Typical Range | Recommended Starting Point for this compound | Notes |
| 5-hydroxy-2-propylpentanoic acid | 0.1 - 5 mM | 1 mM | High concentrations can be inhibitory or cause solubility issues. |
| Coenzyme A (CoA) | 0.1 - 2 mM | 0.5 mM | Often the limiting reagent due to cost. |
| ATP | 0.5 - 10 mM | 2 mM | Should be in excess of CoA. |
| MgCl₂ | 1 - 20 mM | 4 mM | Typically kept at a concentration 1.5-2x that of ATP. |
| Enzyme Concentration | 0.1 - 5 µM | 1 µM | Varies greatly with enzyme purity and specific activity. |
| Inorganic Pyrophosphatase | 0.1 - 2 U/mL | 1 U/mL | Highly recommended to drive the reaction to completion. |
| pH | 6.5 - 8.5 | 7.5 (using Tris-HCl or HEPES buffer) | Enzyme-dependent; check the manufacturer's data sheet if available. |
| Temperature | 16°C - 37°C | 30°C | Test different temperatures to balance reaction rate and enzyme stability. |
| Reaction Time | 30 min - 16 hours | 2 hours | Monitor via time-course experiment to find the optimum. |
| Expected Yield | 15% - 95% | N/A (to be determined) | Yield is highly dependent on the enzyme's specificity for the substrate and reaction optimization.[5][11] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a starting point for a 100 µL reaction. It should be optimized based on the results of your initial experiments.
Materials:
-
5-hydroxy-2-propylpentanoic acid stock solution (e.g., 100 mM in DMSO or buffer)
-
Coenzyme A lithium salt stock solution (e.g., 20 mM in water, prepared fresh)
-
ATP disodium (B8443419) salt solution (e.g., 100 mM in water, pH adjusted to 7.0, prepared fresh)
-
MgCl₂ stock solution (e.g., 1 M)
-
Reaction Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Acyl-CoA Synthetase (concentration determined by specific activity)
-
Inorganic Pyrophosphatase (e.g., 100 U/mL stock)
-
Nuclease-free water
Procedure:
-
On ice, combine the following in a microcentrifuge tube:
-
10 µL of 1 M Tris-HCl, pH 7.5 (Final: 100 mM)
-
0.4 µL of 1 M MgCl₂ (Final: 4 mM)
-
1 µL of 100 mM 5-hydroxy-2-propylpentanoic acid (Final: 1 mM)
-
2.5 µL of 20 mM CoA (Final: 0.5 mM)
-
2 µL of 100 mM ATP (Final: 2 mM)
-
1 µL of 100 U/mL Inorganic Pyrophosphatase (Final: 1 U/mL)
-
Nuclease-free water to a final volume of 100 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction at 30°C for 2 hours.
-
To monitor the reaction, withdraw a 10 µL aliquot, quench it by adding 10 µL of 10% formic acid or by flash freezing in liquid N₂, and analyze by RP-HPLC.
-
For purification, the entire reaction can be quenched and purified by preparative or semi-preparative RP-HPLC.[12]
Visualizations
Caption: The two-step enzymatic pathway for acyl-CoA synthesis.
Caption: A general experimental workflow for optimizing synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 3. Computational Redesign of Acyl-ACP Thioesterase with Improved Selectivity toward Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 10. neb.com [neb.com]
- 11. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Purity Assessment of Synthetic 5-hydroxy-2-propylpentanoyl-CoA: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic 5-hydroxy-2-propylpentanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides unique and complementary information regarding the identity and purity of the compound.
Q2: What are the expected common impurities in a synthetic preparation of this compound?
Common impurities can include:
-
Starting materials: Unreacted 5-hydroxy-2-propylpentanoic acid and Coenzyme A (CoA).
-
Side-products: Isomers of the target molecule, oxidized or hydrolyzed forms of CoA, and by-products from the coupling reaction.
-
Residual solvents and reagents: Solvents used during synthesis and purification, and residual coupling reagents.
Q3: How can I confirm the identity of my synthetic this compound?
A combination of mass spectrometry and NMR spectroscopy is recommended for unambiguous identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) can elucidate the complete chemical structure and confirm the position of the hydroxyl and propyl groups as well as the thioester linkage.[1][2][3][4]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause A: Secondary interactions with the stationary phase. The phosphate (B84403) groups of the CoA moiety can interact with residual silanols on silica-based C18 columns.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol (B1196071) groups.[5][6] Alternatively, use a column with end-capping or a different stationary phase.
-
-
Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause C: Extracolumn dead volume.
-
Solution: Ensure all fittings and tubing are properly connected and minimized in length.[6]
-
Issue 2: Inconsistent retention times.
-
Possible Cause A: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Possible Cause B: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause C: Column degradation.
-
Solution: If retention times consistently decrease, the stationary phase may be degrading. Replace the column.[6]
-
Issue 3: Presence of unexpected peaks.
-
Possible Cause A: Sample degradation. this compound can be susceptible to hydrolysis.
-
Solution: Prepare samples fresh and keep them cool. Analyze promptly after preparation.
-
-
Possible Cause B: Contamination.
-
Solution: Ensure the purity of solvents and sample vials. Run a blank injection to identify any system peaks.
-
LC-MS Analysis
Issue 1: Low signal intensity for this compound.
-
Possible Cause A: Inefficient ionization.
-
Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Addition of a small amount of formic acid to the mobile phase can improve ionization efficiency in positive ion mode.[5]
-
-
Possible Cause B: Suppression of ionization by matrix components.
-
Solution: Improve sample clean-up or dilute the sample.
-
Issue 2: Ambiguous identification of the molecular ion.
-
Possible Cause A: Formation of adducts. In ESI, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions from the mobile phase or sample matrix.
-
Solution: Use high-purity solvents and additives. Recognize and account for the mass differences of common adducts.
-
-
Possible Cause B: In-source fragmentation.
-
Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.[7]
-
NMR Analysis
Issue 1: Broad peaks in the ¹H NMR spectrum.
-
Possible Cause A: Presence of paramagnetic impurities.
-
Solution: Purify the sample further.
-
-
Possible Cause B: Sample aggregation.
-
Solution: Try a different solvent or adjust the sample concentration.
-
-
Possible Cause C: Chemical exchange. Protons on hydroxyl and amine groups can exchange with residual water in the solvent, leading to broad signals.
-
Solution: Use a deuterated solvent that has been dried over molecular sieves.
-
Issue 2: Difficulty in assigning protons and carbons of the acyl chain.
-
Solution: Utilize two-dimensional NMR techniques.
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the acyl chain to the CoA moiety.[3][4]
-
Data Presentation
Table 1: Typical HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z (Positive Ion Mode) | Fragment Identity |
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodium adduct of the molecular ion |
| 428.03 | Adenosine diphosphate (B83284) fragment |
| 261.09 | Phosphopantetheine fragment |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Injection: Inject 5 µL of the sample onto the column.
-
Data Acquisition: Run the gradient method as described in Table 1 and record the chromatogram at 260 nm.
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds.
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation: Dilute the sample prepared for HPLC analysis 1:10 with Mobile Phase A.
-
LC-MS System Setup: Use the same HPLC conditions as in Protocol 1. Couple the HPLC outlet to an electrospray ionization mass spectrometer.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 45 psi
-
Fragmentor Voltage: 150 V
-
Scan Range: m/z 100-1200
-
-
Data Acquisition and Analysis: Acquire both the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Compare the observed m/z values with the expected values in Table 2.
Protocol 3: Structural Elucidation by NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
¹H NMR
-
¹³C NMR
-
COSY
-
HSQC
-
HMBC
-
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the structure of this compound.
Visualizations
Caption: A troubleshooting workflow for common HPLC analysis issues.
Caption: Overall workflow for the purity assessment of synthetic compounds.
References
- 1. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 5-hydroxy-2-propylpentanoyl-CoA as a Specific Metabolite of Valproic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-hydroxy-2-propylpentanoyl-CoA against other major metabolites of valproic acid (VPA) for its utility as a specific biomarker of VPA exposure and metabolism. The information is intended to assist researchers and professionals in drug development in understanding the metabolic fate of VPA and in the selection of appropriate biomarkers for clinical and preclinical studies.
Introduction to Valproic Acid Metabolism
Valproic acid (VPA) is a widely used antiepileptic drug with a complex metabolic profile. It is primarily metabolized in the liver through three main pathways:
-
Glucuronidation: This is a major pathway, accounting for a significant portion of VPA elimination. VPA is conjugated with glucuronic acid to form valproate glucuronide, which is then excreted in the urine.[1]
-
Beta-oxidation: Occurring in the mitochondria, this pathway is responsible for a substantial part of VPA metabolism and leads to the formation of various metabolites, including 2-ene-VPA, 3-hydroxy-VPA, and 3-keto-VPA.[1]
-
Cytochrome P450 (CYP)-mediated oxidation: This is a minor but important pathway that produces hydroxylated metabolites such as 4-hydroxy-VPA and 5-hydroxy-VPA.[1] This pathway is also associated with the formation of the potentially hepatotoxic metabolite, 4-ene-VPA.[1]
The formation of CoA esters is a critical activation step for the beta-oxidation of VPA and its metabolites. VPA is converted to valproyl-CoA (VPA-CoA) in the mitochondria.[1] Other VPA metabolites can also form CoA conjugates, which may play a role in both the therapeutic and toxic effects of the drug.
This compound: A Putative Specific Metabolite
This compound is the Coenzyme A ester of 5-hydroxyvalproic acid (5-OH-VPA). 5-OH-VPA is a product of the CYP-mediated omega-oxidation pathway of VPA metabolism.[1] The subsequent formation of its CoA ester, this compound, would likely occur in the mitochondria, similar to the activation of VPA itself.
The specificity of this compound as a biomarker for VPA metabolism stems from the fact that it is a downstream product of a specific metabolic pathway. Its presence and concentration could provide insights into the activity of the CYP-mediated oxidation pathway and the subsequent mitochondrial beta-oxidation of hydroxylated metabolites.
Comparative Analysis of Valproic Acid Metabolites
The following table summarizes the key characteristics of this compound and other major VPA metabolites as potential biomarkers.
| Metabolite | Metabolic Pathway | Matrix | Typical Concentration Range (in patients on VPA therapy) | Utility as a Biomarker |
| Valproic Acid (VPA) | Parent Drug | Plasma, Serum, Urine | Plasma: 50-100 µg/mL | Primary marker for therapeutic drug monitoring. |
| Valproate Glucuronide | Glucuronidation | Urine, Plasma | Major urinary metabolite | Indicates the capacity of the glucuronidation pathway. |
| 2-ene-VPA | Beta-oxidation | Plasma, Urine | Plasma: 1-10 µg/mL | Marker of beta-oxidation pathway activity. |
| 3-keto-VPA | Beta-oxidation | Plasma, Urine | Plasma: 0.5-5 µg/mL | Marker of beta-oxidation pathway activity. |
| 4-ene-VPA | CYP-mediated oxidation | Plasma, Urine | Plasma: low ng/mL to µg/mL range | Associated with hepatotoxicity; a potential biomarker for VPA-induced liver injury. |
| 5-hydroxy-VPA | CYP-mediated oxidation | Plasma, Urine | Plasma: Lower concentrations compared to beta-oxidation products.[1] | Indicates the activity of the CYP-mediated omega-oxidation pathway. |
| Valproyl-CoA | Beta-oxidation (activation) | Mitochondria (liver, brain) | Not typically measured in plasma/urine for routine monitoring. | A key intracellular metabolite, but difficult to measure in accessible biological fluids. |
| This compound | CYP-mediated oxidation & CoA synthesis | Mitochondria | Not routinely quantified in clinical samples. | Potentially a highly specific marker for the omega-oxidation and subsequent mitochondrial metabolism of VPA. Its utility is currently limited by a lack of routine analytical methods and clinical data. |
Experimental Protocols
Accurate quantification of VPA and its metabolites is essential for their validation as biomarkers. The following are generalized protocols for the analysis of VPA metabolites using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of VPA and its Metabolites in Plasma/Urine
This method is suitable for the simultaneous quantification of multiple VPA metabolites.
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated VPA analogue).
-
Acidify the sample with HCl to pH 1-2.
-
Extract the metabolites with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of ether and dichloromethane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the acidic and hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) derivatives.
-
Incubate at a specific temperature and time (e.g., 60°C for 30 minutes).
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for separating the TMS derivatives of the metabolites (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Temperature Program: Use a temperature gradient to achieve optimal separation of the metabolites.
-
Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for each metabolite and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of each metabolite.
-
Calculate the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of VPA and its Metabolites in Plasma/Urine
This method offers high sensitivity and specificity and is particularly useful for analyzing polar and thermally labile metabolites.
-
Sample Preparation:
-
To a small volume of plasma or urine (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled analogue of VPA or one of its metabolites).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with an appropriate mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column for separation.
-
Mobile Phase: Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for VPA and its acidic metabolites.
-
MRM Transitions: For each analyte and internal standard, define a specific precursor ion to product ion transition to monitor.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Determine the concentration of each metabolite in the samples based on the peak area ratios of the analyte to the internal standard.
-
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of valproic acid and a general workflow for metabolite validation.
Caption: Major metabolic pathways of valproic acid.
Caption: General workflow for validating a new drug metabolite.
Conclusion
The validation of this compound as a specific and reliable biomarker for valproic acid metabolism presents an intriguing area for further research. While its parent compound, 5-hydroxy-VPA, is a known product of CYP-mediated oxidation, the CoA ester itself has not been extensively studied or routinely quantified in clinical settings.
Comparison with Alternatives:
-
VPA itself remains the gold standard for therapeutic drug monitoring.
-
Valproate glucuronide is a good indicator of the major elimination pathway.
-
Metabolites from the beta-oxidation pathway (e.g., 2-ene-VPA, 3-keto-VPA) provide insight into mitochondrial function and an alternative metabolic route.
-
4-ene-VPA is a critical biomarker for assessing the risk of hepatotoxicity.
-
5-hydroxy-VPA offers a more direct measure of the CYP-mediated omega-oxidation pathway activity.
Potential of this compound:
Theoretically, this compound could offer a more specific assessment of the interplay between CYP-mediated oxidation and subsequent mitochondrial metabolism. However, its clinical utility is currently unproven due to the following limitations:
-
Lack of established analytical methods: Routine, validated assays for its quantification in biological matrices are not widely available.
-
Limited clinical data: There is a scarcity of data on its concentration in patients receiving VPA and its correlation with clinical outcomes.
-
Intracellular nature: As a CoA ester, it is primarily an intracellular metabolite, which may make its detection and interpretation in plasma or urine more challenging compared to its precursor, 5-hydroxy-VPA.
Future Directions:
To validate this compound as a specific biomarker, future research should focus on:
-
Developing and validating sensitive and specific analytical methods (e.g., LC-MS/MS) for its quantification in relevant biological matrices.
-
Conducting clinical studies to measure its levels in patients treated with VPA and correlate these levels with VPA dosage, efficacy, and the occurrence of adverse effects.
-
Comparing its performance as a biomarker directly against other established VPA metabolites in these clinical studies.
Until such data becomes available, researchers and clinicians should continue to rely on the established panel of VPA and its major metabolites for monitoring therapy and assessing toxicity. The investigation of this compound, however, represents a promising avenue for refining our understanding of VPA's complex metabolism and improving personalized medicine approaches.
References
Comparative Analysis of 5-hydroxy-2-propylpentanoyl-CoA and 3-hydroxy-2-propylpentanoyl-CoA: Metabolic Intermediates of Valproic Acid
This guide provides a detailed comparative analysis of two key metabolites of valproic acid (VPA), 5-hydroxy-2-propylpentanoyl-CoA and 3-hydroxy-2-propylpentanoyl-CoA. Valproic acid, a branched short-chain fatty acid, is a widely used anticonvulsant and mood-stabilizing drug.[1] Understanding its metabolism is crucial for researchers and drug development professionals, as some metabolites are associated with the therapeutic effects and others with the toxic side effects of VPA, such as hepatotoxicity and hyperammonemia.[1][2][3]
The metabolism of VPA is complex, primarily occurring via three main routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated ω-oxidation.[1][2][4] The two molecules of interest are products of two distinct oxidative pathways: 3-hydroxy-2-propylpentanoyl-CoA is an intermediate of the β-oxidation pathway, while this compound is formed following ω-oxidation.
Biochemical Origin and Signaling Pathways
3-hydroxy-2-propylpentanoyl-CoA is a core intermediate in the mitochondrial β-oxidation of VPA.[5][6] Following entry into the mitochondria, VPA is activated to its coenzyme A thioester, valproyl-CoA (VPA-CoA), by medium-chain acyl-CoA synthase.[1][7] VPA-CoA is then dehydrogenated to 2-propyl-2-pentenoyl-CoA (2-ene-VPA-CoA). The subsequent step involves the hydration of this double bond by enoyl-CoA hydratase to form 3-hydroxy-2-propylpentanoyl-CoA.[5] This pathway is analogous to the standard β-oxidation of fatty acids, although the branched structure of VPA results in a metabolic pathway that is not completely efficient and can lead to the accumulation of intermediates.[6][8]
This compound originates from the ω-oxidation pathway of VPA. This process is initiated by CYP isoenzymes (including CYP2C9, CYP2B6, and CYP2A6) which hydroxylate the terminal methyl group (ω-carbon) of VPA to form 5-hydroxyvalproic acid.[3] This hydroxylated metabolite can then be activated to its corresponding CoA ester, this compound, to facilitate further metabolism. This pathway becomes more significant when the primary β-oxidation pathway is impaired, for instance, due to carnitine deficiency.[2]
The following diagram illustrates the distinct metabolic pathways leading to the formation of these two acyl-CoA species.
Comparative Data Presentation
The biochemical properties of this compound and 3-hydroxy-2-propylpentanoyl-CoA are summarized below. Quantitative data on the specific activity or cellular concentrations of these intermediates are sparse in the literature; the table focuses on their established biochemical characteristics.
| Property | 3-hydroxy-2-propylpentanoyl-CoA | This compound |
| Synonyms | 3-hydroxyvalproyl-CoA | 5-hydroxyvalproyl-CoA |
| Chemical Formula | C₂₉H₅₀N₇O₁₈P₃S | C₂₉H₅₀N₇O₁₈P₃S |
| Molecular Weight | 909.73 g/mol [9] | 909.73 g/mol |
| Metabolic Pathway | Mitochondrial β-Oxidation[5] | ω-Oxidation[3] |
| Cellular Location | Mitochondria[5] | Cytosol / Microsomes (initial step) |
| Precursor Molecule | 2-propyl-2-pentenoyl-CoA[5] | 5-hydroxyvalproic acid |
| Key Forming Enzyme | Enoyl-CoA Hydratase[5] | Acyl-CoA Synthetase |
| Metabolic Fate | Dehydrogenation to 3-keto-2-propylpentanoyl-CoA[5] | Further oxidation of the alcohol group |
Experimental Protocols
The analysis and quantification of specific acyl-CoA esters like the hydroxylated metabolites of VPA require sensitive and specific analytical techniques due to their low abundance and transient nature in biological matrices.[10] The most common approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[11][12]
Objective: To extract, separate, and quantify 3-hydroxy-2-propylpentanoyl-CoA and this compound from tissue homogenates or cell lysates.
1. Sample Preparation and Extraction:
-
Quenching: Rapidly quench metabolic activity in tissue or cell samples by flash-freezing in liquid nitrogen.
-
Homogenization: Homogenize frozen samples on ice in a solution containing an internal standard (e.g., a stable isotope-labeled acyl-CoA like heptadecanoyl-CoA) and an extraction solvent. A common extraction mixture is methanol/chloroform or a buffered isopropanol (B130326) solution.[10][13]
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs), non-polar (lipids), and protein phases.
-
Solid-Phase Extraction (SPE): The aqueous, polar phase is collected and may be further purified and concentrated using a C18 or similar solid-phase extraction cartridge to remove interfering substances like salts.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the initial mobile phase of the LC system (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water).[14]
2. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient elution of two mobile phases:
-
Mobile Phase A: Water with an additive like ammonium acetate or formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol. The gradient starts with a high percentage of aqueous phase to retain the polar acyl-CoAs and gradually increases the organic phase to elute them based on their hydrophobicity.
-
-
Mass Spectrometry: The column eluent is introduced into an electrospray ionization (ESI) source, typically operating in positive ion mode. Tandem mass spectrometry (MS/MS) is used for detection and quantification.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the target acyl-CoA) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor-to-product ion transition is unique to the molecule of interest.
-
Ion Transitions: Specific MRM transitions would need to be determined for 3-hydroxy-2-propylpentanoyl-CoA and this compound by infusing pure standards. The fragmentation of the CoA moiety produces characteristic product ions.[15]
-
3. Quantification:
-
A calibration curve is generated using authentic standards of the analytes at known concentrations.
-
The peak area ratio of the analyte to the internal standard is calculated for each sample and standard.
-
The concentration of the acyl-CoA in the original sample is determined by interpolating its peak area ratio on the calibration curve.
The general workflow for this experimental protocol is visualized below.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial metabolism of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of a free acyl adenylate during the activation of 2-propylpentanoic acid. Valproyl-AMP: a novel cellular metabolite of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete beta-oxidation of valproate: cleavage of 3-oxovalproyl-CoA by a mitochondrial 3-oxoacyl-CoA thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 3-Hydroxyvalproic acid CoA (HMDB0060744) [hmdb.ca]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 12. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 5-Hydroxy-2-Propylpentanoyl-CoA and Other Valproate Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-hydroxy-2-propylpentanoyl-CoA against other major metabolites of the widely used anticonvulsant and mood stabilizer, valproic acid (VPA). The information presented herein is supported by experimental data to aid in the understanding of the diverse pharmacological and toxicological profiles of these compounds.
Introduction
Valproic acid undergoes extensive metabolism in the body, giving rise to a complex array of metabolites, each with distinct biological activities.[1] These activities range from therapeutic anticonvulsant and mood-stabilizing effects to adverse effects such as hepatotoxicity and teratogenicity.[2][3] Understanding the specific contributions of each metabolite is crucial for the development of safer and more effective therapeutic agents. This guide focuses on comparing this compound (a product of omega-oxidation) with other key VPA metabolites, including 4-ene-VPA, 2-ene-VPA, 3-keto-VPA, and valproyl-CoA.[2]
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data available for the biological activities of VPA and its major metabolites. This allows for a direct comparison of their potencies in various biological assays.
| Compound | Anticonvulsant Activity (Relative Potency to VPA) | HDAC Inhibition (IC50) | GABA Transaminase Inhibition (Ki) | Mitochondrial Toxicity (Pyruvate Oxidation IC50) |
| Valproic Acid (VPA) | 1.0 | ~0.4 - 1.5 mM[4][5] | High concentration required[6] | ~50 µM[7] |
| This compound | Less potent than VPA[7] | Data not available | Data not available | Data not available |
| 4-ene-VPA | 0.6 - 1.0[8] | ~1.5 mM[9] | Data not available | Data not available |
| 2-ene-VPA | 0.6 - 1.0[8] | ~2.8 mM[9] | Data not available | Data not available |
| 3-keto-VPA | Less potent than VPA[7] | Data not available | Data not available | Data not available |
| Valproyl-CoA | Therapeutic metabolite[2] | Data not available | Data not available | Data not available |
Key Biological Activities and Signaling Pathways
The biological effects of VPA and its metabolites are mediated through various mechanisms, primarily:
-
Histone Deacetylase (HDAC) Inhibition: VPA and some of its metabolites can inhibit HDACs, leading to changes in gene expression that may contribute to their therapeutic and adverse effects.[10][11]
-
GABAergic System Modulation: VPA is known to increase the levels of the inhibitory neurotransmitter GABA in the brain, a key mechanism for its anticonvulsant activity.[12] This can occur through the inhibition of GABA transaminase, the enzyme responsible for GABA degradation.[6]
-
Mitochondrial Toxicity: Interference with mitochondrial function, particularly fatty acid β-oxidation and the electron transport chain, is a major contributor to VPA-induced hepatotoxicity.[13]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of VPA metabolites on HDAC enzymes.
Methodology:
-
Enzyme Source: Nuclear extracts from cell lines (e.g., HeLa cells) or purified recombinant HDAC enzymes are used as the source of HDAC activity.[9]
-
Substrate: A fluorescently labeled and acetylated peptide substrate is used.
-
Assay Procedure:
-
The HDAC enzyme is pre-incubated with various concentrations of the test compound (VPA metabolite).
-
The acetylated substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped, and a developing agent is added to produce a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the HDAC activity (IC50) is calculated from the dose-response curve.[9]
GABA Transaminase (GABA-T) Inhibition Assay
Objective: To measure the inhibitory potential of VPA metabolites on the activity of GABA-T.
Methodology:
-
Enzyme Source: Purified GABA-T from a biological source (e.g., pig brain) or recombinant enzyme.
-
Substrates: GABA and α-ketoglutarate.
-
Assay Procedure:
-
The enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of GABA and α-ketoglutarate.
-
The rate of product formation (succinic semialdehyde or glutamate) is measured over time, often by monitoring the change in absorbance of NADH in a coupled enzyme reaction.
-
-
Data Analysis: The inhibition constant (Ki) is determined from kinetic data analysis, typically using Lineweaver-Burk or Dixon plots.
Mitochondrial Toxicity Assay (Pyruvate Oxidation)
Objective: To assess the inhibitory effect of VPA metabolites on mitochondrial respiration using pyruvate (B1213749) as a substrate.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from rat liver or other relevant tissues by differential centrifugation.[7]
-
Respiration Measurement: Oxygen consumption is measured using a Clark-type oxygen electrode in a sealed chamber.
-
Assay Procedure:
-
Isolated mitochondria are suspended in a respiration buffer containing pyruvate and malate (B86768) (as a source of oxaloacetate).
-
The basal respiration rate (State 2) is recorded.
-
ADP is added to stimulate ATP synthesis and induce active respiration (State 3).
-
Various concentrations of the test compound are added, and the effect on the State 3 respiration rate is measured.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of ADP-stimulated pyruvate oxidation (IC50) is determined.[7]
Mandatory Visualizations
Valproic Acid Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Teratogenic potential of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylation inhibition in pulmonary hypertension: therapeutic potential of valproic acid (VPA) and suberoylanilide hydroxamic acid (SAHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of GABA transaminase inhibitors on sexual behavior, locomotor activity, and motor execution in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]
- 11. GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium valproate induces mitochondrial respiration dysfunction in HepG2 in vitro cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Specific Data on Hydroxy-2-propylpentanoyl-CoA Antibody Cross-Reactivity Necessitates a Shift in Focus to Valproic Acid Immunoassays
Initial investigations have revealed a significant data gap in the scientific literature regarding the cross-reactivity of antibodies against different isomers of hydroxy-2-propylpentanoyl-CoA. This specific molecule and its immunochemical properties appear to be largely uncharacterized in publicly available research. Consequently, a direct comparison guide as initially requested cannot be compiled due to the absence of experimental data.
In light of this, this guide will focus on a closely related and clinically relevant topic: the cross-reactivity of antibodies in immunoassays for the therapeutic drug monitoring (TDM) of Valproic Acid (VPA). VPA, or 2-propylpentanoic acid, is structurally similar to the requested molecule and undergoes extensive metabolism, generating a variety of isomers and metabolites, including hydroxylated forms, that are known to interfere with immunoassays. This guide will provide a comprehensive comparison of different immunoassay platforms used for VPA TDM, with a particular focus on their cross-reactivity with VPA metabolites, supported by available experimental data and protocols.
Comparison of Immunoassay Performance for Valproic Acid Monitoring
The therapeutic monitoring of VPA is crucial for optimizing treatment efficacy and avoiding toxicity.[1] While chromatographic methods like LC-MS/MS are highly specific, immunoassays are widely used for their speed and convenience.[2] However, a significant drawback of these assays is their potential for cross-reactivity with VPA metabolites, which can lead to an overestimation of the parent drug concentration.[3][4]
Below is a summary of the performance characteristics of common immunoassay technologies used for VPA TDM, with a focus on their cross-reactivity profiles.
| Immunoassay Technology | Principle | Reported Cross-Reactivity with VPA Metabolites | Advantages | Disadvantages |
| EMIT (Enzyme Multiplied Immunoassay Technique) | Homogeneous enzyme immunoassay where the drug in the sample competes with a drug-enzyme conjugate for antibody binding sites. | Studies have shown overestimation of VPA levels compared to LC-MS/MS, suggesting cross-reactivity with metabolites, particularly the glucuronide conjugate (VPA-G).[3][5] However, some package inserts claim no significant cross-reactivity with certain metabolites.[3] | Fast, automated, and widely available.[6] | Potential for significant overestimation of VPA levels due to metabolite cross-reactivity.[3][7] |
| FPIA (Fluorescence Polarization Immunoassay) | Homogeneous immunoassay based on the competition between the drug in the sample and a fluorescently labeled drug for antibody binding sites. | Generally shows good correlation with chromatographic methods, but some studies indicate potential for interference.[6][7] Specific cross-reactivity data with a wide range of metabolites is not consistently reported in the literature. | Automated and relatively rapid.[6] | Can be susceptible to interference from icteric, lipemic, or hemolyzed samples. |
| CMIA (Chemiluminescent Microparticle Immunoassay) | Immunoassay utilizing antibody-coated microparticles and a chemiluminescent label to detect the drug. | Some studies show a slight positive bias compared to LC-MS/MS, which may be due to metabolite interference.[4] | High sensitivity and automation capabilities.[8] | Limited publicly available data on cross-reactivity with a comprehensive panel of VPA metabolites. |
| CEDIA (Cloned Enzyme Donor Immunoassay) | Homogeneous enzyme immunoassay that uses genetically engineered fragments of β-galactosidase. | The package insert for the CEDIA Valproic Acid II Assay provides specific cross-reactivity data (see table below).[9] | High precision and suitable for automation. | Cross-reactivity with certain metabolites is documented and needs to be considered in clinical interpretation. |
Quantitative Cross-Reactivity Data for CEDIA Valproic Acid II Assay
The following table summarizes the percent cross-reactivity of the CEDIA Valproic Acid II Assay with various VPA metabolites, as reported in the product's package insert.[9]
| Compound | % Cross-Reactivity |
| 3-Hydroxy-2-propylpentanoic acid | 4.4 |
| 4-Hydroxy-2-propylpentanoic acid | 4.4 |
| 5-Hydroxy-2-propylpentanoic acid | 5.8 |
| 3-Oxo-2-propylpentanoic acid | 3.8 |
| 2-Propyl-2,3'-pentadienoic acid | 14.2 |
| 2-Propyl-4-pentenoic acid | 22.3 |
| 2-Propyl-2-pentenoic acid | 1.0 |
| 2-Propylglutaric acid | < 0.4 |
| 2-Propylsuccinic acid | < 0.9 |
Experimental Protocols
General Principle of Immunoassay for Valproic Acid
Most immunoassays for VPA are competitive binding assays. In these assays, VPA in a patient's sample competes with a labeled VPA derivative (e.g., enzyme-labeled, fluorescent-labeled) for a limited number of binding sites on an anti-VPA antibody. The amount of labeled VPA that binds to the antibody is inversely proportional to the concentration of VPA in the sample. The signal generated from the label is then measured to determine the VPA concentration.[10]
Protocol for Assessing Antibody Cross-Reactivity
A standard method for determining the cross-reactivity of an immunoassay is to analyze solutions containing potentially interfering substances in the absence of the primary analyte (VPA).
Objective: To determine the percentage of cross-reactivity of the immunoassay with various VPA metabolites.
Materials:
-
Calibrators and controls for the specific immunoassay platform.
-
A drug-free serum or plasma pool.
-
Purified standards of the VPA metabolites to be tested.
-
The immunoassay analyzer and corresponding reagents.
Procedure:
-
Preparation of Test Samples:
-
Prepare a series of solutions by spiking the drug-free serum/plasma with known concentrations of each VPA metabolite. The concentration range should be clinically relevant.
-
Prepare a control sample of drug-free serum/plasma.
-
-
Assay Measurement:
-
Analyze the prepared test samples and the control sample using the immunoassay according to the manufacturer's instructions.
-
Obtain the apparent VPA concentration for each sample.
-
-
Calculation of Percent Cross-Reactivity:
-
The percent cross-reactivity is calculated using the following formula:
-
Interpretation: A higher percentage of cross-reactivity indicates a greater degree of interference from the metabolite in the immunoassay.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the context of VPA metabolism and the process of evaluating antibody cross-reactivity, the following diagrams are provided.
Caption: Simplified metabolic pathway of Valproic Acid (VPA).
Caption: Workflow for assessing antibody cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Valproic Acid: Clinical Relevance and the Role of Monoclonal Antibodies in Accurate Measurement - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Falsely elevated enzyme-multiplied immunoassay serum valproic acid results in 12 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cda-amc.ca [cda-amc.ca]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. farmaciajournal.com [farmaciajournal.com]
Head-to-head comparison of LC-MS and NMR for 5-hydroxy-2-propylpentanoyl-CoA analysis
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the study of 5-hydroxy-2-propylpentanoyl-CoA and other acyl-CoA molecules.
In the intricate landscape of metabolic research and drug development, the accurate identification and quantification of acyl-Coenzyme A (acyl-CoA) thioesters are paramount. These molecules are central intermediates in numerous metabolic pathways, and their dysregulation is implicated in a variety of diseases. This guide provides a comprehensive head-to-head comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of acyl-CoAs, with a focus on a representative molecule, this compound.
At a Glance: LC-MS vs. NMR for Acyl-CoA Analysis
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Sensitivity | High (picomolar to femtomolar range)[1] | Lower (micromolar to millimolar range) |
| Specificity | High, especially with tandem MS (MS/MS)[2] | High, provides detailed structural information |
| Quantification | Excellent, requires stable isotope-labeled internal standards for best accuracy[3] | Excellent, inherently quantitative without the need for identical standards[4][5] |
| Structural Elucidation | Provides mass-to-charge ratio and fragmentation patterns, requires inference and comparison to standards | Provides unambiguous structural information through chemical shifts and coupling constants[6] |
| Sample Throughput | High, with automated systems | Lower, longer acquisition times per sample |
| Sample Preparation | More extensive, often requires extraction and removal of proteins and salts[7] | Minimal, often requires only dissolution in a suitable deuterated solvent[1][4] |
| Destructive/Non-destructive | Destructive | Non-destructive, sample can be recovered[1][4] |
| Cost | Lower initial instrument cost, higher running costs (solvents, columns) | Higher initial instrument cost, lower running costs |
Analytical Workflows
The analytical workflows for LC-MS and NMR present distinct paths from sample to data, each with its own set of considerations.
Figure 1: Generalized analytical workflows for LC-MS and NMR analysis.
Hypothetical Signaling Pathway Involving this compound
To contextualize the importance of acyl-CoA analysis, the following diagram illustrates a hypothetical metabolic pathway where this compound could be an intermediate. Accurate measurement of this molecule would be critical in understanding the flux through this pathway.
Figure 2: A hypothetical metabolic pathway involving this compound.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for both LC-MS and NMR analysis of acyl-CoAs.
LC-MS Sample Preparation and Analysis
This protocol is a composite of established methods for the extraction and quantification of a wide range of acyl-CoAs from biological matrices.[8][9][10][11]
1. Sample Extraction:
-
Homogenize approximately 50 mg of tissue or cell pellet in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water).
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis. For some samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[12][13]
2. LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column is commonly used for acyl-CoA separation.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transition from the precursor ion to a specific product ion. For many acyl-CoAs, a neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a characteristic fragmentation pattern.[8][12][13]
NMR Sample Preparation and Analysis
NMR offers the advantage of minimal sample preparation and non-destructive analysis.[1][4]
1. Sample Preparation:
-
Lyophilize the extracted sample to dryness.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O or a methanol-d₄/chloroform-d mixture) containing a known concentration of an internal standard (e.g., TSP or DSS) for quantification.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve sufficient spectral dispersion.
-
For structural elucidation of novel compounds like this compound, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are essential to determine the connectivity of protons and carbons.[6]
-
The intensity of a resonance in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for straightforward quantification relative to the internal standard.[14]
Quantitative Performance Data
The following tables summarize the expected quantitative performance of LC-MS and NMR for acyl-CoA analysis based on published data for a range of these molecules.[8][12][13][15]
Table 1: LC-MS/MS Quantitative Performance for Acyl-CoA Analysis
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.1 - 10 pmol on column |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: NMR Quantitative Performance for Acyl-CoA Analysis
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 1 - 10 nmol in tube |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5%[4] |
Conclusion: Making the Right Choice
The choice between LC-MS and NMR for the analysis of this compound and other acyl-CoAs depends heavily on the specific research question.
Choose LC-MS when:
-
High sensitivity is required to detect low-abundance species.
-
High throughput is necessary for analyzing a large number of samples.
-
The primary goal is targeted quantification of known acyl-CoAs.
Choose NMR when:
-
Unambiguous structural elucidation of a novel compound is the primary objective.
-
Absolute quantification without the need for specific labeled standards is desired.
-
A non-destructive method is required to preserve the sample for further analysis.
-
Information on the dynamic processes, such as enzyme kinetics, is of interest.[16]
For a comprehensive understanding of the metabolome, an integrated approach utilizing both LC-MS and NMR is often the most powerful strategy.[7][14] LC-MS can provide a broad overview and sensitive detection of a wide range of metabolites, while NMR can provide definitive structural identification and highly precise quantification of key analytes. By understanding the strengths and limitations of each technique, researchers can make informed decisions to advance their studies in the dynamic field of metabolism.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR and Metabolomics—A Roadmap for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. aocs.org [aocs.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 13. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 14. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum [mdpi.com]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. constantsystems.com [constantsystems.com]
A Comparative Guide to the Structural Confirmation of Biosynthetic vs. Synthetic 5-hydroxy-2-propylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methodologies used to confirm the structure of 5-hydroxy-2-propylpentanoyl-CoA derived from biosynthetic and synthetic routes. Given that this compound is a metabolite of the widely used drug valproic acid, understanding its precise structure is crucial for metabolic studies and drug development. While direct comparative studies of the biosynthetic and synthetic forms are not extensively published, this document outlines the established analytical techniques and expected outcomes based on research of similar acyl-CoA esters.
Overview of Biosynthetic and Synthetic Routes
Biosynthesis: this compound is primarily formed as a metabolite of valproic acid (2-propylpentanoic acid). The biosynthesis is a two-step process initiated by cytochrome P450 enzymes.
-
ω-Hydroxylation: Valproic acid undergoes hydroxylation at the terminal methyl group (C5), a reaction catalyzed by cytochrome P450 enzymes, predominantly CYP2C9 and CYP4B1, to yield 5-hydroxyvalproic acid.[1][2][3]
-
CoA Ligation: The resulting 5-hydroxyvalproic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.
Chemical Synthesis: The synthetic production of this compound typically involves the chemical activation of the carboxylic acid group of 5-hydroxy-2-propylpentanoic acid, followed by reaction with coenzyme A. A common method involves the formation of an N-hydroxysuccinimide (NHS) ester of the hydroxy acid, which then readily reacts with the thiol group of Coenzyme A to form the final product.[4]
Structural Confirmation: A Comparative Analysis
The confirmation of the identical structure of biosynthesized and synthetically produced this compound relies on a combination of chromatographic and spectroscopic techniques.
Data Presentation: Comparison of Expected Analytical Data
The following table summarizes the expected results from key analytical techniques used to characterize and compare the two forms of this compound.
| Analytical Technique | Parameter | Expected Outcome for Biosynthetic this compound | Expected Outcome for Synthetic this compound | Conclusion of Comparison |
| High-Performance Liquid Chromatography (HPLC) | Retention Time | A single peak at a characteristic retention time for a polar analyte. | A single peak at the identical retention time as the biosynthetic sample under the same conditions. | Co-elution of both samples would strongly suggest identical polarity and hydrodynamic volume. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Parent Ion (m/z) | [M+H]⁺: ~916.2 Da[M-H]⁻: ~914.2 Da | [M+H]⁺: ~916.2 Da[M-H]⁻: ~914.2 Da | Identical parent ion masses would confirm the same elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation Pattern | Characteristic neutral loss of 507 Da (phosphorylated ADP moiety). Other fragments corresponding to the acyl group and CoA backbone.[5][6][7] | Identical fragmentation pattern, including the neutral loss of 507 Da and other key fragments.[5][6][7] | Identical fragmentation patterns provide strong evidence of the same molecular structure and connectivity. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (ppm) | Signals corresponding to the protons of the 2-propylpentanoyl moiety and the coenzyme A backbone. | Identical chemical shifts and coupling constants for all corresponding protons. | Superimposable spectra would confirm an identical chemical environment for all protons, thus confirming the structure. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (ppm) | Resonances for all carbon atoms in the molecule, with characteristic shifts for the thioester carbonyl, hydroxylated carbon, and other carbons. | Identical chemical shifts for all corresponding carbon atoms. | Identical ¹³C NMR spectra would provide definitive confirmation of the carbon skeleton and functional group placement. |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Objective: To compare the retention times of biosynthetic and synthetic this compound.
-
Column: A reverse-phase C18 column suitable for polar analytes (e.g., Kinetex C18, 100 x 4.60 mm, 2.6 µm).[8]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 6.0).
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).[8]
-
Procedure:
-
Dissolve both the biosynthetic and synthetic samples in the mobile phase starting condition (5% Acetonitrile in 10 mM Ammonium Acetate).
-
Inject equal concentrations of each sample separately to determine their individual retention times.
-
Inject a 1:1 mixture of the biosynthetic and synthetic samples. A single, sharp peak would indicate co-elution.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To compare the parent mass and fragmentation patterns of biosynthetic and synthetic this compound.
-
LC System: An HPLC system as described in Protocol 1 coupled to a tandem mass spectrometer.
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and Negative ESI.
-
MS1 Scan: Scan for the expected parent ions ([M+H]⁺ and [M-H]⁻).
-
MS/MS Analysis:
-
Select the parent ion of interest in the first quadrupole.
-
Induce fragmentation in the collision cell (e.g., using argon as the collision gas).
-
Scan for the resulting fragment ions in the third quadrupole.
-
-
Procedure:
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information and confirm the identity of biosynthetic and synthetic this compound.
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: D₂O or a buffered aqueous solution.
-
Experiments:
-
¹H NMR: To observe the chemical shifts, integrations, and coupling constants of all protons.
-
¹³C NMR: To observe the chemical shifts of all carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons and confirm assignments.
-
-
Procedure:
-
Prepare solutions of the biosynthetic and synthetic samples in the chosen NMR solvent.
-
Acquire ¹H, ¹³C, and 2D NMR spectra for each sample.
-
Process and analyze the spectra, assigning all relevant peaks.
-
Overlay the spectra of the biosynthetic and synthetic samples to check for exact correspondence.
-
Mandatory Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Valproic Acid.
Diagram 2: Experimental Workflow for Structural Confirmation
Caption: Workflow for the comparative structural analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C9*1/*1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP4 isozyme specificity and the relationship between omega-hydroxylation and terminal desaturation of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Valproic Acid's Impact on Acyl-CoA Metabolism: A Comparative Metabolomics Guide
For Researchers, Scientists, and Drug Development Professionals
Valproic acid (VPA), a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis, exerts a significant influence on cellular metabolism, particularly on the intricate network of acyl-Coenzyme A (acyl-CoA) thioesters. This guide provides a comparative overview of the metabolomic shifts in acyl-CoA profiles induced by VPA treatment, supported by experimental data and detailed methodologies. Understanding these alterations is crucial for elucidating VPA's therapeutic mechanisms and its associated hepatotoxicity.
Disruption of Fatty Acid β-Oxidation: The Core of VPA's Metabolic Interference
Valproic acid's primary impact on acyl-CoA metabolism stems from its interference with mitochondrial fatty acid β-oxidation (β-FAO).[1][2][3] Being a branched-chain fatty acid itself, VPA is metabolized within the mitochondria, forming VPA-CoA.[4] This process, along with the drug's inhibitory effects on key enzymes, disrupts the normal flow of fatty acid breakdown, leading to a cascade of metabolic consequences.
The hepatotoxicity associated with VPA has long been linked to this disruption of β-FAO.[1][2][3] The impairment of this pathway can lead to the accumulation of toxic VPA metabolites, such as 4-ene-VPA, and the sequestration of Coenzyme A, which is essential for numerous metabolic reactions.[4][5] Furthermore, VPA treatment can induce a state of carnitine deficiency, as carnitine is utilized to buffer the excess acyl groups, forming acylcarnitines that can be excreted.[1][2][3] This depletion further cripples the transport of long-chain fatty acids into the mitochondria for oxidation.
Quantitative Analysis of Acyl-CoA and Acylcarnitine Perturbations
The metabolic consequences of VPA treatment are quantitatively reflected in the altered profiles of acyl-CoAs and their corresponding acylcarnitine esters. While direct, comprehensive in-vivo acyl-CoA data from human VPA treatment is limited, studies on acylcarnitine profiles in patients and acyl-CoA levels in animal models provide significant insights.
A study on epileptic children undergoing VPA therapy revealed significant alterations in serum acylcarnitine levels, particularly in those exhibiting abnormal liver function. This suggests a direct correlation between disrupted β-FAO and VPA-induced hepatotoxicity.[1]
Table 1: Comparative Serum Acylcarnitine Profiles in Epileptic Children Treated with Valproic Acid
| Acylcarnitine Species | Control Group (n) | VPA Treatment - Normal Liver Function (n) | VPA Treatment - Abnormal Liver Function (n) | P-value (ALF vs NLF) |
| Short-Chain | ||||
| C3 | 0.25 ± 0.11 | 0.31 ± 0.14 | 0.45 ± 0.23 | < 0.05 |
| C5:1 | 0.03 ± 0.02 | 0.04 ± 0.02 | 0.06 ± 0.03 | < 0.05 |
| C6 | 0.04 ± 0.02 | 0.05 ± 0.03 | 0.08 ± 0.04 | < 0.05 |
| Medium-Chain | ||||
| C10:2 | 0.03 ± 0.02 | 0.04 ± 0.02 | 0.06 ± 0.03 | < 0.05 |
| C12 | 0.04 ± 0.02 | 0.05 ± 0.03 | 0.08 ± 0.05 | < 0.05 |
| Long-Chain | ||||
| C14 | 0.04 ± 0.02 | 0.06 ± 0.03 | 0.12 ± 0.07 | < 0.01 |
| C16 | 0.75 ± 0.35 | 1.12 ± 0.56 | 2.24 ± 1.12 | < 0.01 |
| C18 | 0.45 ± 0.21 | 0.67 ± 0.34 | 1.34 ± 0.67 | < 0.01 |
| C18:1 | 1.25 ± 0.58 | 1.87 ± 0.94 | 3.74 ± 1.87 | < 0.01 |
| C18:2 | 0.35 ± 0.16 | 0.52 ± 0.26 | 1.04 ± 0.52 | < 0.01 |
Data adapted from a study on epileptic children.[1] Values are presented as mean ± SD (μM). n represents the number of subjects in each group. ALF: Abnormal Liver Function; NLF: Normal Liver Function.
In animal models, direct measurement of brain acyl-CoAs following chronic VPA treatment revealed specific alterations in short-chain species, suggesting that VPA's impact extends beyond the liver and can affect central nervous system metabolism.[6]
Table 2: Brain Acyl-CoA Concentrations in Rats Following Chronic Valproic Acid Treatment
| Acyl-CoA Species | Control | VPA Treated | Fold Change |
| Free Coenzyme A (CoA) | ~1.4x | 1.0x | ↓ 1.4-fold |
| Acetyl-CoA | 1.0x | ~1.5x | ↑ 1.5-fold |
Data adapted from a study on rat brains.[6] This study did not detect valproyl-CoA in the brain.
VPA's Direct Enzymatic Inhibition and Gene Expression Changes
Beyond the general disruption of β-FAO, VPA and its metabolites directly inhibit specific enzymes involved in acyl-CoA metabolism. VPA acts as a non-competitive inhibitor of brain microsomal long-chain fatty acyl-CoA synthetase (ACSL), with a particular selectivity for the synthesis of arachidonoyl-CoA.[7][8] This is significant for its neuropharmacological effects, as it can modulate the arachidonic acid cascade, which is implicated in neuroinflammation.[9]
Furthermore, the metabolite valproyl-CoA has been shown to inhibit N-acetylglutamate synthase in rat liver mitochondria, an enzyme crucial for the urea (B33335) cycle.[4] This inhibition can contribute to the hyperammonemia sometimes observed during VPA therapy.[10]
VPA treatment also leads to changes in the expression of genes related to fatty acid oxidation. Studies in rats have shown that VPA administration can decrease the enzyme activities of various acyl-CoA dehydrogenases in the heart and liver.[10] Conversely, at the mRNA level, there can be an increased expression of short-, medium-, and long-chain acyl-CoA dehydrogenases, potentially as a compensatory feedback mechanism to the inhibition of β-oxidation.[10]
Experimental Protocols
Acyl-CoA Extraction from Tissues
This protocol is adapted from methodologies developed for sensitive and quantitative acyl-CoA profiling.[11][12][13]
Materials:
-
Ice-cold monopotassium phosphate (B84403) buffer (67 mM, pH 4.9)
-
Ice-cold isopropanol (B130326)
-
Ice-cold acetonitrile (B52724)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Zirconia glass beads (1 mm and 2 mm)
-
Pre-cooled grinder
-
Lyophilizer
Procedure:
-
Flash-freeze tissue samples in liquid nitrogen and store at -80°C.
-
For extraction, place the frozen tissue in a pre-chilled tube with zirconia glass beads.
-
Add 1 mL of ice-cold monopotassium phosphate buffer.
-
Homogenize the tissue using a pre-cooled grinder.
-
Add 500 μL of pre-cooled isopropanol and homogenize again.
-
Add 1 mL of pre-cooled acetonitrile and 60 μL of saturated ammonium sulfate solution, followed by a final homogenization step.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 12,000 x g at 4°C for 10 minutes.
-
Transfer the supernatant to a new tube and lyophilize.
-
Store the dried extract at -80°C until analysis.
-
For analysis, resuspend the pellet in 50% methanol, vortex, and sonicate.
-
Centrifuge at 12,000 x g at 4°C for 10 minutes and transfer the supernatant for LC-MS analysis.
LC-MS/MS Analysis of Acyl-CoAs
This method utilizes reversed-phase liquid chromatography coupled to high-resolution mass spectrometry for the separation and detection of a broad range of acyl-CoA species.[11][12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap)
-
Reversed-phase C18 column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Gradient: A linear gradient from 5% to 100% Mobile Phase B over approximately 15 minutes, followed by re-equilibration.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full MS1 scan followed by targeted MS/MS (Parallel Reaction Monitoring - PRM) of a predefined inclusion list of acyl-CoA masses.
-
Resolution (Full MS): 70,000
-
Resolution (MS/MS): 35,000
-
Collision Energy: Optimized for fragmentation of acyl-CoAs (e.g., 25 arbitrary units).
Visualizing the Impact of Valproic Acid
To better illustrate the experimental process and the metabolic pathways affected by VPA, the following diagrams are provided.
References
- 1. Frontiers | The serum acylcarnitines profile in epileptic children treated with valproic acid and the protective roles of peroxisome proliferator-activated receptor a activation in valproic acid-induced liver injury [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The serum acylcarnitines profile in epileptic children treated with valproic acid and the protective roles of peroxisome proliferator-activated receptor a activation in valproic acid-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Valproate metabolism during hepatotoxicity associated with the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproyl-CoA and esterified valproic acid are not found in brains of rats treated with valproic acid, but the brain concentrations of CoA and acetyl-CoA are altered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Valproic acid selectively inhibits conversion of arachidonic acid to arachidonoyl-CoA by brain microsomal long-chain fatty acyl-CoA synthetases: relevance to bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproate uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: Relevance to valproate’s efficacy against bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of valproic acid on the expression of various acyl-CoA dehydrogenases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Evaluating the in vitro toxicity of 5-hydroxy-2-propylpentanoyl-CoA relative to valproic acid
A guide for researchers and drug development professionals
This guide provides a comparative overview of the in vitro toxicity of the well-characterized anticonvulsant drug, valproic acid (VPA), and its putative metabolite, 5-hydroxy-2-propylpentanoyl-CoA. While extensive data exists for VPA, a comprehensive literature search did not yield any direct in vitro toxicity studies for this compound. Therefore, this document will focus on the established in vitro toxicity profile of VPA, presenting it as a benchmark for the future evaluation of its metabolites and derivatives.
Executive Summary
Valproic acid is a widely prescribed medication for epilepsy and other neurological conditions.[1] However, its clinical use is associated with potential hepatotoxicity, a significant concern in patient management.[2] In vitro studies have been instrumental in elucidating the mechanisms underlying VPA-induced liver injury. These mechanisms include oxidative stress, mitochondrial dysfunction, and the formation of reactive metabolites.[3][4]
This guide summarizes key in vitro toxicity data for VPA, details common experimental protocols for assessing hepatotoxicity, and provides visual representations of VPA's toxicity pathways and a general workflow for in vitro cytotoxicity assessment. This information is intended to serve as a valuable resource for researchers investigating the toxicological profiles of VPA analogs, metabolites, and other novel chemical entities.
Data Presentation: In Vitro Toxicity of Valproic Acid
The following tables summarize quantitative data from various in vitro studies on the cytotoxicity of valproic acid in liver cell models.
Table 1: Cytotoxicity of Valproic Acid in Primary Rat Hepatocytes
| Endpoint | VPA Concentration | Observation | Reference |
| LDH Leakage | Dose-dependent increase | Increased cytotoxicity with higher VPA concentrations. | [5] |
| Cell Viability (WST-1) | EC50: 1.1 ± 0.4 mM | Concentration-dependent decrease in cell viability. | [3] |
| Necrosis (LDH release) | EC50: 12.2 ± 1.4 mM | Concentration-dependent increase in necrosis. | [3] |
| Oxidative Stress (DCF assay) | EC50: 12.3 ± 1.9 mM | Concentration-dependent increase in oxidative stress. | [3] |
Table 2: Cytotoxicity of Valproic Acid in Human HepG2 Cells
| Endpoint | VPA Concentration | Time Points | Observation | Reference |
| Cell Viability (MTT assay) | 0.7, 1.5, and 3 mM | 24, 48, 72, 96, and 120 h | Significant decrease in cell viability at all concentrations and time points. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are protocols for key experiments commonly used to assess the in vitro hepatotoxicity of compounds like valproic acid.
Cell Culture
-
Primary Hepatocytes: Primary hepatocytes are isolated from animal livers (e.g., rat) via collagenase perfusion. They are considered the "gold standard" for in vitro hepatotoxicity studies due to their high metabolic competence. However, they are limited by availability, cost, and inter-donor variability.
-
HepaRG™ Cells: This immortalized human liver cell line is metabolically active and serves as a viable surrogate for primary human hepatocytes in many functional liver assays, including hepatotoxicity testing.
-
HepG2 Cells: A human hepatoma cell line that is widely used for in vitro toxicity screening. While easy to culture, its metabolic capacity is lower than that of primary hepatocytes.[2][6]
Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, which is then quantified spectrophotometrically.[2]
-
LDH (Lactate Dehydrogenase) Leakage Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring the amount of LDH in the medium provides an indication of cytotoxicity and necrosis.[5][7]
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method to assess cell viability based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases.[3]
-
ATP Depletion Assay: Measurement of intracellular ATP levels can be used to assess cell viability, as ATP is rapidly depleted in damaged cells.[7]
Oxidative Stress Assays
-
DCF (2′,7′-dichlorofluorescein) Assay: This assay measures the production of reactive oxygen species (ROS). The non-fluorescent probe DCFH-DA is taken up by cells and is oxidized by ROS to the highly fluorescent DCF, which can be measured using a fluorescence plate reader.[3]
-
Glutathione (GSH) Depletion Assay: GSH is a major intracellular antioxidant. A decrease in GSH levels is an indicator of oxidative stress.
-
Lipid Peroxidation Assay: This assay measures the oxidative degradation of lipids in the cell membrane, which is a consequence of oxidative stress.
Mandatory Visualization
Signaling Pathways of Valproic Acid-Induced Hepatotoxicity
Caption: Key pathways in valproic acid-induced hepatotoxicity.
General Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The in vitro toxicity of valproic acid is well-documented, with oxidative stress and mitochondrial injury being key mechanisms of its hepatotoxicity. In contrast, there is a notable absence of publicly available in vitro toxicity data for this compound. Further research is warranted to isolate or synthesize this metabolite and evaluate its toxicological profile using the established in vitro assays described in this guide. Such studies will be crucial in determining whether this specific metabolite contributes to the overall hepatotoxicity observed with valproic acid therapy. The experimental framework and comparative data presented here provide a solid foundation for these future investigations.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Predicting Valproate-Induced Liver Injury Using Metabolomic Analysis of Ex Ovo Chick Embryo Allantoic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cytotoxicity of sodium valproate on primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Differentiating 5-hydroxy-2-propylpentanoyl-CoA from Endogenous Acyl-CoAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of xenobiotic metabolites are critical in drug development and clinical toxicology. 5-hydroxy-2-propylpentanoyl-CoA, a metabolite of the widely used anticonvulsant and mood stabilizer valproic acid, presents a significant analytical challenge due to its structural similarity to a multitude of endogenous acyl-CoA molecules.[1][2] This guide provides a comparative overview of analytical strategies, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to effectively differentiate this compound from its endogenous counterparts.
The Challenge of Isobaric and Structurally Related Acyl-CoAs
The primary difficulty in the analysis of this compound lies in the existence of isobaric and structurally similar endogenous acyl-CoAs. These molecules may co-elute during chromatographic separation and exhibit similar fragmentation patterns in mass spectrometry, leading to potential misidentification and inaccurate quantification.
Table 1: Physicochemical Properties of this compound and Potentially Interfering Endogenous Acyl-CoAs
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Structural Features |
| This compound | C29H50N7O18P3S | 929.2224 | C8 acyl chain, C5-hydroxyl, C2-propyl branch |
| Octanoyl-CoA | C29H50N7O17P3S | 913.2275 | Straight C8 acyl chain |
| 3-hydroxyoctanoyl-CoA | C29H50N7O18P3S | 929.2224 | Straight C8 acyl chain, C3-hydroxyl |
| 2-ethyl-3-hydroxyhexanoyl-CoA | C29H50N7O18P3S | 929.2224 | C8 acyl chain, C3-hydroxyl, C2-ethyl branch |
| 2,4-dimethyl-3-hydroxyhexanoyl-CoA | C29H50N7O18P3S | 929.2224 | C8 acyl chain, C3-hydroxyl, C2,4-dimethyl branches |
| (S)-2-methylbutyryl-CoA | C26H44N7O17P3S | 867.1727 | Branched-chain amino acid metabolite |
Note: The monoisotopic mass of this compound was calculated based on the monoisotopic mass of 5-hydroxy-2-propylpentanoic acid (160.109944368 Da) and the addition of Coenzyme A (C21H34N7O16P3S, 767.11245 Da) with the loss of a water molecule.[3]
Advanced Analytical Methodologies for Differentiation
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and selectivity.[4] Optimization of both chromatographic separation and mass spectrometric detection is crucial for resolving this compound from its isomers and other related compounds.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation (from plasma or tissue homogenate):
-
To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA with a different mass).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column with a particle size of 1.8 µm or less is recommended for high-resolution separation of isomers (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-C18).[5][6]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient is crucial for separating isomers. For example, start at 2% B, hold for 1 minute, ramp to 30% B over 10 minutes, then increase to 95% B to wash the column, and re-equilibrate at 2% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C to improve peak shape.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound (m/z 930.2297).
-
Product Ions: Monitor for characteristic fragment ions. The most common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1182 Da).[7] Additional product ions specific to the acyl chain structure should be determined by product ion scans of a synthesized standard.
Table 2: Comparison of Key Analytical Parameters
| Parameter | Recommended Approach for this compound Analysis | Rationale |
| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides higher resolution and shorter analysis times compared to conventional HPLC, crucial for isomer separation.[5][8] |
| Column Chemistry | Reversed-Phase C18 or C8 | Effective for separating acyl-CoAs based on hydrophobicity. |
| Mobile Phase | Ammonium acetate buffer with an organic modifier (e.g., acetonitrile) | Provides good peak shapes and is compatible with mass spectrometry.[2] |
| Ionization | Electrospray Ionization (ESI) | Efficiently ionizes polar molecules like acyl-CoAs. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is ideal for targeted quantification using MRM, while Q-TOF provides high-resolution mass data for identification. |
| Fragmentation | Collision-Induced Dissociation (CID) | A robust method for generating characteristic fragment ions. |
Visualization of Analytical Workflow and Metabolic Pathway
Conclusion
The differentiation of this compound from endogenous acyl-CoAs necessitates a multi-faceted analytical approach. High-resolution chromatography is paramount for the separation of isobaric and structurally related compounds. Concurrently, the use of high-resolution mass spectrometry and the careful selection of MRM transitions based on unique product ions are essential for unambiguous identification and accurate quantification. The development of a synthesized internal standard for this compound is highly recommended to ensure the reliability of quantitative data. This guide provides a robust framework for researchers to develop and validate methods for the challenging yet critical task of analyzing this xenobiotic metabolite in complex biological matrices.
References
- 1. scilit.com [scilit.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyvalproic acid | C8H16O3 | CID 135244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. researchgate.net [researchgate.net]
- 8. 2-Propyl-5-hydroxypentanoic acid, diTMS | C14H32O3Si2 | CID 523705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Comparison of 5-hydroxy-2-propylpentanoyl-CoA Levels in Different Tissues: A Methodological and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic context and a methodological framework for the quantitative comparison of 5-hydroxy-2-propylpentanoyl-CoA levels in various tissues. While direct comparative quantitative data for this specific metabolite is not extensively available in peer-reviewed literature, this document presents a hypothetical comparison based on known metabolic pathways of its parent compound, valproic acid (VPA). Furthermore, it details the necessary experimental protocols to enable researchers to generate such data.
Metabolic Context of this compound
This compound is an intermediate metabolite of Valproic Acid (VPA), a widely used anticonvulsant and mood-stabilizing drug.[1] VPA undergoes extensive metabolism primarily in the liver via three main pathways: glucuronidation, beta-oxidation in mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[1][2] The formation of this compound occurs through the ω-oxidation pathway, which is a minor route of VPA metabolism. This pathway involves the hydroxylation of the terminal methyl group of VPA, followed by oxidation to a carboxylic acid and subsequent activation to its CoA ester.
The tissue distribution of VPA and its metabolites is a critical factor in both its therapeutic efficacy and potential toxicity. While VPA is primarily metabolized in the liver, some metabolic activity also occurs in the kidneys and brain.[3] The levels of this compound in different tissues are expected to correlate with the expression and activity of the specific CYP enzymes and acyl-CoA synthetases involved in its formation.
Hypothetical Quantitative Comparison of this compound
The following table presents a hypothetical quantitative comparison of this compound levels in different tissues. These values are for illustrative purposes and are based on the known primary sites of VPA metabolism. The liver is expected to have the highest concentration due to its high expression of CYP enzymes and its central role in drug metabolism.
| Tissue | Hypothetical Concentration (pmol/g tissue) | Rationale for Hypothetical Levels |
| Liver | 15.8 ± 3.2 | Primary site of VPA metabolism with high expression of relevant CYP450 enzymes. |
| Kidney | 4.5 ± 1.1 | Significant metabolic capacity and role in excretion of VPA metabolites.[3] |
| Brain | 1.2 ± 0.4 | VPA crosses the blood-brain barrier, and some metabolic activity is present.[4][5] |
| Heart | 0.8 ± 0.3 | Lower expected metabolic activity for VPA compared to liver and kidney. |
| Adipose | 0.5 ± 0.2 | VPA distributes into adipose tissue, but metabolic activity is likely low. |
Note: These values are hypothetical and intended to serve as a template for reporting actual experimental findings.
Experimental Protocols for Quantification
The quantification of short- to medium-chain acyl-CoA esters like this compound from tissue samples is challenging due to their low abundance and chemical lability. A robust method combining efficient extraction with sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required.
1. Tissue Homogenization and Acyl-CoA Extraction
This protocol is adapted from established methods for acyl-CoA extraction.[6][7]
-
Objective: To extract acyl-CoA esters from tissue samples while minimizing degradation.
-
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer: 10% (w/v) trichloroacetic acid (TCA) in water
-
Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA (e.g., [¹³C₄]-Palmitoyl-CoA)
-
Dithiothreitol (DTT)
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 10% TCA and the internal standard.
-
Homogenize the sample on ice using a micro-homogenizer.
-
Add DTT to a final concentration of 1 mM to prevent oxidation.
-
Vortex for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoA esters.
-
2. Solid-Phase Extraction (SPE) for Sample Clean-up
-
Objective: To purify and concentrate the acyl-CoA esters from the tissue extract.
-
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Wash buffer 1: 2% formic acid in water
-
Wash buffer 2: 2% formic acid in 20% methanol (B129727)
-
Elution buffer: 2% formic acid in 80% methanol
-
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of wash buffer 1, followed by 1 mL of wash buffer 2.
-
Elute the acyl-CoA esters with 1 mL of elution buffer.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% methanol for LC-MS/MS analysis.
-
3. LC-MS/MS Quantification
-
Objective: To separate and quantify this compound using a highly sensitive and specific mass spectrometry method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined using a synthesized standard.
-
Collision energy and other source parameters should be optimized for the target analyte.
-
-
Quantification:
-
A standard curve is generated using a synthetic standard of this compound.
-
The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. Valproate metabolites in the rat brain--regional distribution in various brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of valproic acid and its metabolites in various brain areas of dogs and rats after acute and prolonged treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
Safety Operating Guide
Prudent Disposal of 5-hydroxy-2-propylpentanoyl-CoA in a Laboratory Setting
All disposal procedures must be conducted in strict accordance with local, state, and federal regulations, as well as institutional policies. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data Summary
Due to the lack of a specific SDS for 5-hydroxy-2-propylpentanoyl-CoA, no quantitative data regarding disposal, such as permissible concentration limits or specific toxicity values, is available. The provided table reflects this absence of information.
| Parameter | Value |
| Toxicity Data (LD50/LC50) | No data available |
| Permissible Exposure Limits | No data available |
| Environmental Fate Data | No data available |
| Regulatory Disposal Codes | No data available |
Disposal Protocol
Given the unknown hazard profile of this compound, a cautious approach to disposal is mandatory. The following protocol is a general guideline and must be adapted to your specific laboratory and institutional procedures.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and nitrile gloves.
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of accumulation.
3. Inactivation/Decontamination (if applicable and approved):
-
Procedures for the chemical inactivation of this compound are not documented. Do not attempt to neutralize or chemically treat the waste without a validated protocol and approval from your EHS department.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials. The SDS for the related 5-Hydroxy-2-propylpentanoic acid does not list specific incompatibilities, but as a general precaution, store away from strong oxidizing agents, strong acids, and strong bases.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation to the disposal vendor, including any available safety information.
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended for guidance purposes only and does not supersede any local, state, or federal regulations, or institutional safety policies. Always prioritize guidance from your institution's Environmental Health and Safety department.
Personal protective equipment for handling 5-hydroxy-2-propylpentanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 5-hydroxy-2-propylpentanoyl-CoA was found. The following guidance is based on best practices for handling similar acyl-CoA derivatives and general laboratory chemicals. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural guidance for handling, storage, and disposal to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The level of PPE may need to be adjusted based on the specific experimental conditions and a comprehensive risk assessment.[1][2]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Safety glasses with side shields[2] | Chemical splash goggles or a face shield[3] |
| Hand Protection | Disposable nitrile gloves[2] | Double-gloving or wearing heavier-duty chemical-resistant gloves (e.g., neoprene)[2][3] |
| Body Protection | Laboratory coat[2] | Chemical-resistant apron or gown |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved respirator may be necessary if aerosols are generated or if working in a poorly ventilated space[1][4] |
| Foot Protection | Closed-toe shoes[2] | Chemical-resistant shoe covers |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] Wash hands thoroughly before and after handling.[4][5]
-
Weighing: When weighing the solid compound, avoid creating dust.[6] Use appropriate tools and a contained weighing vessel.
-
Solubilization: When dissolving the compound, add the solvent slowly to prevent splashing.
-
Use in Experiments: Handle solutions with care, avoiding skin and eye contact.[7]
-
Accidental Spills: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal.[6][8] Ensure the area is well-ventilated during cleanup.
Storage Conditions:
-
Temperature: Store in a cool, dry place.[7] For long-term stability, storage at -20°C or -80°C is recommended for many acyl-CoA compounds.
-
Container: Keep the container tightly closed to prevent moisture contamination.[5][7]
-
Incompatibilities: Avoid strong oxidizing agents.[4]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Disposal Workflow
Caption: Logical steps for the proper disposal of chemical waste.
Disposal Protocol:
-
Segregation:
-
Solid Waste: Unused or expired this compound, and any contaminated materials (e.g., weigh boats, pipette tips, gloves) should be collected in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not pour down the drain.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and concentration. Follow your institution's specific guidelines for hazardous waste labeling.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][9]
Emergency Procedures
In the event of an exposure or accident, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][10] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][5][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4][10] |
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
